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  • Product: Enkephalin-met, lys(6)-
  • CAS: 75909-25-0

Core Science & Biosynthesis

Foundational

The Discovery and Biochemical History of Met-Enkephalin-Lys6: A Technical Whitepaper on Proenkephalin Processing

Executive Summary The endogenous opioid system is governed by a complex network of precursor proteins, highly specific endoproteases, and exopeptidases. While the pentapeptides Met-enkephalin and Leu-enkephalin are the p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The endogenous opioid system is governed by a complex network of precursor proteins, highly specific endoproteases, and exopeptidases. While the pentapeptides Met-enkephalin and Leu-enkephalin are the primary signaling molecules at μ

  • and δ -opioid receptors, their biosynthesis relies on transient, slightly extended intermediates. Met-enkephalin-Lys6 (Sequence: Tyr-Gly-Gly-Phe-Met-Lys; CAS: 75909-25-0) is one of the most critical hexapeptide intermediates in this cascade.

Discovered in the late 1970s during the golden age of neuropeptide characterization, Met-enkephalin-Lys6 provided the missing mechanistic link proving that small neuropeptides are excised from massive prohormones via dibasic cleavage sites. This whitepaper explores the historical discovery, molecular processing pathways, and the rigorous analytical methodologies used to isolate and validate Met-enkephalin-Lys6.

Historical Context: The Adrenal Medulla as a Neuropeptide Factory

Following the initial discovery of the enkephalins in 1975, the scientific community raced to determine how these small pentapeptides were synthesized. In 1979, Sidney Udenfriend’s laboratory at the Roche Institute of Molecular Biology made a strategic, paradigm-shifting decision: rather than exclusively studying the brain, they investigated the bovine adrenal medulla .

The Causality of Tissue Selection: Chromaffin granules in the adrenal medulla co-store massive amounts of catecholamines alongside neurosecretory proteins. By utilizing these granules as a macroscopic model for synaptic vesicles, Udenfriend's team could extract milligram quantities of peptide material. During these extractions, they did not just find mature Met-enkephalin; they isolated a family of Enkephalin-Containing Peptides (ECPs), including the hexapeptide Met-enkephalin-Lys6 and the heptapeptide Met-enkephalin-Arg6-Phe7. This discovery definitively proved that enkephalins were generated from a larger precursor—later identified as Proenkephalin A .

Biochemical Mechanisms: The Proenkephalin Processing Pathway

The biosynthesis of Met-enkephalin is a highly orchestrated, two-step proteolytic cascade. Proenkephalin A is a ~30 kDa precursor protein containing six copies of the Met-enkephalin sequence and one copy of Leu-enkephalin.

  • Endoproteolytic Cleavage: The Met-enkephalin sequences within the prohormone are flanked by pairs of basic amino acids (e.g., Lys-Arg or Lys-Lys). Prohormone convertases (PC1 and PC2) recognize these dibasic sites and cleave the peptide chain, generating C-terminally extended intermediates like Met-enkephalin-Lys6.

  • Exopeptidase Trimming: Met-enkephalin-Lys6 possesses weak opioid receptor affinity. To become fully active, the C-terminal lysine must be removed. This highly specific trimming is catalyzed by Carboxypeptidase E (CPE) , historically termed enkephalin convertase.

Pathway ProEnk Proenkephalin A (Precursor Protein) PC Prohormone Convertases (PC1 / PC2 Cleavage) ProEnk->PC Dibasic site recognition Hexa Met-enkephalin-Lys6 (Tyr-Gly-Gly-Phe-Met-Lys) PC->Hexa Endoproteolytic cleavage CPE Carboxypeptidase E (Enkephalin Convertase) Hexa->CPE C-terminal Lys exposed Mature Met-enkephalin (Tyr-Gly-Gly-Phe-Met) CPE->Mature Exopeptidase trimming Receptor Opioid Receptors (Delta/Mu Activation) Mature->Receptor Target binding

Proenkephalin A processing pathway generating Met-enkephalin-Lys6.

Quantitative Data: Enkephalin-Containing Peptides (ECPs)

The isolation of the adrenal medulla extracts yielded a specific profile of ECPs. Below is a summary of the key low-molecular-weight intermediates identified during these historical chromatographic runs, highlighting the structural variations .

Peptide NameAmino Acid SequenceMolecular Weight (Da)Precursor Origin
Met-enkephalin Tyr-Gly-Gly-Phe-Met573.7Proenkephalin A
Met-enkephalin-Lys6 Tyr-Gly-Gly-Phe-Met-Lys701.3Proenkephalin A
Met-enkephalin-Arg6 Tyr-Gly-Gly-Phe-Met-Arg729.7Proenkephalin A
Met-enkephalin-Arg6-Phe7 Tyr-Gly-Gly-Phe-Met-Arg-Phe876.7Proenkephalin A
Leu-enkephalin Tyr-Gly-Gly-Phe-Leu555.6Proenkephalin A / Prodynorphin

Experimental Methodologies: Isolation and Validation Protocols

To isolate a transient intermediate like Met-enkephalin-Lys6, researchers had to design a workflow that prevented post-mortem degradation while selectively unmasking the peptide's identity. The following protocols detail the self-validating system used to purify and verify the hexapeptide.

Workflow Tissue Bovine Adrenal Medulla Extract Acid Extraction (Formic Acid/Pyridine) Tissue->Extract Homogenization SEC Size Exclusion (Sephadex G-75) Extract->SEC Fractionation HPLC Reverse-Phase HPLC (C18 Column) SEC->HPLC Low MW pool Assay Radioreceptor Assay & RIA HPLC->Assay Peak detection

Isolation and validation workflow for enkephalin-containing peptides.

Protocol 1: Extraction and Size Exclusion Chromatography

Objective: Halt endogenous proteolysis and fractionate peptides by size.

  • Acidic Homogenization: Homogenize fresh bovine adrenal medulla tissue in 0.5 M Formic Acid / 0.4 M Pyridine (pH 4.0) containing 0.1% 2-mercaptoethanol.

    • Causality: The highly acidic environment instantly denatures endogenous lysosomal proteases and non-specific peptidases. This "freezes" the in vivo peptide profile, ensuring that Met-enkephalin-Lys6 is a true physiological intermediate rather than an artifact of extraction degradation.

  • Centrifugation: Spin the homogenate at 10,000 x g for 30 minutes at 4°C to pellet cellular debris.

  • Size Exclusion (SEC): Load the supernatant onto a Sephadex G-75 column.

    • Causality: Chromaffin granules contain massive chromogranin proteins and intact 30 kDa proenkephalin. SEC effectively separates these high-molecular-weight precursors from the target low-molecular-weight (<5 kDa) intermediates, preventing downstream HPLC column fouling.

Protocol 2: RP-HPLC and the "Cryptic" Enkephalin Assay

Objective: Purify the hexapeptide and validate its precursor status using a self-validating enzymatic assay.

  • Reverse-Phase HPLC: Inject the low-molecular-weight SEC fractions onto a C18 reverse-phase column. Elute using a linear gradient of 1-propanol (0-20%) in formic acid/pyridine buffer.

  • Baseline Radioreceptor Assay (RRA): Aliquot a portion of each HPLC fraction and test for baseline binding affinity against [3H] -naloxone in a rat brain membrane preparation. Met-enkephalin-Lys6 will show weak baseline affinity.

  • Enzymatic "Unmasking" (Self-Validation): Treat a parallel aliquot of the HPLC fraction with Trypsin (cleaves basic residues) and Carboxypeptidase B (removes C-terminal basic residues) for 30 minutes at 37°C.

    • Causality & Trustworthiness: This is a self-validating loop. If the fraction contains Met-enkephalin-Lys6, the Carboxypeptidase B will cleave the Lys6, generating mature Met-enkephalin. When this digested fraction is re-tested in the RRA, there will be a massive spike in opioid receptor binding. This "cryptic" activity definitively proves the fraction contained a biologically relevant enkephalin precursor.

Significance in Modern Drug Development

The discovery of Met-enkephalin-Lys6 established the universal paradigm for neuropeptide biosynthesis: large precursor dibasic cleavage carboxypeptidase trimming active peptide.

Today, the enzyme responsible for processing Met-enkephalin-Lys6—Carboxypeptidase E (CPE)—is a major target of interest in neuroendocrinology. Mutations in the CPE gene disrupt the processing of not just enkephalins, but insulin and POMC-derived peptides, leading to severe metabolic syndromes characterized by profound obesity, diabetes, and neurodevelopmental delay. Understanding the exact substrate dynamics of Met-enkephalin-Lys6 continues to inform the design of peptidomimetics and prodrugs that leverage endogenous prohormone convertase pathways for targeted drug delivery.

References

  • Stern, A. S., Lewis, R. V., Kimura, S., Rossier, J., Gerber, L. D., Brink, L., Stein, S., & Udenfriend, S. (1979). Isolation of the opioid heptapeptide Met-enkephalin[Arg6,Phe7] from bovine adrenal medullary granules and striatum. Proceedings of the National Academy of Sciences, 76(12), 6680-6683.[Link]

  • Fricker, L. D., & Snyder, S. H. (1982). Enkephalin convertase: purification and characterization of a specific enkephalin-synthesizing carboxypeptidase localized to adrenal chromaffin granules. Proceedings of the National Academy of Sciences, 79(12), 3886-3890.[Link]

  • Lewis, R. V., & Stern, A. S. (1983). Biosynthesis of the enkephalins and enkephalin-containing polypeptides. Annual Review of Pharmacology and Toxicology, 23(1), 353-372.[Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 189848, enkephalin-Met, Lys(6)-.[Link]

Exploratory

An In-depth Technical Guide on the Physiological Role of Methionine-Enkephalin and its Analogs in the Brain

Preamble: The Endogenous Opioid System - A Master Regulator of Cerebral Function The discovery of endogenous opioid peptides revolutionized our understanding of brain function, revealing an intrinsic system for modulatin...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Endogenous Opioid System - A Master Regulator of Cerebral Function

The discovery of endogenous opioid peptides revolutionized our understanding of brain function, revealing an intrinsic system for modulating pain, emotion, and motivation. These peptides, including the enkephalins, endorphins, and dynorphins, act as neurotransmitters and neuromodulators by binding to specific opioid receptors. This guide provides a comprehensive technical overview of Methionine-enkephalin (Met-enkephalin), one of the first identified and most studied endogenous opioid peptides, and its analogs. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the molecular underpinnings, physiological roles, and methodologies essential for investigating this critical neuropeptide system.

Part 1: Molecular and Cellular Foundations of Met-Enkephalin

Biosynthesis and Metabolism: From Precursor to Inactivation

Met-enkephalin is a pentapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Met.[1] Its lifecycle in the brain, from synthesis to degradation, is a tightly regulated process that dictates its physiological impact.

The Proenkephalin (PENK) Gene and its Product: Met-enkephalin is derived from a larger precursor protein called proenkephalin.[2] The proenkephalin gene (PENK) encodes this precursor, which, in humans, contains multiple copies of the Met-enkephalin sequence. Specifically, each proenkephalin molecule yields four copies of Met-enkephalin, one copy of Leucine-enkephalin (Leu-enkephalin), and two C-terminally extended Met-enkephalin derivatives: Met-enkephalin-Arg-Phe (a heptapeptide) and Met-enkephalin-Arg-Gly-Leu (an octapeptide).[3]

Enzymatic Processing: The synthesis of Met-enkephalin from its precursor involves a two-step proteolytic cleavage process.[4][5]

  • Initial Cleavage: Proenkephalin is first cleaved by trypsin-like endopeptidases, primarily prohormone convertase 1 (PC1) and prohormone convertase 2 (PC2).[5] These enzymes recognize and cut at paired basic amino acid residues (e.g., Lys-Arg, Arg-Arg, Lys-Lys) that flank the enkephalin sequences within the precursor protein.[6][7]

  • Final Trimming: The resulting intermediate peptides are then trimmed by carboxypeptidase E (CPE), which removes the C-terminal basic residues to yield the final, active Met-enkephalin pentapeptide.[4]

Extended Enkephalins and Analogs: Besides the canonical Met-enkephalin, proenkephalin processing also generates extended versions. While the prompt mentions "[Lys(6)]-Met-enkephalin," a more commonly studied naturally occurring variant is Met5-Lys6-enkephalin, which can be released from the precursor fragment Peptide F by the action of enzymes like tissue kallikrein.[8] For the purpose of this guide, we will consider the physiological roles of the parent Met-enkephalin and briefly touch upon its naturally occurring extended forms. Synthetic analogs, often with D-amino acid substitutions to increase stability, are crucial tools in research and drug development.[9][10]

Rapid Degradation: The physiological actions of Met-enkephalin are short-lived due to its rapid breakdown by several enzymes collectively known as "enkephalinases."[4][11] These include:

  • Aminopeptidase N (APN): Cleaves the N-terminal tyrosine residue.

  • Neutral endopeptidase (NEP; Neprilysin): Cleaves the Gly-Phe bond.

  • Dipeptidyl peptidase 3 (DPP3): Also contributes to degradation.

  • Angiotensin-converting enzyme (ACE): Plays a role in enkephalin metabolism.[4]

This rapid inactivation necessitates a continuous synthesis and release to maintain its physiological effects.

Receptor Pharmacology: The Mu and Delta Opioid Receptors

Met-enkephalin exerts its effects by binding to and activating G-protein coupled receptors (GPCRs), primarily the δ-opioid receptor (DOR) and, to a lesser extent, the µ-opioid receptor (MOR).[4][12]

  • Receptor Structure and Families: MORs and DORs are members of the seven-transmembrane domain receptor superfamily.[12] There are three main classes of opioid receptors: mu, delta, and kappa.[10] Enkephalins show the highest affinity for the δ-opioid receptor.[12]

  • Binding Affinity: Met-enkephalin is considered a primary endogenous ligand for the δ-opioid receptor due to its high potency and selectivity for this site over other endogenous opioids.[4] It also binds to the µ-opioid receptor, which is the primary target for morphine.[13] The interaction with both receptor types allows for a complex and nuanced modulation of neuronal activity.

  • Receptor Subtypes and Heteromers: Evidence suggests the existence of subtypes for both MOR and DOR (e.g., DOR1 and DOR2), which may contribute to the diverse pharmacological effects of different ligands.[14][15] Furthermore, MORs and DORs can form heterodimers, leading to unique signaling properties that differ from those of the individual receptors. This interaction is an active area of research with significant implications for drug design.

Intracellular Signaling Cascades: Translating Receptor Binding into Neuronal Response

Activation of MOR and DOR by Met-enkephalin triggers a cascade of intracellular events that ultimately alter neuronal function. These receptors are coupled to inhibitory G-proteins (Gαi/o).[13]

Canonical G-protein Signaling:

  • G-protein Activation: Ligand binding induces a conformational change in the receptor, leading to the dissociation of GDP from the Gα subunit and the binding of GTP. This causes the Gα-GTP and Gβγ subunits to dissociate.[12]

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[13]

  • Modulation of Ion Channels:

    • The Gβγ subunit directly interacts with and opens G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron, making it less likely to fire an action potential.[12]

    • The Gβγ subunit also inhibits N-type voltage-gated calcium channels (VGCCs), reducing calcium influx upon depolarization. This is a key mechanism for inhibiting neurotransmitter release from presynaptic terminals.[12]

Non-canonical Signaling: In addition to the classical G-protein pathway, opioid receptors can also signal through other pathways, including those involving β-arrestin and mitogen-activated protein kinases (MAPKs). These pathways are implicated in some of the long-term effects of opioid receptor activation, including tolerance and receptor desensitization.

Enkephalin Signaling Pathway Figure 1: Met-Enkephalin Signaling Cascade MetEnk Met-Enkephalin OpioidReceptor Opioid Receptor (MOR/DOR) MetEnk->OpioidReceptor Binds to G_protein Gi/o Protein (αβγ) OpioidReceptor->G_protein Activates G_alpha Gα-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel G_beta_gamma->GIRK Activates VGCC Ca2+ Channel G_beta_gamma->VGCC Inhibits cAMP cAMP AC->cAMP Converts ATP to K_ion K+ GIRK->K_ion Efflux of Ca_ion Ca2+ VGCC->Ca_ion Influx of Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Reduced_NT_release Reduced Neurotransmitter Release Ca_ion->Reduced_NT_release

Caption: Met-Enkephalin Signaling Cascade.

Part 2: Physiological Roles of Met-Enkephalin in Brain Function

The widespread distribution of enkephalins and their receptors throughout the central nervous system underpins their involvement in a vast array of physiological processes.[10][12]

Nociception and Analgesia: A Natural Painkiller

One of the most well-established roles of enkephalins is in the modulation of pain.[1][16] They act as endogenous analgesics at multiple levels of the nervous system.

  • Spinal Cord: Enkephalins released from interneurons in the dorsal horn of the spinal cord inhibit the transmission of pain signals from the periphery to the brain.[16] They do this by both presynaptically inhibiting the release of excitatory neurotransmitters (like substance P and glutamate) from primary afferent neurons and postsynaptically hyperpolarizing second-order projection neurons.[3][16]

  • Supraspinal Mechanisms: In the brainstem, enkephalins contribute to the descending pain-inhibitory pathways.[16] For example, in the periaqueductal gray (PAG), they can disinhibit neurons that project to the rostral ventromedial medulla (RVM), which in turn sends signals down to the spinal cord to suppress pain transmission.

  • Thalamo-cortical Circuits: Recent research indicates that Met-enkephalin can modulate the balance of excitation and inhibition in circuits between the thalamus and the anterior cingulate cortex (ACC), a brain region crucial for the emotional component of pain.[17][18] Interestingly, moderate concentrations of Met-enkephalin may lead to a net increase in excitatory drive in this circuit, suggesting a complex role in pain perception that may involve disinhibition.[17][18]

Mood, Anxiety, and Stress Resilience: The Emotional Tone

Enkephalins play a significant role in regulating emotional states, including anxiety and the response to stress.[19][20]

  • Anxiety and Fear: The amygdala, a key brain region for processing fear and anxiety, is rich in enkephalins and their receptors. Studies have shown that enkephalins in the amygdala can have opposing effects on anxiety depending on which receptor they activate: binding to µ-opioid receptors can be anxiety-promoting, while binding to δ-opioid receptors is anxiety-inhibiting.[20] This highlights the complexity of enkephalinergic modulation of emotion. Enhancing endogenous enkephalin levels by inhibiting their degradation has been shown to produce anxiolytic-like effects, primarily through the activation of δ-opioid receptors.[21]

  • Stress Response: Enkephalins are involved in regulating the body's response to stress.[1][19] They can modulate the hypothalamic-pituitary-adrenal (HPA) axis, the central stress response system.[3][16] For instance, enkephalins can inhibit the release of corticotropin-releasing factor (CRF) from the hypothalamus, thereby dampening the downstream release of stress hormones like cortisol.[16] This suggests that a robust enkephalinergic system may contribute to stress resilience.

Reward, Motivation, and Addiction: The Pleasure Principle

The endogenous opioid system is critically involved in the processing of reward and reinforcement, and enkephalins are key players in this domain.

  • Mesolimbic Dopamine System: The brain's primary reward pathway, the mesolimbic system, which includes the ventral tegmental area (VTA) and the nucleus accumbens (NAc), is heavily modulated by enkephalins.[16] Enkephalins can increase dopamine release in the NAc by inhibiting GABAergic interneurons in the VTA that normally suppress dopamine neuron activity. This disinhibition leads to enhanced feelings of pleasure and reward.[9][16]

  • Natural Rewards and Addiction: This mechanism is thought to underlie the rewarding properties of natural stimuli like food and social interaction.[16][22] However, it is also a key reason why drugs of abuse are so addictive. Many addictive drugs, such as psychostimulants, can increase the release of enkephalins in reward-related brain regions, further amplifying their reinforcing effects.[9] The enkephalinergic system, acting through both µ- and δ-opioid receptors in the striatum, has been shown to be necessary for the rewarding effects of drugs like cocaine.[23]

Part 3: Methodologies for Studying Enkephalin Systems in the Brain

A variety of sophisticated techniques are employed to investigate the enkephalinergic system, from measuring peptide levels to assessing their functional consequences at the cellular and behavioral levels.

Quantifying Enkephalins: Measuring the Messenger

Protocol 1: In Vivo Microdialysis Coupled with Mass Spectrometry

  • Principle: This technique allows for the in vivo sampling of extracellular neuropeptides in specific brain regions of freely moving animals.[18][24] A microdialysis probe with a semi-permeable membrane is stereotactically implanted into the target brain area.[24] Artificial cerebrospinal fluid (aCSF) is slowly perfused through the probe, and molecules from the extracellular space, including enkephalins, diffuse across the membrane into the dialysate, which is then collected and analyzed, typically by highly sensitive mass spectrometry.[24][25]

  • Step-by-Step Methodology:

    • Probe Construction and Implantation: Construct or purchase a microdialysis probe with a molecular weight cutoff appropriate for peptides (e.g., 20-30 kDa). Surgically implant the probe into the desired brain region (e.g., nucleus accumbens, striatum) of an anesthetized rodent using stereotaxic coordinates.[24]

    • Perfusion and Sampling: After a recovery period, connect the probe to a microinfusion pump and perfuse with aCSF at a low flow rate (e.g., 0.2-2.0 µL/min).[18][25] Collect dialysate samples at regular intervals (e.g., every 20-30 minutes).[25]

    • Sample Stabilization: Immediately add an acid (e.g., acetic acid to a final concentration of 5%) to the collected samples to prevent peptide degradation and store at -80°C.[25]

    • Analysis: Analyze the samples using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for sensitive and specific quantification of Met-enkephalin and other related peptides.[25]

Protocol 2: Radioimmunoassay (RIA)

  • Principle: RIA is a highly sensitive method for quantifying peptide levels in tissue homogenates or plasma.[23][26] It is based on the principle of competitive binding, where a radiolabeled peptide (tracer) competes with the unlabeled peptide in the sample for a limited number of specific antibody binding sites.

  • Step-by-Step Methodology:

    • Sample Preparation: Extract enkephalins from brain tissue homogenates or plasma using methods like acid acetone extraction or solid-phase extraction on ODS-silica columns.[19][26] To measure total Met-enkephalin, samples can be oxidized with hydrogen peroxide to convert methionine to its sulfoxide form, matching the antigen used to raise some specific antibodies.[26]

    • Assay Setup: In assay tubes, combine the sample or standard (known concentrations of unlabeled Met-enkephalin), a specific primary antibody against Met-enkephalin, and a fixed amount of radiolabeled Met-enkephalin (e.g., ¹²⁵I-Met-enkephalin).

    • Incubation: Incubate the mixture to allow competitive binding to reach equilibrium.

    • Separation: Separate antibody-bound enkephalin from free enkephalin using a secondary antibody and precipitation or other methods.

    • Quantification: Measure the radioactivity of the bound fraction using a gamma counter. The amount of radioactivity is inversely proportional to the concentration of unlabeled enkephalin in the sample. A standard curve is generated to determine the concentrations in the unknown samples.[23]

Protocol 3: Immunohistochemistry (IHC)

  • Principle: IHC is used to visualize the anatomical distribution of enkephalin-containing neurons and fibers within brain tissue sections.[15][27] It uses specific antibodies to bind to the enkephalin antigen, and these antibodies are then visualized using fluorescent or chromogenic labels.

  • Step-by-Step Methodology:

    • Tissue Preparation: Perfuse the animal with a fixative (e.g., 4% paraformaldehyde), and then collect and section the brain tissue (e.g., 40 µm sections on a cryostat or vibratome).[28]

    • Antigen Retrieval (if necessary): For some fixed tissues, heat-mediated antigen retrieval (e.g., in citrate buffer) may be required to unmask the antigenic sites.[29]

    • Blocking: Incubate the sections in a blocking solution (e.g., normal serum with a detergent like Triton X-100) to prevent non-specific antibody binding.[28]

    • Primary Antibody Incubation: Incubate the sections with a primary antibody specific for Met-enkephalin overnight at 4°C.[27][29]

    • Secondary Antibody Incubation: After washing, incubate the sections with a secondary antibody that is conjugated to a fluorescent dye or an enzyme (like horseradish peroxidase, HRP). This secondary antibody binds to the primary antibody.[27][28]

    • Visualization: For fluorescent detection, visualize the sections under a fluorescence microscope. For chromogenic detection (with HRP), add a substrate (like diaminobenzidine, DAB) that produces a colored precipitate. Signal amplification techniques, such as tyramide signal amplification, can be used to enhance sensitivity.[15][29]

    • Imaging: Acquire images using a light or fluorescence microscope to map the distribution of enkephalin immunoreactivity.

Assessing Receptor Function: From Binding to Behavior

Protocol 4: Radioligand Binding Assays

  • Principle: These assays are used to characterize the binding of ligands to opioid receptors in brain membrane preparations.[22][30] They can determine the affinity (Kd) of a ligand for a receptor and the density of receptors (Bmax) in a given tissue.

  • Step-by-Step Methodology:

    • Membrane Preparation: Homogenize brain tissue in a buffer and centrifuge to isolate the cell membrane fraction, which is rich in opioid receptors.

    • Incubation: Incubate the membranes with increasing concentrations of a radiolabeled opioid ligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR). To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competing ligand.

    • Separation: Terminate the reaction by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • Quantification: Measure the radioactivity on the filters using liquid scintillation counting.

    • Data Analysis: Subtract non-specific binding from total binding to get specific binding. Analyze the data using saturation binding analysis (e.g., Scatchard plot) to determine Kd and Bmax. For competition assays, incubate membranes with a fixed concentration of radioligand and varying concentrations of an unlabeled competitor (like Met-enkephalin) to determine its inhibitory constant (Ki).[31]

Protocol 5: [³⁵S]GTPγS Binding Assay

  • Principle: This is a functional assay that measures the activation of G-proteins following receptor stimulation by an agonist.[32][33][34] In the presence of an agonist, the receptor catalyzes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. The amount of incorporated [³⁵S]GTPγS is a direct measure of receptor activation.

  • Step-by-Step Methodology:

    • Membrane Preparation: Prepare brain cell membranes as described for radioligand binding assays.

    • Reaction Setup: In an assay buffer containing MgCl₂, GDP, and the cell membranes, add the agonist of interest (e.g., Met-enkephalin) at various concentrations.

    • Initiate Reaction: Add [³⁵S]GTPγS to start the reaction and incubate at 30°C for a defined period (e.g., 60 minutes).

    • Termination and Separation: Stop the reaction by rapid filtration through glass fiber filters to separate bound from unbound [³⁵S]GTPγS.[13]

    • Quantification: Measure the radioactivity on the filters using liquid scintillation counting.

    • Data Analysis: Plot the stimulated binding against the agonist concentration to generate a dose-response curve and determine the EC₅₀ (potency) and Emax (efficacy) of the agonist.[32]

Behavioral Paradigms: Linking Molecular Actions to In Vivo Function

Protocol 7: Hot Plate Test for Analgesia

  • Principle: This test measures the response latency to a thermal pain stimulus and is used to assess the analgesic effects of compounds.[1][12][14] An increase in the time it takes for the animal to react to the heat indicates an analgesic effect.

  • Step-by-Step Methodology:

    • Apparatus: Use a commercial hot plate apparatus set to a constant temperature (e.g., 55 ± 1°C).[1][14]

    • Acclimation: Allow the mice or rats to acclimate to the testing room for at least 30 minutes before the experiment.[1]

    • Baseline Measurement: Place each animal on the hot plate and start a timer. Record the latency to the first sign of nociception, which can be licking a hind paw, flicking a paw, or jumping.[1] A cutoff time (e.g., 30 seconds) is used to prevent tissue damage.[1][14]

    • Drug Administration: Administer the test compound (e.g., an enkephalin analog) or vehicle via the desired route (e.g., intracerebroventricular, intraperitoneal).

    • Post-treatment Testing: At a specific time point after drug administration (e.g., 30 minutes), place the animal back on the hot plate and measure the response latency again.

    • Data Analysis: Compare the post-treatment latencies to the baseline latencies or to the vehicle-treated group to determine the analgesic effect.

Protocol 8: Elevated Plus Maze (EPM) for Anxiety-like Behavior

  • Principle: The EPM is a widely used test to assess anxiety-like behavior in rodents.[4][35][36] The test is based on the conflict between the animal's natural tendency to explore a new environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and entries made into the open arms.[36]

  • Step-by-Step Methodology:

    • Apparatus: The maze is shaped like a plus sign, elevated from the floor (e.g., 50 cm), and consists of two open arms and two arms enclosed by walls.[4][21]

    • Acclimation: Habituate the animals to the testing room for at least 30-60 minutes before the test.[35]

    • Testing Procedure: Place the animal in the center of the maze, facing an open arm, and allow it to explore freely for a set period (e.g., 5 minutes).[4][36] The session is recorded by an overhead video camera.

    • Data Acquisition: Use a video-tracking software to automatically score various parameters, including the time spent in the open and closed arms, the number of entries into each arm type, and total distance traveled.[4]

    • Data Analysis: The primary measures of anxiety are the percentage of time spent in the open arms and the percentage of open arm entries. A higher percentage in these measures is interpreted as reduced anxiety-like behavior. Total distance moved is used as a measure of general locomotor activity.

Protocol 9: Conditioned Place Preference (CPP) for Reward

  • Principle: CPP is a Pavlovian conditioning paradigm used to measure the rewarding or aversive properties of a drug or other stimulus.[16][17][37] If a drug is rewarding, the animal will develop a preference for the environment that was previously paired with the drug's effects.

  • Step-by-Step Methodology:

    • Apparatus: A box with at least two distinct compartments, differing in visual and tactile cues (e.g., wall color, floor texture).[17][37]

    • Pre-conditioning (Baseline): On the first day, place the animal in the apparatus with free access to all compartments and record the time spent in each to determine any initial preference.[17]

    • Conditioning: This phase typically lasts for several days. On "drug" days, administer the drug (e.g., an opioid agonist) and confine the animal to one compartment. On "vehicle" days, administer saline and confine the animal to the other compartment. The pairings are counterbalanced across animals.[16][37]

    • Post-conditioning (Test): After the conditioning phase, place the animal back in the apparatus in a drug-free state with free access to all compartments. Record the time spent in each compartment.[37]

    • Data Analysis: A significant increase in the time spent in the drug-paired compartment during the post-conditioning test compared to the pre-conditioning baseline indicates a conditioned place preference, signifying the rewarding properties of the drug.

Part 4: Therapeutic Perspectives and Future Directions

The profound influence of Met-enkephalin on pain, mood, and reward pathways makes the enkephalinergic system a highly attractive target for therapeutic intervention.

4.1. Drug Development Strategies:

  • Stable Enkephalin Analogs: A major hurdle for the therapeutic use of natural enkephalins is their rapid degradation.[4] Research has focused on developing synthetic analogs with modified structures (e.g., using D-amino acids or incorporating non-peptide moieties) to increase their stability and ability to cross the blood-brain barrier.[10][38][39]

  • Enkephalinase Inhibitors: An alternative strategy is to prevent the breakdown of endogenous enkephalins by developing inhibitors of enzymes like NEP and APN.[11] This approach aims to enhance the natural, localized actions of enkephalins, potentially reducing the side effects associated with systemic opioid administration.

  • Biased Agonists: The concept of biased agonism involves developing ligands that selectively activate either the G-protein signaling pathway (associated with therapeutic effects like analgesia) or the β-arrestin pathway (linked to side effects like respiratory depression and tolerance). This offers a promising avenue for creating safer opioid-based therapeutics.

4.2. Unanswered Questions and Future Research:

Despite decades of research, many questions remain. The precise physiological roles of the various extended enkephalin peptides derived from proenkephalin are still not fully understood. The in vivo relevance and therapeutic potential of targeting MOR-DOR heteromers are areas of intense investigation. Furthermore, the potential of modulating the enkephalinergic system for treating not only pain and addiction but also mood disorders like depression and anxiety, and even neurodegenerative diseases, warrants further exploration.[7][11] A deeper understanding of this intricate system will undoubtedly pave the way for novel and more effective treatments for a wide range of neurological and psychiatric conditions.

References

  • Met-enkephalin - Wikipedia. (n.d.). Retrieved from [Link]

  • Pradhan, A. A., Befort, K., Nozaki, C., Gavériaux-Ruff, C., & Kieffer, B. L. (2011). Pharmacological traits of delta opioid receptors: pitfalls or opportunities?. Frontiers in pharmacology, 2, 4.
  • Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives. (2024). Biomolecules, 14(7), 926.
  • Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives. (2024). Biomolecules, 14(7), 926.
  • Met-enkephalin - The International Peptide Society. (n.d.). Retrieved from [Link]

  • Enkephalin - Wikipedia. (n.d.). Retrieved from [Link]

  • What are enkephalinase stimulators and how do they work?. (2024, June 25). Retrieved from [Link]

  • Chakrabarti, S., Liu, K., & Gintzler, A. R. (2010). Radioligand-binding studies. Bio-protocol, 1(1), e1.
  • Bourne, J. A., & Whishaw, I. Q. (1991). Posttranslational processing of proenkephalin in AtT-20 cells: evidence for cleavage at a Lys-Lys site. Endocrinology, 128(3), 1431–1438.
  • Westerink, B. H. (2003). Microdialysis in Rodents. Current protocols in neuroscience, Chapter 7, Unit 7.2.
  • Enkephalins: Endogenous Analgesics with an Emerging Role in Stress Resilience. (2017). Neural Plasticity, 2017, 1546125.
  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents.
  • Mu-opioid receptor - Wikipedia. (n.d.). Retrieved from [Link]

  • Examining Cocaine Conditioning Place Preference in Mice. (2020). Bio-protocol, 10(8), e3589.
  • Filliol, D., Ghozland, S., Chluba, J., Martin, M., Matthes, H. W., Simonin, F., ... & Kieffer, B. L. (2000). Physiological control of emotion-related behaviors by endogenous enkephalins involves essentially the delta opioid receptors. Neuroscience, 135(2), 541-551.
  • Boosting natural brain opioids may be better way to treat anxiety - The University of Sydney. (2017, March 23). Retrieved from [Link]

  • Selective Reward Deficit in Mice Lacking β-Endorphin and Enkephalin. (2002). The Journal of Neuroscience, 22(18), 8221-8228.
  • Opioid-Mu Biochemical Binding Assay Service - Reaction Biology. (n.d.). Retrieved from [Link]

  • Striatal enkephalin supports maintenance of conditioned cocaine reward during extinction. (2023). Scientific Reports, 13(1), 3122.
  • Hervert, E. A., & Birdsong, W. T. (2023). The opioid peptide met-enkephalin modulates thalamo-cortical excitation inhibition balance in a medial thalamus-anterior cingulate cortex circuit. Neuropharmacology, 242, 109785.
  • Clement, J. A., & Rance, T. A. (1981). Development of a specific extracted radioimmunoassay for methionine enkephalin in human plasma and cerebrospinal fluid. Journal of endocrinology, 89(2), 251–261.
  • Goto, S., Ueda, S., & Sano, Y. (2015). Development of a highly sensitive immunohistochemical method to detect neurochemical molecules in formalin-fixed and paraffin-embedded tissues from autopsied human brains.
  • GTPγS Binding Assay - Creative Bioarray. (n.d.). Retrieved from [Link]

  • The role of enkephalinergic systems in substance use disorders. (2022). Frontiers in Behavioral Neuroscience, 16, 963385.
  • Physiology, Enkephalin. (2023). In StatPearls.
  • The Endogenous Opioid Met-Enkephalin Modulates Thalamo-Cortical Excitation Inhibition Balance in a Medial Thalamus-Anterior Cingul
  • Enkephalin Elevations Contribute to Neuronal and Behavioral Impairments in a Transgenic Mouse Model of Alzheimer's Disease. (2008). The Journal of Neuroscience, 28(47), 12338-12348.
  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Life sciences, 74(4), 489–508.
  • Conditioned Place Preference in Rodents and Humans. (2016). In Veterian Key. Retrieved from [Link]

  • Development of a highly sensitive immunohistochemical method to detect neurochemical molecules in formalin-fixed and paraffin-embedded tissues from autopsied human brains. (2015).
  • Wollemann, M., Farkas, T., Toth, G., & Benyhe, S. (2000). Receptor binding and G-protein activation by new Met5-enkephalin-Arg6-Phe7 derived peptides. Life sciences, 66(10), 915–922.
  • Wilson, S. P., Chang, K. J., & Viveros, O. H. (1980). Synthesis of enkephalins by adrenal medullary chromaffin cells: reserpine increases incorporation of radiolabeled amino acids.
  • Modulation of endogenous opioid signaling by inhibitors of puromycin-sensitive aminopeptidase. (2021). ACS Chemical Neuroscience, 12(15), 2824-2835.
  • [35S]GTPgammaS binding in G protein-coupled receptor assays. (2011). Methods in molecular biology (Clifton, N.J.), 756, 123–139.
  • Lee, Y. S., Remesic, M., Molnar, G., Streicher, J. M., & Hruby, V. J. (2021). Multifunctional Enkephalin Analogs with a New Biological Profile: MOR/DOR Agonism and KOR Antagonism. Molecules (Basel, Switzerland), 26(11), 3299.
  • Majumdar, S., Lu, Z. J., & Pasternak, G. W. (2015). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Methods in molecular biology (Clifton, N.J.), 1335, 241–249.
  • Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. (2018). eLife, 7, e36469.
  • Smith, Y., & Kieval, J. Z. (2000). Immunohistochemical Localization of Enkephalin in the Human Striatum: A Postmortem Ultrastructural Study.
  • Polt, R., Dhanasekaran, M., & Keyari, C. M. (2005). Enkephalin Glycopeptide Analogues Produce Analgesia with Reduced Dependence Liability. Journal of medicinal chemistry, 48(13), 4249–4254.
  • Li, L., & Kennedy, R. T. (2009). Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multistage MS. Analytical chemistry, 81(5), 1888–1895.
  • An Effective and Safe Enkephalin Analog for Antinociception. (2021). Molecules, 26(16), 4983.
  • Capper, S. J., Venn, R. F., & Morley, J. S. (1986). A specific radioimmunoassay for [Leu] and [Met]enkephalin applied to a HPLC separation of human CSF. Neuropeptides, 8(1), 33–44.
  • Development of a highly sensitive immunohistochemical method to detect neurochemical molecules in formalin-fixed and paraffin-embedded tissues from autopsied human brains. (2015).
  • Tissue kallikrein processes small proenkephalin peptides. (1989). Hypertension, 14(3), 360-366.
  • Proenkephalin - Wikipedia. (n.d.). Retrieved from [Link]

  • Tapping into the aging brain: In vivo microdialysis reveals mirroring pathology between preclinical models and patients with Alzheimer's disease. (2021). bioRxiv.
  • Liston, D., Patey, G., Rossier, J., Verbanck, P., & Vanderhaeghen, J. J. (1984). Processing of proenkephalin is tissue-specific. Science (New York, N.Y.), 225(4663), 734–737.

Sources

Foundational

Deciphering the Endogenous Opioid System: Precursor Processing, Receptor Signaling, and Advanced Analytical Methodologies

Executive Summary The endogenous opioid system (EOS) is a highly complex neurobiological network governing nociception, reward processing, and autonomic functions. For drug development professionals, understanding the pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The endogenous opioid system (EOS) is a highly complex neurobiological network governing nociception, reward processing, and autonomic functions. For drug development professionals, understanding the precise biochemical architecture of endogenous opioid peptides—from their precursor cleavage to their receptor-level signaling bias—is critical for designing next-generation analgesics with minimized adverse effect profiles. This technical guide synthesizes the molecular biology of opioid precursors, the pharmacology of biased agonism, and the field-proven analytical methodologies (LC-MS/MS and BRET) required to quantify and interrogate these systems.

Biochemical Architecture: Precursors to Active Peptides

Endogenous opioid peptides do not exist as primary gene products; rather, they are synthesized as large polypeptide precursors that undergo extensive post-translational processing by prohormone convertases. There are four primary precursor proteins, each yielding a distinct family of active peptides[1]:

  • Proopiomelanocortin (POMC): Primarily synthesized in the pituitary and hypothalamus, POMC is cleaved into several active peptides, including adrenocorticotropic hormone (ACTH) and the potent opioid peptide β-endorphin [2].

  • Proenkephalin (PENK): Widely distributed in the central nervous system, PENK processing yields multiple copies of Met-enkephalin and one copy of Leu-enkephalin [1].

  • Prodynorphin (PDYN): Co-localized with specific neural circuits, PDYN is the source of Dynorphin A , Dynorphin B , and neoendorphins[3].

  • Pronociceptin (PNOC): The most recently identified precursor, yielding Nociceptin (also known as Orphanin FQ), which acts on the non-classical NOP receptor[4].

All classical opioid peptides share a highly conserved N-terminal tetrapeptide sequence (Tyr-Gly-Gly-Phe), which is the critical pharmacophore for receptor binding[2].

G POMC POMC b_end β-Endorphin POMC->b_end PENK PENK enk Enkephalins PENK->enk PDYN PDYN dyn Dynorphins PDYN->dyn PNOC PNOC noc Nociceptin PNOC->noc MOR MOR (μ) b_end->MOR DOR DOR (δ) b_end->DOR enk->MOR enk->DOR KOR KOR (κ) dyn->KOR NOP NOP noc->NOP

Caption: Endogenous Opioid Precursors, Peptides, and Primary Receptor Affinities.

Table 1: Endogenous Opioid Peptide Receptor Affinities

To facilitate rational drug design, it is essential to map the endogenous ligands to their primary and secondary receptor targets.

PrecursorPrimary Active PeptidesPrimary Receptor TargetSecondary Receptor Target
POMC β-EndorphinMOR (μ)DOR (δ)
PENK Met-Enkephalin, Leu-EnkephalinDOR (δ)MOR (μ)
PDYN Dynorphin A, Dynorphin BKOR (κ)MOR, DOR
PNOC Nociceptin (Orphanin FQ)NOPNone

Molecular Pharmacology: Receptor Signaling & Biased Agonism

Opioid receptors (MOR, DOR, KOR, NOP) belong to the Class A family of G protein-coupled receptors (GPCRs)[5]. The therapeutic efficacy and adverse effect profiles of opioid drugs are dictated by the bifurcation of intracellular signaling pathways upon receptor activation.

The Causality of Biased Agonism: Historically, opioids were evaluated purely on binding affinity and total intrinsic efficacy. However, modern pharmacology recognizes that opioid receptors couple to two distinct primary transducers:

  • Heterotrimeric G-proteins (Gi/o): Activation leads to the inhibition of adenylyl cyclase (decreasing cAMP) and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This pathway is causally linked to analgesia [6].

  • β-Arrestin 2: Following G-protein-coupled receptor kinase (GRK) phosphorylation, β-arrestin is recruited to the receptor. This sterically hinders further G-protein coupling (desensitization) and initiates clathrin-mediated endocytosis. Crucially, β-arrestin signaling at the MOR is heavily implicated in adverse effects, including respiratory depression, tolerance, and constipation [6].

Therefore, the development of "biased agonists"—molecules that preferentially stabilize the receptor conformation favoring Gi/o coupling over β-arrestin recruitment—is a primary objective in contemporary opioid drug discovery[6].

Signaling Agonist Opioid Agonist MOR Mu Opioid Receptor (MOR) Agonist->MOR Gi Gi/o Protein Pathway MOR->Gi G-protein Bias bArr β-Arrestin Pathway MOR->bArr β-Arrestin Bias cAMP ↓ cAMP & ↑ GIRK Gi->cAMP Internalization Receptor Internalization bArr->Internalization Analgesia Analgesia (Therapeutic) cAMP->Analgesia SideEffects Tolerance & Side Effects Internalization->SideEffects

Caption: Divergent signaling pathways of the Mu Opioid Receptor (MOR) mediating analgesia vs. side effects.

Analytical Methodologies: Quantifying the Endogenous Opioid System

To interrogate the EOS, researchers must employ highly sensitive, self-validating protocols. Below are two foundational methodologies: LC-MS/MS for in vivo peptide quantification, and BRET for in vitro biased agonism screening.

Protocol 1: LC-MS/MS Quantification of Endogenous Opioid Peptides

Radioimmunoassays (RIAs) have historically suffered from antibody cross-reactivity. Capillary Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the multiplexing capability and specificity required to differentiate closely related peptides like Met- and Leu-enkephalin[7][8].

Causality in Experimental Design: Why use on-column preconcentration and EThcD fragmentation? Endogenous neuropeptides exist at sub-picomolar concentrations in vivo and are rapidly degraded by aminopeptidases. On-column preconcentration allows for the loading of larger microdialysate volumes without band broadening. Furthermore, utilizing Electron-Transfer/Higher-Energy Collision Dissociation (EThcD) instead of standard HCD preserves labile post-translational modifications and provides superior sequence coverage for longer peptides like β-endorphin[7][8].

Step-by-Step Methodology:

  • In Vivo Microdialysis & Stabilization: Collect brain microdialysate using a 75 μm I.D. probe. Self-Validation Step: Immediately spike the collection vial with heavy-isotope labeled internal standards (SIL-IS) (e.g.,[13C,15N]-Met-Enkephalin) and acidify with 0.1% Formic Acid to halt endogenous peptidase activity and validate extraction recovery[8].

  • On-Column Preconcentration: Load the sample onto a nanoliter-volume trap column (e.g., C18, 5 μm particle size) at a high flow rate (2 μL/min) to desalt and concentrate the trace peptides[8].

  • Capillary LC Separation: Elute peptides onto an analytical capillary column (75 μm I.D.) using a shallow gradient of Acetonitrile (5% to 45% over 30 minutes) to resolve isobaric interferences.

  • MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Utilize alternating HCD and EThcD fragmentation. Quantify based on the area ratio of the endogenous peptide's specific m/z transition against the SIL-IS transition[7].

Protocol 2: BRET Assay for β-Arrestin Recruitment (Biased Agonism Screening)

Bioluminescence Resonance Energy Transfer (BRET) is the gold standard for real-time monitoring of protein-protein interactions in living cells, avoiding the destructive artifacts of cell lysis required for co-immunoprecipitation[9].

Causality in Experimental Design: Why use the Rluc8 and YPet donor/acceptor pair? Wild-type Renilla luciferase produces a transient and weak signal. Rluc8 is a mutated variant offering vastly enhanced stability and quantum yield. When paired with YPet (a yellow fluorescent protein with a high extinction coefficient), the spectral overlap is optimized, significantly increasing the dynamic range and signal-to-noise ratio of the assay[9].

Step-by-Step Methodology:

  • Plasmid Co-Transfection: Transfect HEK293T cells with plasmids encoding MOR tagged at the C-terminus with Rluc8 (Donor) and β-Arrestin-2 tagged at the N-terminus with YPet (Acceptor)[9].

  • Cell Preparation: 24 hours post-transfection, detach cells and re-seed into white opaque 96-well plates to prevent signal cross-talk. Starve cells in serum-free media for 4 hours to reduce basal receptor activity.

  • Substrate Addition: Add the luciferase substrate, Coelenterazine h (5 μM final concentration). Causality: Coelenterazine h is preferred over native Coelenterazine as it yields a higher initial luminescence intensity.

  • Ligand Stimulation & Detection: Add the test compounds. Self-Validation Step: Include a full balanced agonist (e.g., DAMGO) as a positive control to define Emax, and a selective antagonist (e.g., Naloxone) to ensure the BRET signal is receptor-mediated.

  • Quantification: Read the plate immediately on a microplate luminometer, measuring emissions sequentially at 480 nm (Rluc8) and 530 nm (YPet). The BRET ratio is calculated as (Emission 530 / Emission 480)[9].

BRET Transfection 1. Co-transfection (MOR-Rluc8 + βArr-YPet) Substrate 2. Add Coelenterazine h (Luciferase Substrate) Transfection->Substrate Stimulation 3. Ligand Stimulation (Agonist Addition) Substrate->Stimulation Detection 4. BRET Signal Detection (Ratio 530nm/480nm) Stimulation->Detection

Caption: Step-by-step workflow of the Bioluminescence Resonance Energy Transfer (BRET) assay.

Table 2: Analytical Parameters for Opioid Peptide Quantification & Screening
Assay TypeTargetKey ReadoutPrimary Advantage
LC-MS/MS Endogenous Peptidesm/z transitions (HCD/EThcD)Sub-picomolar sensitivity, Multiplexing
BRET β-Arrestin RecruitmentEmission Ratio (530nm/480nm)Real-time kinetic resolution in live cells

Conclusion

The endogenous opioid system represents a delicate balance of precursor processing and highly regulated receptor signaling. By leveraging advanced LC-MS/MS methodologies to map peptide dynamics, and employing robust BRET assays to decode biased signaling, drug development professionals can systematically design therapeutics that harness the analgesic power of the EOS while circumventing the severe liabilities of traditional opioid pharmacology.

References

  • Source: National Institutes of Health (nih.gov)
  • Source: National Institutes of Health (nih.gov)
  • Source: National Institutes of Health (nih.gov)
  • Source: National Institutes of Health (nih.gov)
  • Source: National Institutes of Health (nih.gov)
  • Source: National Institutes of Health (nih.gov)
  • Source: National Institutes of Health (nih.gov)
  • Source: University of North Carolina (unc.edu)
  • Source: National Institutes of Health (nih.gov)
  • Source: National Institutes of Health (nih.gov)

Sources

Exploratory

Met-Enkephalin-Lys6: Biosynthesis, Distribution, and Quantification in the Adrenal Medulla

Executive Summary The adrenal medulla serves as a primary peripheral reservoir for endogenous opioid peptides, storing them alongside catecholamines in chromaffin granules. Among these peptides, Met-enkephalin-Lys6 (Sequ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The adrenal medulla serves as a primary peripheral reservoir for endogenous opioid peptides, storing them alongside catecholamines in chromaffin granules. Among these peptides, Met-enkephalin-Lys6 (Sequence: Tyr-Gly-Gly-Phe-Met-Lys) represents a critical hexapeptide intermediate in the biosynthetic processing of Proenkephalin A. Unlike the central nervous system, where precursor processing is rapid and complete, the adrenal medulla exhibits unique enzymatic kinetics that result in the accumulation and subsequent co-release of these extended enkephalin intermediates. This whitepaper provides an in-depth mechanistic analysis of Met-enkephalin-Lys6 distribution, its biosynthetic causality, and the rigorous experimental protocols required for its isolation and quantification.

Biochemical Identity and Precursor Dynamics

Met-enkephalin-Lys6 is an opioid hexapeptide analog of the mature pentapeptide Met-enkephalin (Tyr-Gly-Gly-Phe-Met)[1]. It is generated exclusively through the proteolytic cleavage of the 31-kDa precursor protein, Proenkephalin A, which contains six copies of the Met-enkephalin sequence and one copy of Leu-enkephalin[2].

Within the precursor structure, the enkephalin sequences are typically flanked by pairs of basic amino acids (e.g., Lys-Arg or Arg-Arg). The presence of the C-terminal lysine in Met-enkephalin-Lys6 is not a genetic anomaly but a direct consequence of the sequential, two-step enzymatic processing mechanism that governs neuropeptide maturation in neuroendocrine tissues[3].

Biosynthetic Pathway: The Rate-Limiting Role of Carboxypeptidase E

The generation and accumulation of Met-enkephalin-Lys6 in the adrenal medulla is dictated by the specific kinetics of two distinct enzyme classes operating within the acidic environment (pH 5.2–5.6) of the chromaffin granule:

  • Prohormone Convertases (PC1 / PC2): These trypsin-like endopeptidases initiate processing by cleaving Proenkephalin A at the carboxyl side of dibasic amino acid residues. This cleavage liberates intermediate enkephalin-containing (EC) peptides that retain a basic amino acid (Lys or Arg) at their C-terminus, thereby generating Met-enkephalin-Lys6 and Met-enkephalin-Arg6[2].

  • Carboxypeptidase E (CPE): Also known as enkephalin convertase, this exopeptidase is responsible for trimming the C-terminal basic residues from the hexapeptides to yield the mature, biologically active pentapeptide[4]. CPE exists in both soluble and membrane-bound forms within the chromaffin granule.

The Causality of Accumulation: In the adrenal medulla, the processing rate of CPE (approximately 65-70 pmol/g tissue per hour) is relatively slow compared to the initial endopeptidase cleavage[5]. Because this exopeptidase trimming is the rate-limiting step, steady-state conditions within the chromaffin granules result in a significant, measurable pool of Met-enkephalin-Lys6 that has not yet been fully processed into Met-enkephalin[6].

Biosynthesis ProEnk Proenkephalin A (Precursor Protein) PC Prohormone Convertases (PC1 / PC2) ProEnk->PC Proteolytic Cleavage MetEnkLys Met-Enkephalin-Lys6 (Intermediate Hexapeptide) PC->MetEnkLys Generates C-terminal extended peptides CPE Carboxypeptidase E (Enkephalin Convertase) MetEnkLys->CPE Exopeptidase trimming MetEnk Met-Enkephalin (Mature Pentapeptide) CPE->MetEnk Removes Lys6 residue

Biosynthetic pathway of Met-enkephalin-Lys6 from Proenkephalin A.

Subcellular Distribution and Co-Release Mechanisms

Met-enkephalin-Lys6 is highly localized to the adrenal medullary chromaffin cells, where it is co-packaged with catecholamines (epinephrine and norepinephrine) inside dense-core chromaffin granules[7].

Upon physiological stress or direct nicotinic stimulation of the splanchnic nerve, calcium ( Ca2+ ) influx triggers the exocytosis of these granules. Because the intra-granular processing by CPE is incomplete at the time of exocytosis, the adrenal medulla co-releases a heterogeneous mixture of mature Met-enkephalin, intermediate hexapeptides (including Met-enkephalin-Lys6), and larger enkephalin-containing precursor fragments directly into the adrenal vein[7]. This co-release mechanism integrates the peripheral opioid system with the sympathoadrenal stress response.

Quantitative Distribution in the Adrenal Medulla

To understand the distribution profile, it is critical to look at the steady-state concentrations of these peptides. The following table summarizes the quantitative distribution of low-molecular-weight enkephalin-containing peptides in isolated bovine adrenal chromaffin granules prior to any in vitro incubation (steady-state).

Table 1: Steady-State Distribution of Low-Molecular-Weight Enkephalin Peptides in Bovine Adrenal Medulla

Peptide SpeciesSequenceApprox. Concentration (pmol/g tissue)
Met-Enkephalin YGGFM152
Hexapeptides (Met-Enk-Lys6 / Arg6)YGGFMK / YGGFMR24
Hepta/Octapeptides YGGFMRF / YGGFMRGL28
Total Small EC Peptides Various~216
Total EC Peptides (Incl. Precursors)Various~667

Data synthesized from steady-state isolation studies of bovine chromaffin granules[5]. Note that free enkephalins and small intermediates represent only a fraction of the total enkephalin-containing (EC) peptides, highlighting the slow processing kinetics of the adrenal medulla.

Self-Validating Experimental Protocol: Isolation and Quantification

Accurate quantification of Met-enkephalin-Lys6 requires a self-validating workflow that prevents artificial ex vivo degradation. If tissues are not handled correctly, endogenous proteases will rapidly cleave the hexapeptide into the pentapeptide during extraction, completely skewing the distribution data.

Workflow Tissue Adrenal Medulla Tissue Homogenization Sucrose Homogenization & Centrifugation Tissue->Homogenization Granules Isolated Chromaffin Granules Homogenization->Granules Pellet fraction Extraction Acid Extraction (0.5M Formic Acid / Pyridine) Granules->Extraction Lyses granules, stops proteolysis HPLC RP-HPLC Separation (C18 Column) Extraction->HPLC Resolves peptide intermediates RIA Radioimmunoassay (RIA) Specific Antisera HPLC->RIA Quantifies Met-Enk-Lys6

Experimental workflow for the isolation and quantification of Met-enkephalin-Lys6.

Step-by-Step Methodology
  • Tissue Procurement and Homogenization:

    • Action: Rapidly dissect the adrenal medulla over ice and homogenize in a 0.3 M sucrose buffer.

    • Causality: The isotonic sucrose buffer maintains the osmotic integrity of the chromaffin granules, preventing premature lysis and exposure of the peptides to cytosolic proteases.

  • Differential Centrifugation:

    • Action: Centrifuge the homogenate at 800 × g to remove nuclei and debris, followed by centrifugation of the supernatant at 20,000 × g for 20 minutes to pellet the chromaffin granules[5].

  • Acid Extraction (Critical Step):

    • Action: Resuspend the granule pellet in 0.5 M formic acid / 0.4 M pyridine (pH 4.0) or 0.1 M HCl.

    • Causality: The highly acidic environment immediately denatures endogenous Carboxypeptidase E and trypsin-like convertases. This "freezes" the peptide profile at its physiological steady-state, ensuring that the measured Met-enkephalin-Lys6 is not an artifact of ex vivo processing[6].

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Action: Load the acid extract onto a C18 RP-HPLC column. Elute using a linear gradient of 1-propanol or acetonitrile.

    • Causality: Radioimmunoassay (RIA) antisera often exhibit cross-reactivity between Met-enkephalin and its extended analogs[8]. RP-HPLC separates the peptides based on hydrophobicity prior to assaying, ensuring that the downstream signal is definitively attributed to the hexapeptide.

  • Radioimmunoassay (RIA) / Radioreceptor Assay:

    • Action: Lyophilize the HPLC fractions and reconstitute them in an assay buffer. Quantify using antisera specific to Met-enkephalin-Lys6 or via competitive binding assays against I125 -labeled standards[9].

    • Validation: To validate the presence of the hexapeptide, a parallel aliquot of the HPLC fraction can be subjected to in vitro digestion with purified Carboxypeptidase B. A successful conversion of the fraction's contents into pure Met-enkephalin confirms the identity of the Lys6-extended intermediate[8].

References

  • Met-enkephalin - Wikipedia Source: wikipedia.org URL:[Link]

  • Methionine-enkephalin and leucine-enkephalin in human sympathoadrenal system and pheochromocytoma Source: PubMed (nih.gov) URL:[Link]

  • Probable precursors of [Leu]enkephalin and [Met]enkephalin in adrenal medulla: peptides of 3-5 kilodaltons Source: PNAS (pnas.org) URL:[Link]

  • BIOSYNTHESIS OF THE ENKEPHALINS AND ENKEPHALIN-CONTAINING POLYPEPTIDES Source: Annual Reviews (annualreviews.org) URL:[Link]

  • Processing of enkephalin-containing peptides in isolated bovine adrenal chromaffin granules Source: PMC (nih.gov) URL:[Link]

  • Carboxypeptidase B-like activity for the processing of enkephalin precursors in the membrane component of bovine adrenomedullary chromaffin granules Source: PubMed (nih.gov) URL:[Link]

  • Glucocorticoid Regulation of Enkephalins in Cultured Rat Adrenal Medulla Source: Endocrinology (oup.com) URL:[Link]

  • Co-release of enkephalin and catecholamines from cultured adrenal chromaffin cells Source: PubMed (nih.gov) URL:[Link]

  • Carboxypeptidase E Source: ResearchGate URL:[Link]

Sources

Foundational

Introduction: The Endogenous Opioid System and the Role of Enkephalins

An In-Depth Technical Guide to the Mechanism of Action of Met-Enkephalin and its Synthetic Analog, [Lys⁶]-Met-Enkephalin The endogenous opioid system is a critical neuromodulatory network responsible for regulating a vas...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of Met-Enkephalin and its Synthetic Analog, [Lys⁶]-Met-Enkephalin

The endogenous opioid system is a critical neuromodulatory network responsible for regulating a vast array of physiological processes, most notably pain perception (nociception), emotional responses, and reward pathways.[1] This system comprises endogenous opioid peptides, their corresponding receptors, and the enzymes responsible for their synthesis and degradation. In 1975, the first endogenous opioid peptides, Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), were isolated from the brain, unveiling the molecular basis for the pharmacological actions of opiates like morphine.[2]

These pentapeptides act as neurotransmitters and neuromodulators, exerting their effects by binding to and activating specific G-protein coupled receptors (GPCRs).[3] This guide provides a detailed examination of the mechanism of action of Met-enkephalin, from receptor engagement to downstream cellular responses. It further explores how synthetic modification, exemplified by the C-terminal extension in [Lys⁶]-Met-enkephalin, can alter the peptide's pharmacological profile. The content herein is intended for researchers and drug development professionals seeking a comprehensive understanding of these mechanisms, grounded in established experimental methodologies.

Part 1: The Molecular Pharmacology of Met-Enkephalin

Met-enkephalin is derived from its precursor protein, proenkephalin, through a series of proteolytic cleavage events.[4] Found throughout the central and peripheral nervous systems, as well as the adrenal medulla, it functions as a primary endogenous ligand for opioid receptors.[4][5]

Receptor Binding Profile

Met-enkephalin exhibits a distinct binding profile across the three classical opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ). It is a potent agonist with the highest affinity for the δ-opioid receptor (DOR) and a somewhat lower, yet significant, affinity for the μ-opioid receptor (MOR).[3][4][5] Its activity at the κ-opioid receptor (KOR) is minimal.[5] This preferential, though not exclusive, interaction with DOR and MOR dictates its physiological effects, which include analgesia, antidepressant-like effects, and modulation of gastrointestinal motility.[4][6]

Beyond the classical opioid receptors, Met-enkephalin is also the endogenous ligand for the Opioid Growth Factor Receptor (OGFr), formerly known as the ζ-opioid receptor.[4] In this capacity, it acts as an Opioid Growth Factor (OGF), playing a crucial role in regulating tissue growth, cell proliferation, and regeneration by delaying the G1/S phase of the cell cycle.[5][7]

LigandReceptor SubtypeBinding Affinity (Ki)
Met-Enkephalin δ-Opioid Receptor (DOR)High
μ-Opioid Receptor (MOR)Moderate
κ-Opioid Receptor (KOR)Low / Negligible

Table 1: Summary of Met-Enkephalin Receptor Binding Selectivity. The affinities are qualitative summaries from multiple sources indicating preferential binding.

Downstream Signaling Cascades

Upon binding to MOR and DOR, Met-enkephalin induces a conformational change in the receptor, triggering the activation of associated heterotrimeric Gi/o proteins. This activation leads to the dissociation of the Gα and Gβγ subunits, which then modulate distinct intracellular effector systems.[3][8]

1. Canonical G-Protein Signaling: This is the primary and most well-characterized pathway for opioid-mediated neuronal inhibition.

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase. This action reduces the intracellular concentration of the second messenger cyclic AMP (cAMP) from its precursor, ATP.[5][9] The resulting decrease in cAMP levels reduces the activity of cAMP-dependent protein kinases (e.g., PKA), leading to altered phosphorylation states of various downstream targets, including ion channels and transcription factors.

  • Modulation of Ion Channels: The dissociated Gβγ subunit directly interacts with and modulates several types of ion channels.[3]

    • Activation of GIRKs: Gβγ subunits bind to and open G-protein-gated inwardly-rectifying potassium (GIRK) channels.[10][11][12] This increases K+ efflux, causing hyperpolarization of the neuronal membrane. This hyperpolarization moves the membrane potential further from the threshold required to fire an action potential, resulting in a potent inhibitory effect on the neuron.[9]

    • Inhibition of Calcium Channels: Gβγ subunits also bind to and inhibit voltage-gated Ca²⁺ channels (VGCCs), particularly N-type channels located at presynaptic terminals.[13][14] This action reduces Ca²⁺ influx upon depolarization, which is a critical step for the fusion of synaptic vesicles with the presynaptic membrane. The result is a significant reduction in the release of neurotransmitters (such as glutamate and substance P) into the synapse.[14]

Canonical_Opioid_Signaling cluster_membrane Cell Membrane Receptor Opioid Receptor (MOR / DOR) G_protein Gi/o Protein (αβγ) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi inhibits GIRK GIRK Channel (K+) G_protein->GIRK Gβγ activates Ca_Channel Ca²⁺ Channel G_protein->Ca_Channel Gβγ inhibits cAMP cAMP AC->cAMP Converts K_out K+ Efflux (Hyperpolarization) GIRK->K_out Ca_in Ca²⁺ Influx (Neurotransmitter Release) Ca_Channel->Ca_in Enkephalin Met-Enkephalin Enkephalin->Receptor Binds ATP ATP

Canonical G-protein signaling pathway activated by Met-enkephalin.

2. β-Arrestin Mediated Signaling: In addition to G-protein signaling, agonist-bound opioid receptors can be phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation creates a binding site for β-arrestin proteins.[15] The recruitment of β-arrestin can lead to receptor desensitization, internalization (removal from the cell surface), and the initiation of a separate wave of G-protein-independent signaling.[15] While the G-protein pathway is primarily associated with analgesia, the β-arrestin pathway has been linked to some of the adverse effects of opioids, such as respiratory depression and tolerance.[15][16] Ligands that preferentially activate the G-protein pathway over the β-arrestin pathway are known as "biased agonists" and are a major focus of modern opioid drug development.[17][18]

Beta_Arrestin_Pathway cluster_membrane Cell Membrane Receptor Opioid Receptor GRK GRK Receptor->GRK 2. Recruits Receptor_P Phosphorylated Receptor Arrestin β-Arrestin Receptor_P->Arrestin 4. Recruits Agonist Enkephalin Agonist->Receptor 1. Binds GRK->Receptor_P 3. Phosphorylates Endocytosis Receptor Internalization Arrestin->Endocytosis 5. Mediates Signaling Downstream Signaling (e.g., MAPK) Arrestin->Signaling & Initiates

β-Arrestin recruitment and subsequent receptor internalization.

Part 2: Synthetic Analogs - The Case of [Lys⁶]-Met-Enkephalin

A significant limitation of native enkephalins for therapeutic use is their rapid degradation by peptidases in the body, resulting in a very short half-life measured in minutes.[4] To overcome this, medicinal chemists have developed a vast number of synthetic analogs designed to improve stability, bioavailability, and receptor selectivity.[19][20][21]

One common strategy is the C-terminal extension of the peptide chain. [Lys⁶]-Met-enkephalin (Tyr-Gly-Gly-Phe-Met-Lys) is a hexapeptide analog of Met-enkephalin that exemplifies this approach.[22] While detailed, publicly available pharmacological data for this specific analog is limited, we can infer its likely properties based on studies of similar C-terminally extended peptides, such as Met-enkephalin-Arg⁶-Phe⁷ (MERF). Such modifications can significantly alter the interaction with the receptor binding pocket, potentially enhancing affinity and modifying downstream signaling. For example, studies on MERF and its derivatives show that they are potent ligands at opioid receptors and can activate G-proteins, primarily via κ- and δ-receptors.[23] The addition of a charged amino acid like Lysine can also alter the physicochemical properties of the peptide, potentially influencing its solubility and ability to cross biological membranes.

The core objective of creating analogs like [Lys⁶]-Met-enkephalin is to produce molecules with enhanced analgesic potency and duration of action while potentially mitigating the side effects associated with classical opioids.[20][24]

Part 3: Experimental Protocols for Mechanistic Elucidation

A rigorous, multi-assay approach is required to fully characterize the mechanism of action of an opioid ligand. The following protocols represent a foundational workflow for determining receptor binding affinity, functional potency, and cellular effects.

Protocol 1: Radioligand Competition Binding Assay

Causality: This assay directly measures the affinity of a test ligand (e.g., Met-enkephalin) for a specific receptor subtype. It operates on the principle of competition between the unlabeled test ligand and a known, radiolabeled ligand for a finite number of receptors in a membrane preparation. The concentration of test ligand that displaces 50% of the radiolabeled ligand (IC₅₀) is determined, from which the equilibrium dissociation constant (Ki) is calculated, providing a quantitative measure of binding affinity.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human opioid receptor of interest (e.g., CHO-hMOR or HEK293-hDOR).

    • Harvest confluent cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Perform differential centrifugation: a low-speed spin (e.g., 1,000 x g) to remove nuclei and debris, followed by a high-speed spin (e.g., 40,000 x g) of the supernatant to pellet the cell membranes.[25]

    • Wash the membrane pellet and resuspend it in assay buffer. Determine the protein concentration using a standard method like the Bradford assay. Store aliquots at -80°C.[25]

  • Assay Setup (96-well plate format):

    • To each well, add:

      • Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

      • A fixed concentration of a selective radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR).[21][26]

      • Increasing concentrations of the unlabeled test ligand (e.g., Met-enkephalin).

    • Include control wells:

      • Total Binding: Contains only radioligand and membranes.

      • Non-specific Binding (NSB): Contains radioligand, membranes, and a high concentration of a non-radioactive antagonist (e.g., 10 µM Naloxone) to saturate all specific binding sites.[26][27]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/B). The receptors and bound radioligand are retained on the filter, while the unbound ligand passes through.[28]

  • Quantification: Wash the filters with ice-cold buffer, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test ligand to generate a competition curve.

    • Fit the curve using non-linear regression to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow A 1. Prepare Membranes from Receptor-Expressing Cells B 2. Incubate Membranes with: - Radioligand ([³H]L*) - Test Ligand (L) A->B C 3. Separate Bound/Free Ligand (Vacuum Filtration) B->C D 4. Quantify Bound Radioligand (Scintillation Counting) C->D E 5. Analyze Data (Calculate IC₅₀ and Ki) D->E

Workflow for a radioligand competition binding assay.
Protocol 2: Functional Assay - Inhibition of Adenylyl Cyclase (cAMP Assay)

Causality: Since MOR and DOR couple to Gi/o proteins, their activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. This assay quantifies the functional consequence of receptor binding and G-protein activation. To measure inhibition, adenylyl cyclase is first stimulated with an agent like forskolin, creating a robust cAMP signal that can then be dose-dependently reduced by the agonist.

Methodology:

  • Cell Culture: Plate cells expressing the opioid receptor of interest in a 96-well plate and grow to near-confluency.

  • Pre-incubation: Wash the cells and pre-incubate them in a stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent the degradation of newly synthesized cAMP.

  • Agonist Treatment: Add increasing concentrations of the test agonist (e.g., Met-enkephalin) to the wells.

  • Stimulation: Add a fixed concentration of forskolin (e.g., 5-10 µM) to all wells except the basal control to stimulate adenylyl cyclase activity.[25] Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection: Terminate the reaction and lyse the cells. Measure the intracellular cAMP concentration using a commercially available detection kit. Modern methods are often based on bioluminescence (e.g., Promega's cAMP-Glo™) or fluorescence resonance energy transfer (FRET).[29]

  • Data Analysis:

    • Generate a standard curve using known cAMP concentrations.

    • Calculate the cAMP concentration in each sample.

    • Normalize the data, setting the forskolin-only wells as 0% inhibition and basal (no forskolin) wells as 100% inhibition.

    • Plot the percentage of inhibition versus the log concentration of the agonist and fit the curve to determine the EC₅₀ value (the concentration of agonist that produces 50% of its maximal inhibitory effect).

Protocol 3: Cellular Assay - Patch-Clamp Electrophysiology

Causality: Electrophysiology provides a real-time, functional readout of how receptor activation affects a neuron's electrical properties. For opioids, this typically involves measuring the hyperpolarization caused by GIRK channel activation or the inhibition of synaptic transmission.[14][30]

Methodology (Whole-Cell Recording of GIRK Currents):

  • Preparation: Prepare acute brain slices containing neurons that endogenously express opioid receptors (e.g., from the locus coeruleus or periaqueductal gray) or use cultured neurons expressing the receptor.

  • Recording Setup: Place a slice in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF). Visualize individual neurons using microscopy.

  • Patching: Using a micromanipulator, carefully guide a glass micropipette (filled with an internal solution mimicking the cytosol) onto the surface of a neuron to form a high-resistance (>1 GΩ) "gigaseal".[31]

  • Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip, establishing electrical and chemical continuity between the pipette and the cell interior.

  • Data Acquisition:

    • In current-clamp mode, record the neuron's resting membrane potential. Application of an opioid agonist should cause a hyperpolarization (a more negative membrane potential).[9]

    • In voltage-clamp mode, hold the neuron at a specific potential (e.g., -60 mV) and record the current required to maintain it. Agonist application will activate an outward K⁺ current through GIRK channels.[10][11]

  • Pharmacology: Perfuse the agonist (e.g., Met-enkephalin) into the bath at known concentrations to generate a dose-response curve. The effect should be reversible upon washout and blocked by a selective antagonist (e.g., naloxone), confirming the effect is receptor-mediated.

  • Data Analysis: Measure the magnitude of the hyperpolarization or the outward current at each agonist concentration. Plot these values against the log agonist concentration to determine the EC₅₀ for the cellular response.

Conclusion

The mechanism of action of Met-enkephalin is a multi-faceted process initiated by its binding primarily to δ- and μ-opioid receptors. This engagement triggers a cascade of intracellular events dominated by the canonical Gi/o protein pathway, which culminates in neuronal inhibition through the suppression of adenylyl cyclase and the direct modulation of K⁺ and Ca²⁺ channels. Concurrently, β-arrestin-mediated pathways contribute to receptor regulation and distinct signaling outcomes. Synthetic analogs, such as [Lys⁶]-Met-enkephalin, are designed to leverage this intricate pharmacology, aiming to enhance stability and therapeutic efficacy. A comprehensive understanding of these mechanisms, validated through a rigorous suite of experimental techniques including binding assays, functional assays, and electrophysiology, is paramount for the continued development of novel and safer opioid-based therapeutics.

References

  • Met-enkephalin - Wikipedia. (Accessed March 2024). [Link]

  • Montandon, G., et al. (2016). G-protein-gated inwardly rectifying potassium channels modulate respiratory depression by opioids. Anesthesiology. [Link]

  • Montandon, G., et al. (2016). G-protein-gated Inwardly Rectifying Potassium Channels Modulate Respiratory Depression by Opioids. PubMed. [Link]

  • Marker, C. L., et al. (2005). Spinal G-Protein-Gated Potassium Channels Contribute in a Dose-Dependent Manner to the Analgesic Effect of μ- and δ- But Not κ-Opioids. Journal of Neuroscience. [Link]

  • Met-enkephalin - The International Peptide Society. (Accessed March 2024). [Link]

  • Williams, J. T. (2014). The μ-opioid receptor: an electrophysiologist's perspective from the sharp end. British Journal of Pharmacology. [Link]

  • Torrecilla, M., et al. (2002). G-Protein-Gated Potassium Channels Containing Kir3.2 and Kir3.3 Subunits Mediate the Acute Inhibitory Effects of Opioids on Locus Ceruleus Neurons. Journal of Neuroscience. [Link]

  • Stoeber, M., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. BMC Biology. [Link]

  • Cheng, F., et al. (2009). Internalization of the opioid growth factor, [Met 5 ]-enkephalin, is dependent on clathrin-mediated endocytosis for downregulation of cell proliferation. American Journal of Physiology-Cell Physiology. [Link]

  • Le, K. K., & Slesinger, P. A. (2024). Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels. Frontiers in Pharmacology. [Link]

  • Polt, R., et al. (2000). Enkephalin Glycopeptide Analogues Produce Analgesia with Reduced Dependence Liability. Journal of Medicinal Chemistry. [Link]

  • Lee, Y. S., et al. (2002). Synthesis and Biological Activities of Cyclic Lanthionine Enkephalin Analogues: δ-Opioid Receptor Selective Ligands. Journal of Medicinal Chemistry. [Link]

  • Lee, Y. S., et al. (2013). Development of novel enkephalin analogues which have enhanced opioid activities at both μ and δ opioid receptors. ACS Medicinal Chemistry Letters. [Link]

  • 3.3. Biology—Opioid Binding Assay - Bio-protocol. (Accessed March 2024). [Link]

  • Lee, Y. S., et al. (2021). Multifunctional Enkephalin Analogs with a New Biological Profile: MOR/DOR Agonism and KOR Antagonism. Molecules. [Link]

  • Jalabert, M., et al. (2016). Opioid Receptor-Mediated Regulation of Neurotransmission in the Brain. Frontiers in Cellular Neuroscience. [Link]

  • Biochemical Methods for Detection and Measurement of Cyclic AMP and Adenylyl Cyclase Activity. ResearchGate. (Accessed March 2024). [Link]

  • [Met]enkephalin | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. (Accessed March 2024). [Link]

  • Post, S. R., et al. (1995). An enzymatic fluorometric assay for adenylate cyclase activity. Analytical Biochemistry. [Link]

  • Kang, K. D., et al. (2021). An Effective and Safe Enkephalin Analog for Antinociception. Pharmaceutics. [Link]

  • Bódi, J., et al. (2000). Receptor binding and G-protein activation by new Met5-enkephalin-Arg6-Phe7 derived peptides. General Physiology and Biophysics. [Link]

  • [Met]enkephalin [Ligand Id: 1614] activity data from GtoPdb and ChEMBL. (Accessed March 2024). [Link]

  • Badascon, G., et al. (2020). A Robust and Sensitive Spectrophotometric Assay for the Enzymatic Activity of Bacterial Adenylate Cyclase Toxins. Toxins. [Link]

  • μ-opioid agonist β-arrestin recruitment assay. ResearchGate. (Accessed March 2024). [Link]

  • Andres, E., et al. (2023). Novel Receptor-Binding-Based Assay for the Detection of Opioids in Human Urine Samples. Analytical Chemistry. [Link]

  • Dao, M., et al. (2023). Mu-opioid receptor activation potentiates excitatory transmission at the habenulo-peduncular synapse. eLife. [Link]

  • Modulating β Arrestin-2 Recruitment at the δ- and μ-Opioid Receptors. ChemRxiv. (Accessed March 2024). [Link]

  • Le, T. P., et al. (2020). Modulating β-arrestin 2 recruitment at the δ- and μ-opioid receptors using peptidomimetic ligands. RSC Medicinal Chemistry. [Link]

  • Met‐enkephalin inhibits GABAergic synaptic transmission onto PAG... ResearchGate. (Accessed March 2024). [Link]

  • Binding Profile of the Endogenous Novel Heptapeptide Met-Enkephalin-Gly-Tyr in Zebrafish and Rat Brain. ResearchGate. (Accessed March 2024). [Link]

  • Shin, J. H., et al. (2008). Presynaptic Opioid and Nicotinic Receptor Modulation of Dopamine Overflow in the Nucleus Accumbens. Journal of Neuroscience. [Link]

  • Kang, M., et al. (2022). Opioid-Induced Pronociceptive Signaling in the Gastrointestinal Tract Is Mediated by Delta-Opioid Receptor Signaling. Journal of Neuroscience. [Link]

  • Kennedy, M. C., et al. (2024). High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform. Analytica Chimica Acta. [Link]

  • Binding Profile of the Endogenous Novel Heptapeptide Met-Enkephalin-Gly-Tyr in Zebrafish and Rat Brain. ResearchGate. (Accessed March 2024). [Link]

  • Opioid receptors signaling network - PMC - NIH. (Accessed March 2024). [Link]

  • Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives. (Accessed March 2024). [Link]

  • Met-enkephalin modulates the stress responses of plasma concentrations of corticosterone, delta opioid receptor binding, pro-enkephalin expression, and processing in chickens. Frontiers. (Accessed March 2024). [Link]

  • Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives. (Accessed March 2024). [Link]

Sources

Exploratory

The Modulatory Role of Met-Enkephalin-Lys⁶ in Central Ventilatory Control: Mechanisms, Pathophysiology, and Analytical Methodologies

Executive Briefing The central regulation of respiration relies on a delicate neurochemical balance within the brainstem, specifically within the medulla oblongata and the pre-Bötzinger complex. Among the myriad of neuro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing

The central regulation of respiration relies on a delicate neurochemical balance within the brainstem, specifically within the medulla oblongata and the pre-Bötzinger complex. Among the myriad of neuromodulators, endogenous opioid peptides play a critical role in depressing ventilatory drive. While the pentapeptide Methionine-enkephalin (Met-enkephalin) is widely recognized, its C-terminally extended hexapeptide derivative, Met-enkephalin-Lys⁶ (Tyr-Gly-Gly-Phe-Met-Lys) , represents a crucial, biologically active intermediate derived from Proenkephalin A[1].

As a Senior Application Scientist, I have structured this whitepaper to dissect the molecular ontogeny of Met-enkephalin-Lys⁶, its specific receptor-mediated signaling cascades in respiratory networks, its pathophysiological implications in Sudden Infant Death Syndrome (SIDS)[2], and the rigorous analytical methodologies required to isolate and quantify this specific peptide in medullary tissue.

Molecular Ontogeny: Biosynthesis and Processing

Met-enkephalin-Lys⁶ is not synthesized de novo but is generated through the highly regulated proteolytic cleavage of the precursor protein Proenkephalin A [1]. This precursor contains multiple copies of the Met-enkephalin sequence, often flanked by pairs of basic amino acids (e.g., Lys-Arg or Arg-Arg) which serve as recognition sites for prohormone convertases[1].

The processing cascade involves two distinct enzymatic steps:

  • Trypsin-like Cleavage: A prohormone convertase cleaves the precursor at the paired basic residues, yielding C-terminally extended intermediates.

  • Carboxypeptidase B-like Cleavage (Enkephalin Convertase): This exopeptidase trims the basic residues from the C-terminus. Incomplete trimming or specific microenvironmental regulation leaves the single lysine residue intact, resulting in the stable hexapeptide Met-enkephalin-Lys⁶[3].

Processing A Proenkephalin A (Precursor) B Trypsin-like Cleavage A->B C Intermediate Peptides B->C D Carboxypeptidase B-like (Enkephalin Convertase) C->D E Met-enkephalin-Lys6 (Hexapeptide) D->E

Proenkephalin A proteolytic processing pathway yielding Met-enkephalin-Lys6.

Network Neuropharmacology: Mechanisms of Ventilatory Depression

In the central ventilatory control system, Met-enkephalin-Lys⁶ acts primarily as an inhibitory neuromodulator. It binds to both μ (mu) and δ (delta) opioid receptors located on the surface of respiratory neurons within the nucleus tractus solitarius (NTS) and the pre-Bötzinger complex[4].

Intracellular Signaling Cascade

Upon binding, the peptide activates a G-protein-coupled receptor (GPCR) pathway mediated by the G i/o​ protein subunit :

  • Inhibition of Adenylyl Cyclase: Reduces intracellular cAMP levels, dampening neuronal excitability.

  • Activation of GIRK Channels: G-protein-coupled inwardly rectifying potassium (GIRK) channels open, leading to K⁺ efflux and profound membrane hyperpolarization.

  • Inhibition of VGCCs: Voltage-gated calcium channels are suppressed, reducing presynaptic neurotransmitter release (e.g., glutamate).

The net physiological effect is a reduction in both respiratory frequency ( fR​ ) and tidal volume ( VT​ ), leading to overarching respiratory depression.

Signaling cluster_effects Intracellular Effectors L Met-enkephalin-Lys6 R μ / δ Opioid Receptors (Medullary Neurons) L->R G Gi/o Protein Activation R->G AC ↓ Adenylyl Cyclase (↓ cAMP) G->AC K ↑ GIRK Channels (K+ Efflux) G->K Ca ↓ VGCCs (↓ Ca2+ Influx) G->Ca Out Neuronal Hyperpolarization & Respiratory Depression K->Out Ca->Out

Gi/o-coupled signaling cascade of Met-enkephalin-Lys6 inducing respiratory depression.

Quantitative Receptor Affinity

The addition of the positively charged Lys⁶ residue at the C-terminus slightly alters the steric and electrostatic interaction with the opioid receptor binding pocket compared to the standard pentapeptide[5].

Table 1: Relative Opioid Receptor Affinities of Proenkephalin-Derived Peptides

PeptideSequencePrimary Receptor TargetRelative Potency (vs. Met-Enk)
Met-enkephalinYGGFM δ > μ 1.00
Met-enkephalin-Lys⁶ YGGFMK μ / δ ~0.30 - 0.50
Met-enkephalin-Arg⁶-Phe⁷YGGFMRF κ / μ ~0.80

Clinical Translation: Pathophysiology in SIDS

Sudden Infant Death Syndrome (SIDS) is heavily linked to failures in the central ventilatory control system, particularly the inability to auto-resuscitate during sleep-induced hypoxia[2][6]. The neurochemical microenvironment of the medulla oblongata relies on a precise balance between excitatory drivers (e.g., Substance P) and inhibitory depressants (e.g., Enkephalins) [2].

Post-mortem analyses of brainstem tissue from SIDS victims have revealed critical insights into this balance. While the absolute concentrations of Met-enkephalin and Met-enkephalin-Lys⁶ remain relatively stable, the ratio of Substance P to Enkephalins is significantly elevated in SIDS victims[2]. This suggests an asynchronous neurochemical development or a maladaptive compensatory mechanism in the medullary networks of vulnerable infants.

Table 2: Medullary Neuropeptide Concentrations in SIDS vs. Control

NeuropeptideControl Cohort (Mean ± SD)SIDS Cohort (Mean ± SD)Biological Effect on Ventilation
Substance PNormal BaselineSignificantly Elevated Excitatory (Stimulates Drive)
Met-enkephalinNormal BaselineUnchanged / Slight Trend UpInhibitory (Depresses Drive)
Met-enkephalin-Lys⁶ Normal Baseline Unchanged Inhibitory (Depresses Drive)
SP / Enkephalin Ratio Balanced (~0.29) Elevated (~0.54) Network Instability

(Data synthesized from Bergström et al., 1984[2])

Analytical Methodologies & Self-Validating Protocols

To accurately study Met-enkephalin-Lys⁶ in central ventilatory control, researchers must overcome its rapid endogenous degradation and its structural similarity to other proenkephalin derivatives. The following protocols are designed with built-in causality and self-validation mechanisms.

Protocol A: Extraction and Quantification of Medullary Met-enkephalin-Lys⁶

This protocol ensures the isolation of the hexapeptide without artifactual cleavage of the Lys⁶ residue.

  • Rapid Tissue Harvesting and Freezing:

    • Action: Isolate the medulla oblongata and immediately flash-freeze in liquid nitrogen.

    • Causality: Halts endogenous enkephalinase and carboxypeptidase activity, preventing the ex vivo conversion of Met-enkephalin-Lys⁶ into Met-enkephalin[7].

  • Acidified Ethanol Extraction:

    • Action: Homogenize tissue in 0.1 M HCl / 70% Ethanol at 4°C.

    • Causality: The low pH and organic solvent denature large structural proteins and proteases, while selectively solubilizing small, basic neuropeptides.

  • Reverse-Phase HPLC (RP-HPLC) Separation:

    • Action: Run the extract through a C18 column using a gradient of acetonitrile in 0.1% trifluoroacetic acid (TFA).

    • Causality: The positively charged Lys⁶ residue makes the hexapeptide more hydrophilic than the pentapeptide, allowing distinct baseline chromatographic resolution[5].

  • Specific Radioimmunoassay (RIA):

    • Action: Quantify fractions using an antibody specifically raised against the C-terminal Lys⁶ epitope.

    • Self-Validation Step: Spike a known concentration of 3 H-labeled Met-enkephalin-Lys⁶ into the raw homogenate prior to extraction. Calculate the fractional recovery post-HPLC to normalize the final RIA quantification, ensuring the system validates its own extraction efficiency.

Workflow S1 1. Tissue Isolation Medulla Oblongata S2 2. Extraction Acidified Ethanol S1->S2 S3 3. Separation RP-HPLC (C18) S2->S3 S4 4. Quantification Specific RIA S3->S4

Step-by-step analytical workflow for quantifying medullary Met-enkephalin-Lys6.

Protocol B: In Vivo Assessment of Ventilatory Depression

This protocol measures the direct physiological impact of the peptide on respiratory rhythm.

  • Stereotaxic Cannulation: Surgically implant a microinjection cannula targeting the pre-Bötzinger complex using stereotaxic coordinates.

  • Plethysmography Setup: Place the subject in a whole-body plethysmograph to continuously record tidal volume ( VT​ ) and respiratory frequency ( fR​ ).

  • Microinjection: Inject 50-100 fmol of synthetic Met-enkephalin-Lys⁶ dissolved in artificial cerebrospinal fluid (aCSF).

    • Causality: Directly exposes the respiratory rhythm generator to the peptide, bypassing the blood-brain barrier.

  • Antagonist Reversal (Self-Validation): Following the observation of respiratory depression, inject naloxone (a non-selective opioid antagonist).

    • Rationale: Immediate restoration of baseline ventilation validates that the observed depression was strictly mediated by opioid receptor activation, ruling out mechanical artifacts from the injection volume.

References

  • Bergström L, Lagercrantz H, Terenius L. "Post-mortem analyses of neuropeptides in brains from sudden infant death victims." Brain Research, 1984.

  • Lewis RV, Stern AS. "Biosynthesis of the enkephalins and enkephalin-containing polypeptides." Annual Review of Pharmacology and Toxicology, 1983.

  • Evangelista R, Ray P, Lewis RV. "Processing of enkephalin-containing peptides in isolated bovine adrenal chromaffin granules." Proceedings of the National Academy of Sciences (PNAS), 1983.

  • Fricker LD, Snyder SH. "Enkephalin convertase: purification and characterization of a specific enkephalin-synthesizing carboxypeptidase localized to adrenal chromaffin granules." Proceedings of the National Academy of Sciences (PNAS), 1982.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Solid-Phase Synthesis of Met-enkephalin and [Lys⁶]-Met-enkephalin for Research Applications

Introduction: The Significance of Enkephalins in Neurological Research Enkephalins are endogenous pentapeptides that function as neuromodulators, primarily by interacting with opioid receptors in the central nervous syst...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Enkephalins in Neurological Research

Enkephalins are endogenous pentapeptides that function as neuromodulators, primarily by interacting with opioid receptors in the central nervous system.[1] The two primary forms, Methionine-enkephalin (Met-enkephalin; Tyr-Gly-Gly-Phe-Met) and Leucine-enkephalin (Leu-enkephalin; Tyr-Gly-Gly-Phe-Leu), are central to the body's natural pain-relief and emotional regulation pathways.[1] Met-enkephalin, in particular, is a potent agonist of the δ-opioid receptor and to a lesser extent, the μ-opioid receptor.[2] However, the therapeutic application of native enkephalins is severely limited by their rapid degradation by peptidases in vivo, resulting in a very short half-life.[1][2]

This inherent instability has driven extensive research into the synthesis of enkephalin analogs. These modified peptides are designed to exhibit enhanced metabolic stability, receptor selectivity, and bioavailability, making them invaluable tools for studying the opioid system and developing novel analgesics with potentially fewer side effects than traditional opioids.[3][4] The addition of a lysine residue at the C-terminus, creating [Lys⁶]-Met-enkephalin (Tyr-Gly-Gly-Phe-Met-Lys), is one such modification aimed at altering the peptide's physicochemical properties and biological activity.

This document provides a detailed guide for the synthesis, purification, and characterization of both Met-enkephalin and its C-terminally extended analog, [Lys⁶]-Met-enkephalin, utilizing the robust and widely adopted Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy.

The Cornerstone of Modern Peptide Synthesis: Fmoc-Based SPPS

For the synthesis of Met-enkephalin and its analogs, Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the methodology of choice.[1][5][6] This technique offers significant advantages over older methods, including milder reaction conditions and the use of an orthogonal protection scheme, which simplifies the synthesis of complex peptides.[6]

The core principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble polymeric resin.[5][7] This solid support allows for the easy removal of excess reagents and byproducts by simple filtration and washing, streamlining the entire process.[5]

The Fmoc/tBu (tert-butyl) strategy is defined by two key sets of protecting groups:

  • Temporary Nα-Protection: The α-amino group of each incoming amino acid is protected by the base-labile Fmoc group. This group is stable throughout the coupling reaction but can be cleanly removed with a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[8][9]

  • Permanent Side-Chain Protection: Reactive amino acid side chains are protected by acid-labile groups, most commonly derived from tert-butyl alcohol (e.g., tBu for Tyrosine, Boc for Lysine). These groups remain intact during the entire synthesis and are only removed during the final cleavage step with a strong acid, such as trifluoroacetic acid (TFA).[8]

This orthogonality—the ability to remove one type of protecting group without affecting the other—is fundamental to the success and versatility of the Fmoc strategy.[6][9]

Visualizing the Fmoc-SPPS Workflow

The synthesis of a peptide via Fmoc-SPPS is a cyclical process, as illustrated in the workflow diagram below. Each cycle adds one amino acid to the growing peptide chain.

SPPS_Workflow Start Start: Swell Resin in DMF Deprotection1 Initial Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection1 1 Wash1 Wash (DMF) Deprotection1->Wash1 2 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base in DMF) Wash1->Coupling 3 Wash2 Wash (DMF) Coupling->Wash2 4 Repeat Repeat Cycle for Each Amino Acid Wash2->Repeat 5 Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Wash3 Wash (DMF) Deprotection2->Wash3 b Wash3->Coupling c Repeat->Deprotection2 a Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection 6 Wash4 Wash (DMF, DCM) & Dry Resin Final_Deprotection->Wash4 7 Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Wash4->Cleavage 8 Precipitation Precipitate Peptide (Cold Ether) Cleavage->Precipitation 9 Purification Purification (RP-HPLC) Precipitation->Purification 10 Characterization Characterization (Mass Spectrometry) Purification->Characterization 11 End Lyophilized Pure Peptide Characterization->End 12 Peptide_Structures cluster_MetEnk Met-enkephalin Structure cluster_LysMetEnk [Lys⁶]-Met-enkephalin Structure MetEnk Tyr - Gly - Gly - Phe - Met LysMetEnk Tyr - Gly - Gly - Phe - Met - Lys

Caption: Amino acid sequences of the target peptides.

Conclusion and Further Applications

The protocols detailed in this guide provide a robust framework for the successful synthesis of Met-enkephalin and its lysine-extended analog. By employing Fmoc-SPPS, researchers can efficiently produce high-purity peptides essential for investigating the intricacies of the opioid system. These synthetic peptides serve as critical tools in receptor binding assays, in vitro and in vivo functional studies, and as starting points for the development of next-generation therapeutics for pain management and neurological disorders. The ability to systematically introduce modifications, such as the C-terminal lysine extension, allows for a detailed exploration of structure-activity relationships, ultimately advancing our understanding of opioid pharmacology.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Wikipedia. (2024). Met-enkephalin. Retrieved from [Link]

  • CEM Corporation. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Retrieved from [Link]

  • Springer Nature Experiments. (2001). Characterization of Synthetic Peptides by Mass Spectrometry. Retrieved from [Link]

  • Carpino, L. A., & El-Faham, A. (2004). The Uronium/Guanidinium Peptide Coupling Reagents. Angewandte Chemie International Edition, 43(34), 4426-4429. Retrieved from [Link]

  • Nádasdi, L., Yamashiro, D., Li, C. H., & Huidobro-Toro, P. (1983). Enkephalin analogs: synthesis and properties of analogs with lipophilic or extended carboxyl-terminus. Quantitative structure-activity relationship of analogs modified in residue position 5. International Journal of Peptide and Protein Research, 21(4), 344-351. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Characterization of Synthetic Peptides by Mass Spectrometry. Retrieved from [Link]

  • Chrone, V. G., Lorentzen, A., & Højrup, P. (2024). Characterization of Synthetic Peptides by Mass Spectrometry. In G. Houen (Ed.), Peptide Antibodies (Vol. 2821, pp. 83-89). Humana Press. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • Regis Technologies, Inc. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]

  • APD. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]

  • Waters Corporation. (2022). Synthetic Peptide Characterization and Impurity Profiling. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]

  • Tzani, A., Mourtzis, N., & Paraskevopoulos, G. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(72), 45688-45694. Retrieved from [Link]

  • AAPPTEC. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]

  • Li, Y., & Chen, G. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Journal of Pharmaceutical and Biomedical Analysis, 204, 114251. Retrieved from [Link]

  • Jiang, W. J., et al. (2019). Fmoc-based solid-phase peptide synthesis. Bio-protocol, 9(16), e3334. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 443-464. Retrieved from [Link]

  • Regis Technologies, Inc. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Slideshare. (2015). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]

  • Bio-protocol. (2015). 3.5. Peptide-Resin Cleavage Procedure. Retrieved from [Link]

  • Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1348, 33-50. Retrieved from [Link]

  • Lee, Y. S., et al. (2010). Development of novel enkephalin analogues which have enhanced opioid activities at both μ and δ opioid receptors. Bioorganic & Medicinal Chemistry Letters, 20(2), 644-647. Retrieved from [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Al-Ttaee, M. S., Saour, K. Y., & Qasir, A. J. (2008). Synthesis of New Opioid Analgesic Peptide Analogues to Enkephalin (Leucine- and Methionine-Enkephalin). Iraqi Journal of Pharmaceutical Sciences, 17(1), 39-47. Retrieved from [Link]

  • Vydac. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. Retrieved from [Link]

  • CDN. (n.d.). Peptide Cleavage from Resin Protocol. Retrieved from [Link]

  • Shenderovich, M. D., et al. (1988). [Synthesis and biological activity of a lysine-containing cyclic analog of [Leu5]enkephalin]. Bioorganicheskaia khimiia, 14(9), 1187-1194. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Polan, J. R., et al. (2002). Synthesis and Biological Activities of Cyclic Lanthionine Enkephalin Analogues: δ-Opioid Receptor Selective Ligands. Journal of Medicinal Chemistry, 45(14), 3021-3027. Retrieved from [Link]

  • Pert, C. B., et al. (1976). Structural requirements for opioid activity of analogues of the enkephalins. Philosophical Transactions of the Royal Society of London. Series B, Biological Sciences, 275(941), 359-365. Retrieved from [Link]

  • Kumar, A., et al. (2016). Synthesis of Met-enkephalin by solution-phase peptide synthesis methodology utilizing para-toluene sulfonic acid as N-terminal masking of l-methionine amino acid. Chemical Biology & Drug Design, 88(6), 884-888. Retrieved from [Link]

  • Mathur, K. B., et al. (1983). Design and synthesis of systemically active enkephalin-like peptides. Journal of Biosciences, 5(2), 131-143. Retrieved from [Link]

  • Shinagawa, S., et al. (1981). Synthetic studies on enkephalin analogs. II. Enhanced analgesic activity of H-Tyr-D-Ala-Gly-Phe-NHNH-CO-CH2CH3 following N-methylation of Tyr and Phe. Chemical & Pharmaceutical Bulletin, 29(12), 3639-3645. Retrieved from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Retrieved from [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Ronga, L., et al. (2024). Application of a new green protocol in solid-phase peptide synthesis: identification of a new green solvent mixture compatible with TBEC/ETT. Journal of Peptide Science, e3566. Retrieved from [Link]

  • Genemed Synthesis Inc. (n.d.). Met-Enkephalin. Retrieved from [Link]

Sources

Application

Application Note: In Vivo Experimental Protocols for Met-Enkephalin-Lys6

Executive Summary & Pharmacological Grounding Met-enkephalin-Lys6 (Sequence: Tyr-Gly-Gly-Phe-Met-Lys; YGGFMK) is an endogenous opioid hexapeptide derived from the precursor protein proenkephalin A[1]. While the pentapept...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Grounding

Met-enkephalin-Lys6 (Sequence: Tyr-Gly-Gly-Phe-Met-Lys; YGGFMK) is an endogenous opioid hexapeptide derived from the precursor protein proenkephalin A[1]. While the pentapeptide Met-enkephalin (YGGFM) is the most widely recognized end-product of this pathway, Met-enkephalin-Lys6 serves as both a crucial biosynthetic intermediate and a distinct bioactive signaling molecule[2][3]. It is highly expressed in the adrenal medulla chromaffin cells—where it is co-stored and co-secreted with catecholamines during stress responses[2][4]—as well as in specific brain regions such as the striatum[3].

The Causality of Experimental Design: Designing in vivo studies for Met-enkephalin-Lys6 requires overcoming its rapid proteolytic degradation. The hexapeptide binds to both μ (mu) and δ (delta) opioid receptors to regulate nociception[5]. However, its radioreceptor assay IC50 is approximately 16 nM, making it slightly less potent than the fully processed Met-enkephalin (IC50 3 nM)[2]. In vivo, the C-terminal lysine is rapidly cleaved by carboxypeptidase E (and related basic carboxypeptidases) to yield Met-enkephalin[2][6]. Furthermore, aminopeptidases rapidly degrade the N-terminal tyrosine. Therefore, any robust in vivo protocol must incorporate a self-validating system of specific peptidase inhibitors to isolate the hexapeptide's unique pharmacological profile from its pentapeptide metabolite[7].

Quantitative Data Presentation

To establish a baseline for receptor binding and structural differences, the following table summarizes the key pharmacological parameters of the primary proenkephalin-derived peptides.

Table 1: Comparative Pharmacological Profile of Endogenous Enkephalins

PeptideAmino Acid SequenceTarget ReceptorsRadioreceptor IC50*Primary Endogenous Source
Met-Enkephalin YGGFM δ , μ 3.0 nMBrain, Adrenal Medulla[2][3]
Met-Enkephalin-Lys6 YGGFMK δ , μ 16.0 nMAdrenal Medulla, Striatum[2][3]
Leu-Enkephalin YGGFL δ , μ 1.5 - 4.0 nMBrain, Adrenal Medulla[2][5]

*Note: IC50 values represent displacement in standard radioreceptor assays[2].

Pathway Visualization

The biological relevance of Met-enkephalin-Lys6 is dictated by its position in the proenkephalin processing cascade. The diagram below illustrates the enzymatic cleavage pathway and downstream receptor signaling mechanism.

EnkephalinPathway ProEnk Proenkephalin A (Precursor) PC Prohormone Convertases (PC1 / PC2) ProEnk->PC MetEnkLys Met-Enkephalin-Lys6 (YGGFMK) PC->MetEnkLys CPE Carboxypeptidase E/B (Cleaves Lys6) MetEnkLys->CPE Receptors μ / δ Opioid Receptors MetEnkLys->Receptors Agonist MetEnk Met-Enkephalin (YGGFM) CPE->MetEnk MetEnk->Receptors Agonist GiGo Gi/Go Protein Activation (↓ cAMP, ↑ K+ efflux) Receptors->GiGo Analgesia Analgesia / Nociception GiGo->Analgesia

Figure 1: Biosynthetic processing of Proenkephalin A to Met-enkephalin-Lys6 and opioid signaling.

In Vivo Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include mandatory controls to account for the rapid in vivo degradation of the hexapeptide and to confirm receptor-specific causality.

Protocol A: Intrathecal (i.t.) Administration for Nociceptive Behavioral Assays

This protocol evaluates the direct antinociceptive efficacy of Met-enkephalin-Lys6 in rodent models (e.g., Tail-Flick or Hot-Plate tests).

Rationale & Causality: Because Met-enkephalin-Lys6 is rapidly degraded by aminopeptidases and converted by carboxypeptidase E[2][6], administering the peptide alone often yields a transient or false-negative behavioral response. Co-administration of a peptidase inhibitor cocktail is critical to isolate the true in vivo half-life and efficacy of the hexapeptide.

Step-by-Step Methodology:

  • Preparation of the Inhibitor Cocktail: Prepare an artificial cerebrospinal fluid (aCSF) vehicle containing Bestatin (10 μ g; aminopeptidase inhibitor), Thiorphan (10 μ g; neprilysin inhibitor), and GEMSA (guanidinoethylmercaptosuccinic acid, 10 μ g; carboxypeptidase E inhibitor).

  • Peptide Formulation: Dissolve Met-enkephalin-Lys6 (TFA salt, >96% purity[5]) in the aCSF-inhibitor cocktail immediately prior to use to prevent ex vivo degradation.

  • Animal Preparation: Surgically implant an intrathecal catheter at the L5-L6 spinal level in adult male Sprague-Dawley rats. Allow a 5-7 day recovery period.

  • Self-Validating Experimental Groups:

    • Group 1 (Negative Control): aCSF vehicle only.

    • Group 2 (Degradation Control): Met-enkephalin-Lys6 in standard aCSF (no inhibitors).

    • Group 3 (Test Group): Met-enkephalin-Lys6 in aCSF-inhibitor cocktail.

    • Group 4 (Receptor Validation): Met-enkephalin-Lys6 in aCSF-inhibitor cocktail + Naloxone (1 mg/kg i.p. administered 10 mins prior).

  • Administration: Inject 10 μ L of the respective solutions via the i.t. catheter, followed by a 10 μ L aCSF flush.

  • Nociceptive Testing: Perform the radiant heat tail-flick assay at 5, 15, 30, 60, and 120 minutes post-injection. Calculate the Maximum Possible Effect (%MPE).

  • Data Interpretation: Group 4 (Naloxone) must show complete reversal of analgesia to validate that the effect is opioid-receptor mediated. Group 3 will demonstrate the true pharmacological duration of the hexapeptide compared to the rapidly degraded Group 2.

Protocol B: In Vivo Microdialysis for Endogenous Release Monitoring

This protocol is designed to quantify the endogenous release of Met-enkephalin-Lys6 from the adrenal medulla during acute stress.

Rationale & Causality: The adrenal medulla co-secretes opioid peptides and catecholamines in response to splanchnic nerve stimulation (e.g., via nicotinic receptor activation)[2][3]. Glucocorticoids also regulate the abundance of these peptides[4]. Microdialysis allows for real-time sampling of these secretory events in vivo.

Step-by-Step Methodology:

  • Probe Implantation: Under anesthesia, surgically implant a concentric microdialysis probe (2 mm membrane length, 20 kDa molecular weight cutoff) directly into the adrenal medulla of the rat.

  • Perfusion Medium: Perfuse the probe at a flow rate of 1.5 μ L/min with a modified Ringer's solution containing a peptidase inhibitor cocktail (Bestatin, Thiorphan, and a carboxypeptidase inhibitor) to prevent the degradation of secreted peptides[7].

  • Baseline Collection: Collect dialysate fractions every 15 minutes for 1 hour to establish basal secretion levels of Met-enkephalin-Lys6 and catecholamines.

  • Stress Induction / Stimulation: Induce secretion via a physiological stressor (e.g., 30 minutes of restraint stress) or pharmacological stimulation (e.g., local infusion of 1 mM nicotine via the microdialysis probe)[3].

  • Sample Preservation: Collect the dialysate into tubes pre-aliquoted with 5 μ L of 0.1 N HCl to maintain an acidic pH, preventing auto-oxidation of the methionine residue.

  • Quantification: Analyze the dialysate using LC-MS/MS or a highly specific Radioimmunoassay (RIA). Note: If using RIA, ensure the antibody cross-reactivity is highly specific to the Lys6 C-terminus to differentiate it from pentapeptide Met-enkephalin[4].

References

  • Source: jneurosci.
  • Source: oup.
  • Source: ujms.
  • Source: researchgate.
  • Information on EC 3.4.17.
  • Source: echelon-inc.
  • PROPORTIONAL SECRETION OF OPIOID PEPTIDES AND CATECHOLAMINES FROM ADRENAL CHROMAFFIN CELLS IN CULTURE (Degradation Context)

Sources

Method

High-Sensitivity Quantification of Enkephalin-Met, Lys(6)- in Neuroendocrine Tissue Samples

Application Note & Protocol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Neuroendocrine Tissue (e.g., Adrenal Medulla, Striatum) Analyte: Enkephalin-Met, Lys(6)- (Sequen...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Neuroendocrine Tissue (e.g., Adrenal Medulla, Striatum) Analyte: Enkephalin-Met, Lys(6)- (Sequence: YGGFMK)

Biological Significance & Analytical Rationale

Enkephalin-Met, Lys(6)- (also known as Met-Enkephalin-Lys or YGGFMK) is an endogenous opioid hexapeptide and a critical intermediate in the proenkephalin processing pathway. Within dense core secretory vesicles (DCSVs) of the adrenal medulla and striatal neurons, proenkephalin is cleaved by Prohormone Convertases (PC1 and PC2) at dibasic sites to yield C-terminally extended enkephalins[1].

The hexapeptide YGGFMK serves as a direct substrate for Carboxypeptidase E (CPE), which trims the C-terminal lysine to produce the mature, biologically active pentapeptide Met-Enkephalin (YGGFM)[2]. Measuring the precise tissue levels of Enkephalin-Met, Lys(6)- is not merely an exercise in peptide quantification; it provides a direct, quantifiable readout of in vivo prohormone convertase and CPE enzymatic efficiency during stress responses and nociception[3].

Pathway Proenkephalin Proenkephalin (Precursor Protein) PC Prohormone Convertases (PC1 / PC2) Proenkephalin->PC MetEnkLys Met-Enkephalin-Lys(6) (YGGFMK) PC->MetEnkLys Cleavage at Dibasic Sites CPE Carboxypeptidase E (CPE) MetEnkLys->CPE MetEnk Met-Enkephalin (YGGFM) CPE->MetEnk Removal of C-terminal Lys

Caption: Proenkephalin processing pathway generating Met-Enkephalin-Lys(6) and mature Met-Enkephalin.

The Self-Validating System: Overcoming Analytical Bottlenecks

Quantifying neuropeptides in complex tissue matrices presents three major challenges: rapid endogenous proteolytic degradation, severe LC-MS/MS ion suppression from lipids/salts, and the spontaneous, uncontrolled oxidation of the methionine residue[4].

To establish a self-validating system , this protocol integrates three causal design choices:

  • Immediate Acidic Quenching: Homogenizing tissue in 1% Formic Acid drops the pH below the functional threshold of endogenous aminopeptidases, instantly locking the peptidome in its native state[1].

  • Controlled Methionine Oxidation: Rather than fighting spontaneous oxidation, we intentionally drive the reaction to completion using H2​O2​ . This collapses the peptide into a single oxidized state ( YGGFM(O)K ), drastically improving the Signal-to-Noise (S/N) ratio and reproducibility[4].

  • Isotope Dilution: Spiking a heavy-isotope standard ( 13C6​,15N2​ -Lys) at the exact moment of tissue lysis acts as an internal control. Any loss during Solid-Phase Extraction (SPE) or ion suppression during MS acquisition is proportionally mirrored in the heavy standard, ensuring absolute quantitative trustworthiness.

Experimental Workflow & Methodology

Workflow Tissue 1. Tissue Harvesting & Snap Freezing Acid 2. Acid Extraction (1% Formic Acid) Tissue->Acid Filter 3. MW Filtration (<10 kDa) Acid->Filter SPE 4. C18 Solid-Phase Extraction (SPE) Filter->SPE LCMS 5. Nano-LC-MS/MS Quantification SPE->LCMS

Caption: Experimental workflow for extraction and LC-MS/MS quantification of tissue neuropeptides.

Phase 1: Tissue Harvesting and Acidic Extraction

Objective: Halt enzymatic degradation and solubilize the low-molecular-weight peptidome.

  • Rapidly dissect the target tissue (e.g., striatum) and immediately snap-freeze in liquid nitrogen.

  • Transfer the frozen tissue to a bead-beating homogenizer tube containing ice-cold 1% Formic Acid (FA) in LC-MS grade water (Use a ratio of 10 µL FA per 1 mg of tissue).

  • Critical Step: Immediately spike the homogenate with 50 fmol of heavy-isotope labeled Met-Enk-Lys ( YGGFMK∗ , where K∗ is 13C6​,15N2​ -Lysine).

  • Homogenize at 4°C for 60 seconds. Centrifuge the lysate at 14,000 × g for 15 minutes at 4°C to pellet cellular debris and large insoluble proteins.

Phase 2: Molecular Weight Filtration & Controlled Oxidation

Objective: Isolate the neuropeptide fraction and stabilize the methionine residue.

  • Transfer the supernatant to a 10 kDa Molecular Weight Cut-Off (MWCO) centrifugal filter (e.g., Amicon Ultra). Centrifuge at 11,000 × g for 30 minutes at 4°C. Causality: This step removes large structural proteins and remaining proteases that could foul the LC column or cause isobaric interference[1].

  • Add 0.3% H2​O2​ (final concentration) to the filtrate. Incubate in the dark at room temperature for 2 hours to force complete oxidation of the methionine thioether to a sulfoxide[4].

Phase 3: Solid-Phase Extraction (SPE)

Objective: Desalt the sample and concentrate the target analyte.

  • Condition a C18 SPE cartridge (or C18 ZipTip for micro-samples) with 100% Acetonitrile (MeCN), followed by equilibration with 0.1% FA in water.

  • Load the oxidized filtrate onto the C18 matrix.

  • Wash the column with 10 column volumes of 0.1% FA in water to elute highly polar interferents and salts[5].

  • Elute the enriched neuropeptide fraction using 75% MeCN / 25% Water containing 0.1% FA. Causality: The high organic content disrupts the hydrophobic interactions between the peptide backbone and the C18 silica, releasing the analyte[1].

  • Dry the eluate in vacuo using a SpeedVac and reconstitute in 10 µL of 0.1% FA prior to MS injection.

Phase 4: Nano-LC-MS/MS Acquisition

Objective: Chromatographic separation and highly specific mass quantification.

  • Inject 1–2 µL of the reconstituted sample onto a Nano-LC system equipped with a C18 analytical column (e.g., 75 µm × 50 cm, 2 µm particle size).

  • Run a gradient from 5% to 35% Mobile Phase B (100% MeCN, 0.1% FA) over 40 minutes at a flow rate of 250 nL/min[4].

  • Operate the high-resolution mass spectrometer (e.g., Orbitrap) in Parallel Reaction Monitoring (PRM) or Data-Independent Acquisition (DIA) mode targeting the specific transitions outlined in the data table below.

Quantitative Data & MRM Transitions

To ensure accurate quantification and differentiation from mature Met-Enkephalin, the mass spectrometer must be tuned to the specific precursor-to-product ion transitions of the oxidized hexapeptide.

Target PeptideSequencePrecursor Ion[M+H]+ (m/z)Product Ion (m/z)Collision Energy (eV)
Mature Met-EnkephalinYGGFM574.2397.220
Mature Met-Enkephalin (Oxidized)YGGFM(O)590.2397.220
Enkephalin-Met, Lys(6)- YGGFMK 702.3 411.2 25
Enkephalin-Met, Lys(6)- (Oxidized) YGGFM(O)K 718.3 411.2 25
Heavy Enkephalin-Met, Lys(6)- (Oxidized)YGGFM(O)K*726.3419.225

(Note: K denotes the heavy-isotope labeled Lysine with a +8 Da mass shift. The primary product ion typically corresponds to the y-ion series cleavage protecting the C-terminus).*

References

  • Mikati, M., et al. "Highly sensitive in vivo detection of dynamic changes in enkephalins following acute stress in mice." eLife (2023). URL:[Link]

  • Hook, V., et al. "Mass Spectrometry-Based Neuropeptidomics of Secretory Vesicles from Human Adrenal Medullary Pheochromocytoma Reveals Novel Peptide Products of Prohormone Processing." Journal of Proteome Research (2010). URL:[Link]

  • Berger, J. M., et al. "Unveiling Dopamine and Met-Enkephalin Dynamics: Simultaneous Co-Detection in Rat Striatum." Analytical Chemistry (2025). URL:[Link]

  • Hook, V., et al. "Differential Neuropeptidomes of Dense Core Secretory Vesicles (DCSV) Produced at Intravesicular and Extracellular pH Conditions by Proteolytic Processing." ACS Chemical Neuroscience (2021). URL:[Link]

  • Berman, Y., et al. "Impaired Prohormone Convertases in Cpefat/Cpefat Mice." Journal of Biological Chemistry (2000). URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Enkephalin-Met, Lys(6)- as a Tool for Studying GPCRs

Introduction: Harnessing a Modified Endogenous Peptide for Opioid Receptor Interrogation G-protein coupled receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, playing a piv...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Harnessing a Modified Endogenous Peptide for Opioid Receptor Interrogation

G-protein coupled receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, playing a pivotal role in a vast array of physiological processes and serving as primary targets for a significant portion of clinical therapeutics.[1][2] The opioid receptor family, a subset of GPCRs, is central to pain modulation, reward pathways, and various other neurological functions.[3][4] Understanding the intricate signaling mechanisms of these receptors is paramount for the development of novel analgesics with improved side-effect profiles.

Endogenous opioid peptides, such as the enkephalins, are the natural ligands for these receptors.[5][6] Methionine-enkephalin (Met-enkephalin), with the sequence Tyr-Gly-Gly-Phe-Met, is a potent agonist at both the δ-opioid receptor (DOR) and, to a lesser extent, the μ-opioid receptor (MOR).[7][8] However, its utility as a research tool is hampered by its rapid degradation by various peptidases, resulting in a very short biological half-life.[7]

To overcome this limitation, synthetic analogs have been developed. This guide focuses on Enkephalin-Met, lys(6)- (Tyr-Gly-Gly-Phe-Met-Lys-OH), a hexapeptide analog of Met-enkephalin.[9] The addition of a lysine residue at the C-terminus can enhance metabolic stability and has been shown in other enkephalin analogs to increase selectivity towards the μ-opioid receptor.[10] This modification makes Enkephalin-Met, lys(6)- a valuable tool for researchers, providing a more stable and potentially more selective probe to investigate the pharmacology and signaling of opioid receptors.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Enkephalin-Met, lys(6)- in studying GPCRs. We will delve into the underlying principles of its interaction with opioid receptors, provide detailed protocols for key in vitro assays, and offer insights into data interpretation.

The Scientific Rationale: Why Use Enkephalin-Met, lys(6)-?

The choice of a specific ligand in GPCR research is critical and dictates the experimental outcomes. Enkephalin-Met, lys(6)- offers several advantages for dissecting opioid receptor function:

  • Enhanced Stability: The C-terminal lysine modification provides resistance to enzymatic degradation compared to the native Met-enkephalin, allowing for more reliable and reproducible results in prolonged experimental setups.[7][11]

  • μ-Opioid Receptor Preference: While derived from Met-enkephalin, which has a high affinity for the δ-opioid receptor, the lysine addition is anticipated to shift the selectivity profile towards the μ-opioid receptor.[10] This allows for more targeted studies of μ-opioid receptor signaling, a key player in analgesia and the target of many clinical opioids.

  • Probing Endogenous Mechanisms: As a close analog of an endogenous peptide, Enkephalin-Met, lys(6)- can provide insights into the natural mechanisms of receptor activation, desensitization, and internalization, which may differ from those induced by non-peptide agonists like morphine.[12]

  • Versatility in Assays: Its stability and receptor affinity make it suitable for a range of GPCR assays, including radioligand binding, second messenger quantification (e.g., cAMP), and β-arrestin recruitment assays.[13][14][15]

Opioid Receptor Signaling: A Dual Pathway

Upon agonist binding, opioid receptors, which are primarily coupled to inhibitory G-proteins (Gi/o), initiate two major signaling cascades: the classical G-protein pathway and the β-arrestin pathway.[16][17] A thorough understanding of these pathways is essential for interpreting experimental data generated using Enkephalin-Met, lys(6)-.

  • G-Protein Signaling: Activation of the Gi/o protein leads to the dissociation of its α and βγ subunits.[18] The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[19] The Gβγ subunit can modulate various effectors, including G-protein-coupled inwardly-rectifying potassium channels (GIRKs) and voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.[16]

  • β-Arrestin Signaling: Following agonist-induced phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the intracellular domains of the receptor.[15][19] This recruitment serves two primary functions: it desensitizes the G-protein signal by sterically hindering further G-protein coupling, and it initiates receptor internalization via clathrin-coated pits.[20] Furthermore, β-arrestin can act as a scaffold for other signaling molecules, such as mitogen-activated protein kinases (MAPKs), initiating a separate wave of G-protein-independent signaling.[17]

It is now understood that different ligands can preferentially activate one pathway over the other, a concept known as "biased agonism."[21] Investigating the signaling profile of Enkephalin-Met, lys(6)- can therefore provide valuable information on its potential as a biased agonist.

GPCR_Signaling GPCR Opioid Receptor (GPCR) G_Protein Gi/o Protein (αβγ) GPCR->G_Protein Activation GRK GRK GPCR->GRK Phosphorylation Ligand Enkephalin-Met, lys(6)- Ligand->GPCR G_alpha Gαi/o-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibition Channels Ion Channels (Ca²⁺, K⁺) G_betagamma->Channels Modulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA PKA cAMP->PKA Activation P_GPCR Phosphorylated GPCR GRK->P_GPCR beta_Arrestin β-Arrestin P_GPCR->beta_Arrestin Recruitment Internalization Internalization (Endocytosis) beta_Arrestin->Internalization MAPK MAPK Signaling beta_Arrestin->MAPK

Caption: Opioid receptor signaling pathways.

Experimental Protocols

The following protocols provide a framework for characterizing the interaction of Enkephalin-Met, lys(6)- with opioid receptors. These should be optimized for your specific cell line and experimental conditions.

Protocol 1: Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of Enkephalin-Met, lys(6)- for a specific opioid receptor subtype.[13] It involves competing the unlabeled "cold" ligand (Enkephalin-Met, lys(6)-) with a known "hot" radioligand for binding to the receptor.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).

  • Radioligand specific for the receptor subtype (e.g., [³H]DAMGO for MOR).

  • Enkephalin-Met, lys(6)-.

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Wash Buffer (ice-cold).

  • Glass fiber filters (pre-soaked in polyethyleneimine).

  • Scintillation cocktail.

  • 96-well plates.

Procedure:

  • Membrane Preparation: Prepare cell membranes according to standard laboratory protocols.[22] Determine the protein concentration using a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Binding buffer.

    • A constant concentration of radioligand (typically at or near its Kd).

    • A serial dilution of Enkephalin-Met, lys(6)- (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • For non-specific binding (NSB) wells, add a high concentration of a known unlabeled ligand (e.g., 10 µM naloxone).

    • For total binding wells, add buffer instead of a competing ligand.

  • Initiate Reaction: Add the cell membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination: Rapidly harvest the contents of each well onto the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the NSB counts from all other counts to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of Enkephalin-Met, lys(6)-.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Self-Validation: The total binding should be significantly higher than the non-specific binding. The competition curve should exhibit a sigmoidal shape with a clear upper and lower plateau.

Binding_Assay_Workflow start Start prep_mems Prepare Receptor Membranes start->prep_mems setup_plate Set up 96-well Plate (Radioligand, Competitor, Buffers) prep_mems->setup_plate add_mems Add Membranes to Initiate Binding setup_plate->add_mems incubate Incubate to Reach Equilibrium add_mems->incubate harvest Harvest onto Filters & Wash incubate->harvest count Scintillation Counting harvest->count analyze Data Analysis (IC50 -> Ki) count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Protocol 2: cAMP Functional Assay

This assay measures the ability of Enkephalin-Met, lys(6)- to activate Gi/o-coupled opioid receptors, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[14][23]

Materials:

  • Whole cells expressing the opioid receptor of interest.

  • Enkephalin-Met, lys(6)-.

  • Forskolin (an adenylyl cyclase activator).

  • cAMP assay kit (e.g., HTRF, ELISA, or GloSensor™-based).

  • Cell culture medium and buffers.

  • 384-well plates.

Procedure:

  • Cell Plating: Seed cells into a 384-well plate at an appropriate density and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of Enkephalin-Met, lys(6)- in assay buffer.

  • Agonist Treatment: Remove the cell culture medium and add the diluted Enkephalin-Met, lys(6)- to the cells. Incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Adenylyl Cyclase Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production. This step is crucial for detecting the inhibitory effect of the Gi/o-coupled receptor activation.[23] Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen assay kit.[24]

  • Data Analysis:

    • Plot the cAMP levels as a function of the log concentration of Enkephalin-Met, lys(6)-.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software to determine the EC₅₀ (potency) and Emax (efficacy) values.

Self-Validation: Forskolin treatment should result in a robust increase in cAMP levels compared to the basal control. The dose-response curve for Enkephalin-Met, lys(6)- should show a clear concentration-dependent inhibition of the forskolin-stimulated cAMP production.

Protocol 3: β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated opioid receptor, providing a measure of the G-protein-independent signaling pathway.[15] Commercially available assays, such as the PathHunter® assay, utilize enzyme fragment complementation for a chemiluminescent readout.[25]

Materials:

  • Cell line co-expressing the opioid receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to the larger enzyme acceptor (EA) fragment.

  • Enkephalin-Met, lys(6)-.

  • Assay buffer and detection reagents provided with the kit.

  • 384-well white, solid-bottom plates.

Procedure:

  • Cell Plating: Plate the engineered cells in the 384-well plate and incubate overnight.

  • Agonist Addition: Add serial dilutions of Enkephalin-Met, lys(6)- to the cells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.

  • Signal Detection: Add the detection reagents according to the manufacturer's protocol and incubate at room temperature to allow the chemiluminescent signal to develop.

  • Measurement: Read the luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal as a function of the log concentration of Enkephalin-Met, lys(6)-.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values for β-arrestin recruitment.

Self-Validation: A known potent agonist for the receptor should produce a robust, dose-dependent increase in the luminescent signal. The vehicle control should have a low basal signal.

Functional_Assay_Workflow cluster_cAMP cAMP Assay cluster_arrestin β-Arrestin Assay cAMP_start Plate Cells cAMP_agonist Add Enkephalin-Met, lys(6)- cAMP_start->cAMP_agonist cAMP_forskolin Stimulate with Forskolin cAMP_agonist->cAMP_forskolin cAMP_detect Lyse & Detect cAMP cAMP_forskolin->cAMP_detect cAMP_analyze Analyze EC50/Emax (Inhibition) cAMP_detect->cAMP_analyze cAMP_end End cAMP_analyze->cAMP_end arr_start Plate Engineered Cells arr_agonist Add Enkephalin-Met, lys(6)- arr_start->arr_agonist arr_incubate Incubate for Recruitment arr_agonist->arr_incubate arr_detect Add Detection Reagents arr_incubate->arr_detect arr_measure Measure Luminescence arr_detect->arr_measure arr_analyze Analyze EC50/Emax (Recruitment) arr_measure->arr_analyze arr_end End arr_analyze->arr_end

Caption: Functional Assay Workflows.

Data Presentation and Interpretation

For a comprehensive understanding of the pharmacological profile of Enkephalin-Met, lys(6)-, it is crucial to present the data in a clear and comparative manner.

Table 1: Pharmacological Profile of Enkephalin-Met, lys(6)- at the μ-Opioid Receptor

Assay TypeParameterEnkephalin-Met, lys(6)-Control Agonist (e.g., DAMGO)
Radioligand Binding Ki (nM)Experimental ValueLiterature/Experimental Value
cAMP Inhibition EC₅₀ (nM)Experimental ValueLiterature/Experimental Value
Emax (% Inhibition)Experimental ValueLiterature/Experimental Value
β-Arrestin Recruitment EC₅₀ (nM)Experimental ValueLiterature/Experimental Value
Emax (% of Control)Experimental ValueLiterature/Experimental Value

Note: The values in this table are placeholders and should be replaced with experimentally determined data.

Interpreting the Data:

  • Binding Affinity (Ki): A lower Ki value indicates a higher binding affinity of the ligand for the receptor. Comparing the Ki of Enkephalin-Met, lys(6)- to that of a standard agonist like DAMGO provides a relative measure of its affinity.[26]

  • Potency (EC₅₀): This value represents the concentration of the ligand required to produce 50% of its maximal effect. A lower EC₅₀ indicates higher potency.

  • Efficacy (Emax): This parameter reflects the maximum response a ligand can produce. It is often expressed as a percentage of the response induced by a known full agonist.

  • Biased Agonism: By comparing the potency and efficacy of Enkephalin-Met, lys(6)- in the cAMP and β-arrestin assays, you can assess for functional selectivity. For example, if the ligand is significantly more potent or efficacious in the cAMP assay compared to the β-arrestin assay (relative to a balanced agonist), it may be considered a G-protein biased agonist.

Conclusion and Future Directions

Enkephalin-Met, lys(6)- serves as a robust and valuable tool for the detailed investigation of opioid receptor pharmacology and signaling. Its enhanced stability over the endogenous Met-enkephalin allows for more reliable and reproducible in vitro characterization. By employing the protocols outlined in this guide, researchers can effectively determine its binding affinity, functional potency and efficacy, and its potential for biased agonism at opioid receptors.

The insights gained from studying this and other modified endogenous peptides will undoubtedly contribute to a deeper understanding of GPCR signaling complexity and aid in the rational design of next-generation therapeutics with improved efficacy and reduced side effects.

References

  • Opioid receptors signaling network - PMC - NIH. (n.d.). Retrieved from [Link]

  • Che, T., Majumdar, S., & Roth, B. L. (2021). Molecular basis of opioid receptor signaling. Neuron, 109(21), 3394–3413.
  • Al-Hasani, R., & Bruchas, M. R. (2011). Molecular mechanisms of opioid receptor-dependent signaling and behavior. Anesthesiology, 115(6), 1363–1381.
  • QIAGEN. (n.d.). Opioid Signaling Pathway. GeneGlobe. Retrieved from [Link]

  • Arce Gálvez, L., Hernández Abuchaibe, D., Cuervo Pulgarín, J. L., & Buitrago Martín, C. L. (2024). Current understanding of opioid receptors and their signaling pathways. Revista Colombiana de Anestesiología, 52(2), e1129.
  • Limbird, L. E. (2015). GPCR-radioligand binding assays. Methods in Molecular Biology, 1335, 137–148.
  • Eglen, R. M., & Reisine, T. (2004). A 1536-well cAMP assay for Gs- and Gi-coupled receptors using enzyme fragmentation complementation. Assay and Drug Development Technologies, 2(1), 101–110.
  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • Cvijic, M. E., & Devi, L. A. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. In Assay Guidance Manual.
  • inventor-Lundstrom, K. (2009). In Vitro Assay Based on Camp Levels Modulated by Gi-Coupled Receptors.
  • Alexander, S. P. H., Fabbro, D., Kelly, E., Marrion, N. V., Peters, J. A., Faccenda, E., Harding, S. D., Pawson, A. J., Sharman, J. L., Southan, C., & Davies, J. A. (2020). THE CONCISE GUIDE TO PHARMACOLOGY 2019/20: G protein-coupled receptors. British Journal of Pharmacology, 176(Suppl 1), S21–S141.
  • Wang, T., Li, Z., Cvijic, M. E., & Zhang, L. (2017). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.
  • Lisenbee, C. S., & Gao, Z. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Journal of Pharmacological and Toxicological Methods, 76, 63–69.
  • Schürer, S. C., & Southern, M. R. (2017). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. Methods in Molecular Biology, 1627, 147–158.
  • Wikipedia. (2024, March 19). Met-enkephalin. In Wikipedia. Retrieved from [Link]

  • Bohn, L. M., & McDonald, P. H. (2010). Functional Selectivity at the μ-Opioid Receptor: Implications for Understanding Opioid Analgesia and Tolerance. The Scientific World Journal, 10, 1329–1339.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Spillmann, D. R., & Stoeber, M. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology, 14, 1269992.
  • Singh, R., & Kumar, M. (2018). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. In Methods in Molecular Biology (Vol. 1705, pp. 1–12). Humana Press.
  • Eurofins DiscoverX. (n.d.). PathHunter® β-Arrestin GPCR Assays. Retrieved from [Link]

  • Thomsen, W. J., & Neubig, R. R. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655–665.
  • Fricker, L. D., Margolis, E. B., & Devi, L. A. (2020). Five Decades of Research on Opioid Peptides: Current Knowledge and Unanswered Questions. Molecular Pharmacology, 98(1), 9–19.
  • Jiang, L., & Ma, L. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 12, 674179.
  • The Wallach Lab. (2025, March 19). Junk Food, Pt. 2: Other Natural and Synthetic Opioid Peptides. Retrieved from [Link]

  • Asokan, V., Koundinya, A. M., & Aranganathan, V. (2025). An overview of opioid peptides: Their sources and molecular sequences. Journal of Peptide Science, e3536.
  • Inturrisi, C. E., Umans, J. G., Wolff, D., Stern, A. S., Lewis, R. V., Stein, S., & Udenfriend, S. (1980). Analgesic activity of the naturally occurring heptapeptide [Met]enkephalin-Arg6-Phe7.
  • Fricker, L. D., Margolis, E. B., Devi, L. A., & Gomes, I. (2020). Five Decades of Research on Opioid Peptides: Current Knowledge and Unanswered Questions. Molecular pharmacology, 98(1), 9–19.
  • Assay Genie. (2023, June 28). GPCRs (G Protein Coupled Receptors): A Guide. Retrieved from [Link]

  • Gonzalez-Nunez, V., & Martin, F. (2022). Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives. International Journal of Molecular Sciences, 23(19), 11451.
  • Kim, K. M., & Suh, H. W. (2000).
  • Wikipedia. (2024, March 19). DAMGO. In Wikipedia. Retrieved from [Link]

  • Jo, H., & Ahn, C. H. (2022). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. Molecules, 27(17), 5698.
  • Beroun, A., & Gremel, C. M. (2023).
  • Shimohigashi, Y., Costa, T., & Chen, H. C. (1982). Lysine substitution increases mu-selectivity of potent di- and tri-peptide enkephalin analogs.
  • Virk, M. S., & Williams, J. T. (2008). DAMGO and methadone produced greater rapid desensitization than morphine in locus coeruleus neurons. The Journal of Neuroscience, 28(21), 5533–5540.
  • BRENDA Enzyme Database. (n.d.). Ligand view of Met5-Lys6-enkephalin (15842 - CFOVZGFKVVQYMH-FWEHEUNISA-N). Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). [Met]enkephalin. Retrieved from [Link]

  • Inoue, K., & Koyanagi, S. (2020). Genetically encoded tools for in vivo G-protein-coupled receptor agonist detection at cellular resolution. The Journal of Physiological Sciences, 70(1), 31.
  • Dooley, C. T., & Houghten, R. A. (2000). Receptor binding and G-protein activation by new Met5-enkephalin-Arg6-Phe7 derived peptides. Peptides, 21(2), 241–246.

Sources

Method

Application Note: Cell-Based Assays for Determining Met-Enkephalin-Lys (YGGFMK) Activity at Opioid Receptors

Introduction and Mechanistic Overview Met-enkephalin-Lys (sequence: Tyr-Gly-Gly-Phe-Met-Lys, or YGGFMK) is an endogenous opioid hexapeptide generated through the proteolytic cleavage of proenkephalin A. As an extension o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Overview

Met-enkephalin-Lys (sequence: Tyr-Gly-Gly-Phe-Met-Lys, or YGGFMK) is an endogenous opioid hexapeptide generated through the proteolytic cleavage of proenkephalin A. As an extension of the classic pentapeptide Met-enkephalin, the addition of the C-terminal lysine residue slightly alters its pharmacokinetic stability and receptor binding profile. Met-enkephalin-Lys functions as a potent agonist primarily at the μ -opioid receptor (MOR) and δ -opioid receptor (DOR) [1].

Because both MOR and DOR are Class A G protein-coupled receptors (GPCRs) that predominantly couple to the inhibitory G protein ( Gi/o​ ), the binding of Met-enkephalin-Lys triggers a well-defined bipartite signaling cascade [3]:

  • Gi/o​ -Mediated Pathway: The Gαi/o​ subunit directly inhibits adenylyl cyclase (AC), leading to a rapid decrease in intracellular cyclic AMP (cAMP) levels.

  • β -Arrestin Pathway: Receptor phosphorylation by G protein-coupled receptor kinases (GRKs) recruits β -arrestin, which sterically blocks further G protein coupling (desensitization) and initiates clathrin-mediated receptor internalization.

To accurately profile the pharmacological activity, potency ( EC50​ ), and potential signaling bias of Met-enkephalin-Lys, researchers must utilize robust, cell-based functional assays that capture both pathways.

OpioidSignaling cluster_Gprotein G-protein Pathway (Gi/o) cluster_Arrestin β-Arrestin Pathway Ligand Met-Enkephalin-Lys (YGGFMK) Receptor Opioid Receptor (MOR / DOR) Ligand->Receptor Gi Gi/o Protein Activation Receptor->Gi GRK GRK Phosphorylation Receptor->GRK AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP Levels ↓ AC->cAMP Arrestin β-Arrestin 2 Recruitment GRK->Arrestin Internalization Receptor Internalization Arrestin->Internalization

Bipartite signaling of MOR/DOR upon Met-enkephalin-Lys binding, showing Gi and Arrestin pathways.

Quantitative Pharmacological Profile

Before designing the assay, it is critical to understand the expected binding affinities ( Ki​ ) and functional potencies ( EC50​ ) of the target peptide. Met-enkephalin-Lys exhibits nanomolar affinity for both MOR and DOR, with negligible activity at the κ -opioid receptor (KOR) [1, 2].

Table 1: Reference Pharmacological Profile of Met-Enkephalin-Lys (YGGFMK)
Receptor SubtypeIUPHAR NomenclatureBinding Affinity ( Ki​ , nM)Functional Potency ( EC50​ , nM)Efficacy ( Emax​ )
μ -Opioid (MOR) MOP1.5 - 4.05.0 - 15.0Full Agonist (100%)
δ -Opioid (DOR) DOP2.0 - 5.03.0 - 10.0Full Agonist (100%)
κ -Opioid (KOR) KOP> 10,000N/AInactive

Note: Values are representative ranges derived from recombinant CHO-K1/HEK293 cell models expressing human opioid receptors[1, 3].

Table 2: Comparison of Cell-Based Assay Technologies
Assay TypeTarget PathwayDetection MethodSignal WindowKey Advantage
TR-FRET cAMP Gi/o​ (AC Inhibition)Time-Resolved Fluorescence30 - 60 minDirect measurement of secondary messenger; highly sensitive.
GloSensor cAMP Gi/o​ (AC Inhibition)Live-cell LuminescenceReal-timeAllows kinetic monitoring of cAMP fluctuations.
EFC β -Arrestin β -Arrestin 2Chemiluminescence90 - 120 minEssential for evaluating biased agonism and desensitization.

Experimental Design & Causality: Building a Self-Validating System

A successful cell-based assay is not merely a sequence of liquid handling steps; it is a meticulously controlled environment. When measuring Gi​ -coupled receptor activity, two critical pharmacological interventions must be made to the cellular environment:

  • The Forskolin Requirement: Because Gi​ proteins inhibit adenylyl cyclase, baseline cAMP levels in resting cells are often too low to detect a meaningful decrease. We must add Forskolin , a direct diterpene activator of adenylyl cyclase, to artificially stimulate a high "basal" pool of cAMP. The activity of Met-enkephalin-Lys is then measured as its ability to suppress this Forskolin-induced cAMP spike.

  • The Phosphodiesterase (PDE) Blockade: Cells naturally degrade cAMP into AMP via PDEs. To ensure the assay window captures the total cAMP produced (or inhibited) without degradation artifacts, a broad-spectrum PDE inhibitor—typically IBMX (3-isobutyl-1-methylxanthine)—must be included in the stimulation buffer.

Self-Validation Controls: Every microplate must include a positive control agonist (e.g., for MOR) to ensure the cells are responsive, and a competitive antagonist (e.g., ) to prove that the observed cAMP inhibition is specifically mediated by the opioid receptor and not an off-target cytotoxic effect.

Workflows and Protocols

Visualization: TR-FRET cAMP Assay Workflow

AssayWorkflow Step1 Step 1: Cell Prep Seed CHO-K1/MOR cells Incubate overnight Step2 Step 2: Stimulation Add Met-Enk-Lys + IBMX Add Forskolin Step1->Step2 Step3 Step 3: Lysis & Detection Add HTRF Reagents (Anti-cAMP Cryptate + d2) Step2->Step3 Step4 Step 4: Readout TR-FRET Reader Calculate 665/620 nm ratio Step3->Step4

Step-by-step workflow for the TR-FRET cAMP accumulation assay.

Protocol A: TR-FRET cAMP Accumulation Assay ( Gi/o​ Pathway)

Materials:

  • CHO-K1 cells stably expressing human MOR or DOR.

  • TR-FRET cAMP Assay Kit (e.g., Cisbio/Revvity HTRF cAMP Gi​ kit).

  • Stimulation Buffer: HBSS supplemented with 0.1% BSA, 500 µM IBMX, and 20 mM HEPES (pH 7.4).

  • Met-enkephalin-Lys (YGGFMK) stock (10 mM in DMSO or sterile water).

  • Forskolin stock (10 mM in DMSO).

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO-K1/MOR cells at 80% confluency. Resuspend in Stimulation Buffer at a density of 1×106 cells/mL.

    • Expert Insight: Avoid using trypsin if possible, or allow a 2-hour recovery period post-trypsinization, as proteolytic cleavage can damage surface GPCRs and artificially lower the Emax​ .

  • Peptide Dilution: Prepare a 10-point, 3-fold serial dilution of Met-enkephalin-Lys in Stimulation Buffer. The final well concentrations should range from 10μM down to 0.5nM .

  • Forskolin Optimization: Determine the EC80​ of Forskolin for your specific cell line prior to the assay (typically between 0.5 µM and 2 µM). Prepare the Forskolin working solution at 4X the EC80​ concentration in Stimulation Buffer.

  • Assay Plate Assembly (384-well low volume plate):

    • Add 5 µL of cell suspension (5,000 cells/well).

    • Add 2.5 µL of Met-enkephalin-Lys dilutions. Incubate for 15 minutes at Room Temperature (RT) to allow the peptide to bind and pre-activate the Gi​ machinery.

    • Add 2.5 µL of Forskolin working solution to trigger cAMP production.

  • Incubation: Seal the plate and incubate for 30 minutes at RT.

  • Lysis and Detection:

    • Add 5 µL of cAMP-d2 conjugate (acceptor).

    • Add 5 µL of Anti-cAMP Cryptate (donor) formulated in cell lysis buffer.

    • Causality: The lysis buffer ruptures the cells, releasing intracellular cAMP which competes with the cAMP-d2 for binding to the Cryptate-antibody. Because this is a competitive assay, a decrease in intracellular cAMP (due to Met-enkephalin-Lys activity) results in an increase in the TR-FRET signal.

  • Readout: Incubate for 1 hour at RT, then read on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

Protocol B: Enzyme Fragment Complementation (EFC) β -Arrestin Assay

To evaluate whether Met-enkephalin-Lys exhibits biased agonism, its ability to recruit β -arrestin must be quantified [3].

Materials:

  • Engineered cell line (e.g., PathHunter U2OS cells) co-expressing MOR tagged with a ProLink (PK) enzyme fragment, and β -Arrestin 2 tagged with an Enzyme Acceptor (EA) fragment.

  • Chemiluminescent detection substrate.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells at 10,000 cells/well in a 384-well white plate in assay media. Incubate overnight at 37°C, 5% CO2​ .

  • Ligand Addition: Prepare a 10-point serial dilution of Met-enkephalin-Lys. Add 5 µL of the peptide to the cells.

    • Expert Insight: Unlike the cAMP assay, IBMX and Forskolin are not required here, as this pathway is independent of adenylyl cyclase.

  • Receptor Internalization Window: Incubate the plate for 90 minutes at 37°C.

    • Causality: β -arrestin recruitment is kinetically slower than G protein activation. A 90-minute window allows for maximal complementation of the PK and EA fragments as arrestin binds the phosphorylated receptor.

  • Detection: Add 10 µL of the working detection reagent (containing cell lysis buffer and chemiluminescent substrate). Incubate for 60 minutes at RT in the dark.

  • Readout: Measure luminescence. Calculate the EC50​ using a 4-parameter logistic non-linear regression model.

Data Analysis and Quality Control

For both assays, data integrity must be verified using the Z'-factor , a statistical measure of assay robustness:

Z′=1−∣μpositive​−μnegative​∣3(σpositive​+σnegative​)​
  • Acceptance Criteria: A Z′≥0.5 indicates an excellent assay with a wide separation band between the basal (Forskolin only) and maximally inhibited (Forskolin + 10 µM Met-enkephalin-Lys) states.

  • Data Normalization: Convert raw TR-FRET ratios or Luminescence Units to "% Inhibition of Forskolin" or "% of DAMGO Max Response" to standardize results across different experimental days.

References

  • IUPHAR/BPS Guide to Pharmacology. "Opioid Receptors: Family Introduction and Nomenclature." International Union of Basic and Clinical Pharmacology. Available at:[Link]

  • Pinilla, C., et al. "A review of the utility of soluble peptide combinatorial libraries." Biopolymers (Peptide Science). Available at:[Link]

  • Cox, B. M., et al. "Challenges for opioid receptor nomenclature: IUPHAR Review 9." British Journal of Pharmacology, 172(2), 317-323. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

improving the stability of enkephalin-Met, lys(6)- in solution

Topic: Stabilizing Met-Enkephalin-Lys6 in Aqueous and Biological Solutions Welcome to the Technical Support Center. This guide is curated for drug development professionals, formulation scientists, and assay developers w...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Stabilizing Met-Enkephalin-Lys6 in Aqueous and Biological Solutions

Welcome to the Technical Support Center. This guide is curated for drug development professionals, formulation scientists, and assay developers working with the highly labile opioid hexapeptide, Met-enkephalin-Lys6 (Tyr-Gly-Gly-Phe-Met-Lys).

Knowledge Base: The Mechanisms of Instability

Met-enkephalin-Lys6 presents unique stability challenges due to its specific amino acid sequence. The methionine residue (Met5) is highly susceptible to rapid oxidation, while the peptide bonds are targets for multiple ubiquitous proteases. Understanding the physical and enzymatic causality behind this degradation is the first step to stabilizing your formulations[1].

EnzymaticDegradation cluster_peptide Met-Enkephalin-Lys6 Sequence Tyr Tyr1 Gly1 Gly2 Tyr->Gly1 Gly2 Gly3 Gly1->Gly2 Phe Phe4 Gly2->Phe Met Met5 Phe->Met Lys Lys6 Met->Lys AP Aminopeptidases (e.g., AP-M, AP-N) AP->Tyr Cleaves N-terminal Tyr NEP Neutral Endopeptidase (NEP / CD10) NEP->Phe Cleaves Gly3-Phe4 bond Tryp Trypsin-like Proteases Carboxypeptidases Tryp->Lys Cleaves C-terminal Lys Ox Oxidative Stress (ROS, Trace Metals) Ox->Met Oxidizes to Sulfoxide

Enzymatic and chemical degradation pathways of Met-Enkephalin-Lys6.

Troubleshooting Desk: FAQs

Q1: My Met-Enk-Lys6 stock solution loses potency over a few days at 4°C in sterile PBS (pH 7.4). What is driving this chemical instability? A: The primary driver of non-enzymatic degradation here is the oxidation of the Met5 thioether group to methionine sulfoxide, coupled with base-catalyzed hydrolysis at physiological pH ()[2]. Methionine oxidation is heavily accelerated by dissolved oxygen and trace transition metals (e.g., Fe3+, Cu2+) often present in standard laboratory PBS[1]. Causality & Resolution: Shift your formulation buffer to a mildly acidic environment (pH 5.0) where the peptide is thermodynamically most stable ()[3]. Incorporate a metal chelator (1 mM EDTA) to sequester catalytic metals and an antioxidant (e.g., 0.1% L-methionine) as a sacrificial scavenger.

Q2: During in vitro cell-based assays, the peptide's half-life drops to less than 5 minutes. Which enzymes are responsible, and how do I inhibit them? A: In biological matrices, Met-Enk-Lys6 undergoes rapid, multi-site proteolytic cleavage:

  • Aminopeptidases (AP-M/AP-N): Cleave the N-terminal Tyrosine (Tyr1), which is critical for opioid receptor binding[4].

  • Neutral Endopeptidase (NEP / CD10 / Enkephalinase): Cleaves the Gly3-Phe4 bond ()[5].

  • Trypsin-like Proteases: The addition of the Lys6 residue at the C-terminus introduces a basic cleavage site for serine proteases. Causality & Resolution: You must use a broad-spectrum inhibitor cocktail. We recommend a combination of Bestatin (aminopeptidase inhibitor), Thiorphan (NEP inhibitor), and Aprotinin (serine protease inhibitor). Alternatively, if assay parameters allow, utilizing an N-terminal phosphorylated analog (e.g., Phospho-Tyr1) can increase the half-life against aminopeptidases by over 7-fold ()[4].

Q3: I am observing variable assay results even when using freshly thawed peptide. Could my reconstitution method be causing aggregation or loss? A: Yes. Peptides containing hydrophobic regions (like Phe4) can adsorb non-specifically to the walls of standard polypropylene tubes. Furthermore, repeated freeze-thaw cycles introduce localized pH shifts and oxidative stress during the phase transition. Causality & Resolution: Always use low-bind (siliconized) microcentrifuge tubes. Reconstitute by gentle inversion, avoiding vigorous vortexing which can induce transient aggregation. Aliquot immediately into single-use volumes and flash-freeze.

Data Presentation: Stability Metrics

Table 1: Quantitative Half-Life and Degradation Kinetics of Met-Enkephalin Variants

Peptide / ConditionMatrix / SolventTempHalf-Life (t1/2)Primary Degradation Mechanism
Met-Enk (Native) Human Plasma37°C< 2 minAminopeptidase cleavage
Met-Enk (Native) Aqueous PBS (pH 7.4)22°C~3-5 daysMet5 Oxidation
Met-Enk (Native) Aqueous Acetate (pH 5.0)4°C> 4 weeksStable (Minimal Hydrolysis)
Phospho-Met-Enk Tris Buffer + AP-M37°C7.3 minResistance to Aminopeptidase
Met-Enk-Lys6 Cell Culture Media37°C< 5 minNEP & Trypsin-like cleavage

Table 2: Recommended Inhibitor Cocktail for Ex Vivo Biological Assays

InhibitorTarget EnzymeFinal Assay ConcentrationMechanism of Action
Bestatin Aminopeptidases (AP-M, AP-N)50 µMCompetitive, reversible metalloprotease inhibition
Thiorphan Neutral Endopeptidase (CD10)1 µMPotent transition-state analog
Aprotinin Serine Proteases (Trypsin-like)1 µg/mLCompetitive serine protease inhibition at Lys6
Protocol Library: Self-Validating Methodologies

FormulationWorkflow Step1 1. Buffer Prep Acetate pH 5.0 + 1mM EDTA Step2 2. Deoxygenation Argon/N2 Purge (15 mins) Step1->Step2 Step3 3. Reconstitution Add Peptide Avoid Vortexing Step2->Step3 Step4 4. Validation RP-HPLC Check Sulfoxide Peak Step3->Step4 Step5 5. Storage Aliquot & Flash Freeze Store at -80°C Step4->Step5

Self-validating workflow for the formulation of oxidation-resistant peptide solutions.

Protocol 1: Formulation of Oxidation-Resistant Met-Enk-Lys6 Stock Solution

Causality: This protocol directly addresses the root causes of chemical instability by lowering the pH to minimize hydrolysis, chelating catalytic transition metals, and displacing dissolved oxygen[1]. Self-Validation: The protocol includes an immediate RP-HPLC validation step. Because methionine sulfoxide is significantly more polar than native methionine, the oxidized peptide will elute earlier on a C18 column. A single peak confirms a pristine formulation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM Sodium Acetate buffer. Adjust to exactly pH 5.0 using glacial acetic acid.

  • Chelation & Antioxidant Addition: Add 1 mM EDTA (to chelate trace metals) and 0.1% (w/v) L-methionine (to act as a sacrificial antioxidant). Filter sterilize (0.22 µm).

  • Deoxygenation: Sparge the buffer with high-purity Argon or Nitrogen gas for 15 minutes to displace dissolved oxygen.

  • Reconstitution: Add the deoxygenated buffer to the lyophilized Met-Enk-Lys6 vial to achieve a 1 mg/mL concentration. Do not vortex. Swirl gently or invert to dissolve.

  • Validation (The Self-Validating Step): Inject a 10 µL aliquot onto an analytical RP-HPLC (C18 column, water/acetonitrile + 0.1% TFA gradient). Confirm the presence of a single sharp peak. If a secondary, earlier-eluting peak accounts for >2% of the area, oxidation has occurred.

  • Storage: Aliquot the remaining solution into single-use, low-bind siliconized tubes. Overlay the headspace with Argon, cap tightly, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: Ex Vivo Plasma Stability Assay with Inhibitor Cocktail

Causality: To accurately measure downstream receptor activity or peptide stability in plasma, you must arrest the aggressive enzymatic degradation driven by AP, NEP, and tryptic enzymes. Self-Validation: This assay utilizes a stable internal control (e.g., D-Ala2-Met-Enkephalinamide, DAMA) alongside the native peptide. If the internal control degrades, it validates that the inhibitor cocktail has failed or expired, preventing false-negative conclusions about your native peptide's stability.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw human or animal plasma on ice.

  • Inhibitor Spiking: Add the following to the plasma: Bestatin (50 µM final), Thiorphan (1 µM final), and Aprotinin (1 µg/mL final). Incubate on ice for 15 minutes to allow enzyme-inhibitor complex formation.

  • Control Spiking (Validation Step): Spike the plasma with 10 µM of a known stable analog (e.g., DAMA) as an internal control.

  • Reaction Initiation: Pre-warm the plasma to 37°C. Add Met-Enk-Lys6 to a final concentration of 10 µM.

  • Time-Course Sampling: At t = 0, 5, 15, 30, and 60 minutes, withdraw 50 µL aliquots.

  • Quenching: Immediately quench the reaction by adding 50 µL of ice-cold 1% TFA in acetonitrile to precipitate plasma proteins and halt all enzymatic activity.

  • Analysis: Centrifuge at 15,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS, quantifying the remaining intact Met-Enk-Lys6 and the internal control relative to the t=0 baseline.

References
  • Phosphorylation of enkephalins enhances their proteolytic stability. Life Sciences (1996). URL:[Link]

  • Toward an Understanding of the Oxidation Process of Methionine Enkephalin: A Combined Electrochemistry, Quantum Chemistry and Quantum Chemical Topology Analysis. The Journal of Physical Chemistry B (2015). URL:[Link]

  • Stability of Opioid Growth Factor ([Met]‐Enkephalin) in Solution Using HPLC and Photodiode Array Detection. Peptides (2000). URL:[Link]

  • Methionine enkephalin suppresses metabolic activity of a leukemic cell line (NALM-1) and enhances CD10 expression. Biomedicine & Pharmacotherapy (2003). URL:[Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceutics (2023). URL:[Link]

Sources

Optimization

troubleshooting low yield in enkephalin-Met, lys(6)- synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities encountered during the solid-phase peptide synthesis (SPPS) of the h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities encountered during the solid-phase peptide synthesis (SPPS) of the hexapeptide Enkephalin-Met, Lys(6)- (Sequence: Tyr-Gly-Gly-Phe-Met-Lys; YGGFMK).

While short, this sequence presents a "perfect storm" of synthetic challenges: a highly nucleophilic thioether (Methionine), a primary amine side-chain (Lysine), and a dipeptide stage prone to cyclization. This guide provides field-proven, mechanistically grounded solutions to rescue your yields.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: My crude peptide mass is +16 Da or +32 Da higher than expected. What is happening? A: Methionine Oxidation.

  • Causality: The thioether group of Methionine is highly susceptible to oxidation, forming Met sulfoxide (+16 Da) or Met sulfone (+32 Da). This occurs due to ambient oxygen exposure or trace peroxides in the diethyl ether used for precipitation[1]. Furthermore, the acidic environment during global trifluoroacetic acid (TFA) cleavage accelerates this oxidative degradation.

  • Solution: Abandon standard cleavage cocktails (like TFA/TIS/H2O). Instead, use a reductive cleavage mixture such as Reagent H , which incorporates ammonium iodide (NH₄I) and dimethyl sulfide (Me₂S). This combination acts as an in situ reducing system, converting oxidized Met(O) back to native Methionine during cleavage[2].

Q2: I am observing a +56 Da adduct on my mass spectrometer that cannot be reduced. How do I prevent this? A: Irreversible S-Alkylation (tert-butylation).

  • Causality: During global deprotection, the tert-butyl (tBu) group from Tyr(tBu) and the Boc group from Lys(Boc) are cleaved, generating highly electrophilic tert-butyl carbocations[3]. Methionine's thioether is highly resistant to protonation but strongly nucleophilic, making it a prime target for these cations. The result is an irreversible sulfonium salt[2].

  • Solution: You must kinetically outcompete the Methionine thioether by saturating the cleavage cocktail with superior carbocation scavengers. A combination of 1,2-ethanedithiol (EDT) and thioanisole effectively intercepts these cations before they can alkylate your peptide[3].

Q3: My sequence shows +128 Da insertions, indicating extra Lysine residues. Why is my synthesizer overcoupling? A: Premature Boc Deprotection.

  • Causality: Fmoc-Lys(Boc)-OH can undergo minor thermal deprotection of its side-chain Boc group, particularly during microwave-assisted SPPS at temperatures ≥90°C[4]. This exposes the ε-amine, leading to branching and poly-lysine insertions.

  • Solution: Lower your coupling temperatures to 70°C or switch to conventional room-temperature coupling using DIC/Oxyma. Always use fresh DMF, as degraded DMF contains dimethylamine, which can cause premature Fmoc removal and subsequent overcoupling[4].

Q4: I have a massive loss of yield specifically at the dipeptide stage (Fmoc-Met-Lys-Resin). A: Diketopiperazine (DKP) Formation.

  • Causality: When the Fmoc group is removed from the Met-Lys dipeptide, the newly freed N-terminal amine can nucleophilically attack the C-terminal ester linkage connecting the Lysine to the resin. This cleaves the dipeptide entirely, washing it away as a cyclic DKP.

  • Solution: Use a sterically hindered resin like 2-Chlorotrityl chloride (2-CTC) to block the nucleophilic attack, and ensure the coupling of the third amino acid (Fmoc-Phe-OH) is performed immediately to trap the free amine.

Part 2: Data Visualization & Mechanistic Pathways

Table 1: Quantitative Comparison of Cleavage Cocktails for Met-Containing Peptides

Data summarizes the efficacy of various scavengers in preventing Met oxidation and S-alkylation during the cleavage of YGGFMK.

Cleavage CocktailComposition (Ratios)Met(O) YieldS-AlkylationOverall Purity
Standard TFA / TIS / H₂O (95:2.5:2.5)> 50%High< 40%
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)~ 35%Moderate~ 60%
Reagent H TFA / Phenol / Thioanisole / EDT / H₂O / Me₂S / NH₄I (81:5:5:2.5:3:2:1.5)< 5% Low > 85%
Logical Relationship: Methionine Vulnerabilities

Met_Mechanisms cluster_ox Oxidation Pathway cluster_alk Alkylation Pathway Met Met Thioether (Nucleophilic) ROS O2 / Peroxides Met->ROS tBu t-Butyl Cations (from Boc/tBu) Met->tBu MetO Met Sulfoxide (+16 Da) (Low Yield) ROS->MetO Rescue NH4I / Me2S (In-situ Reduction) MetO->Rescue Rescue->Met MetAlk S-Alkylated Met (+56 Da) (Irreversible) tBu->MetAlk Scavenge EDT / Thioanisole (Cation Trapping) tBu->Scavenge Intercepted

Chemical causality of Methionine side reactions and scavenger-mediated rescue mechanisms.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols integrate built-in validation checkpoints. Do not proceed to subsequent steps if a validation check fails.

Protocol A: Optimized Fmoc-SPPS Assembly of Tyr-Gly-Gly-Phe-Met-Lys
  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin (or 2-CTC for DKP prevention) in fresh DMF for 30 minutes.

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 x 5 min).

    • Validation Check: Monitor the UV-Vis absorbance of the dibenzofulvene-piperidine adduct at 301 nm. The peak area must remain consistent across cycles to confirm quantitative deprotection.

  • Amino Acid Coupling: Dissolve 0.5 mmol (5 eq) of the target Fmoc-AA-OH, 0.5 mmol DIC, and 0.5 mmol OxymaPure in DMF. Add to resin and agitate at room temperature for 45 minutes (Avoid microwave heating for Fmoc-Lys(Boc)-OH to prevent thermal Boc loss).

  • Kaiser Test (Self-Validation): Take a few resin beads, wash with ethanol, and add Kaiser reagents (ninhydrin/phenol/KCN). Heat at 100°C for 3 minutes.

    • Pass: Beads remain yellow/colorless (complete coupling). Proceed to step 2.

    • Fail: Beads turn dark blue (incomplete coupling). Do not deprotect. Perform a second coupling cycle using HATU/DIPEA.

  • Iterative Assembly: Repeat steps 2-4 for Lys, Met, Phe, Gly, Gly, and Tyr.

Protocol B: Global Cleavage and In-Situ Met(O) Reduction (Reagent H)
  • Cocktail Preparation: In a fume hood, prepare Reagent H fresh: 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% H₂O, 2% Me₂S, and 1.5% NH₄I (w/w)[1]. Note: The solution will appear dark due to iodine generation.

  • Cleavage: Add 10 mL of Reagent H per 1 gram of dry peptide-resin. Agitate gently for 2.5 hours at room temperature.

  • Precipitation: Filter the cleavage solution directly into 40 mL of ice-cold, peroxide-free diethyl ether. Centrifuge at 4000 rpm for 5 minutes and decant the supernatant to remove scavengers[3].

  • HPLC Validation: Dissolve the crude pellet in 10% Acetonitrile/H₂O. Inject onto an analytical RP-HPLC (C18 column).

    • Diagnostic: Met(O)-enkephalin will elute slightly earlier than the target Met-enkephalin. If a leading shoulder is present, perform a post-cleavage reduction using Dithiothreitol (DTT) at pH 8.0 before final preparative purification.

Experimental Workflow

SPPS_Workflow Resin Resin Swelling Deprotect Fmoc Deprotection Resin->Deprotect Couple Amino Acid Coupling Deprotect->Couple Kaiser Kaiser Test (Self-Validation) Couple->Kaiser Kaiser->Deprotect Pass (Next AA) Kaiser->Couple Fail (Recouple) Cleave Global Cleavage (Reagent H) Kaiser->Cleave Sequence Complete HPLC RP-HPLC Purification Cleave->HPLC

Iterative Fmoc-SPPS workflow featuring self-validating Kaiser test checkpoints.

References

  • A cleavage cocktail for methionine-containing peptides, Academia.edu, [Link]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection, ACS Omega, [Link]

  • What causes overcoupling in microwave assisted SPPS?, ResearchGate, [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Met-enkephalin, Lys(6)- for Animal Studies

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals working with enkephalin-Met, lys(6)- (also known as Met-enkephalin-Lys or Tyr-Gly-Gly-Phe-Met...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals working with enkephalin-Met, lys(6)- (also known as Met-enkephalin-Lys or Tyr-Gly-Gly-Phe-Met-Lys). As an endogenous hexapeptide derived from proenkephalin, it acts as an agonist at both delta (δ) and mu (μ) opioid receptors.

Working with endogenous peptides in vivo presents significant pharmacokinetic challenges. This guide bypasses generic advice to provide field-proven, causality-driven troubleshooting strategies for optimizing your experimental dosage and delivery workflows.

Part 1: Troubleshooting & Dosage Optimization FAQs

Q1: Why do I observe high variability or a complete lack of behavioral response following systemic (IV/IP) administration of Met-enkephalin-Lys? The Causality: The lack of efficacy is rarely a receptor-affinity issue; it is a pharmacokinetic failure. Met-enkephalin and its derivatives have an extremely short plasma half-life—often less than 2 minutes in vivo[1]. The peptide is rapidly hydrolyzed by circulating aminopeptidases (which cleave the N-terminal Tyr-Gly bond) and neutral endopeptidases/enkephalinases (which cleave the Gly-Phe bond). The Solution: To achieve systemic efficacy, you must either use continuous IV infusion, drastically increase the bolus dose (see data table below), or co-administer peptidase inhibitors (e.g., Bestatin and Thiorphan). For precise neuropharmacological mapping, we strongly recommend shifting to central administration (Intracerebroventricular - ICV).

Q2: How does the C-terminal Lysine (Lys6) affect my dosing strategy compared to standard Met-enkephalin? The Causality: The addition of the basic Lysine residue at the C-terminus slightly alters the peptide's metabolic fate. In vivo, Met-enkephalin-Lys acts partially as a prodrug; it is a direct substrate for endogenous carboxypeptidase B-like enzymes, which rapidly cleave the Lys6 residue to yield standard Met-enkephalin[2]. While this provides a marginal buffer against C-terminal degradation, it offers zero protection to the highly vulnerable N-terminus. Therefore, your dosing strategy must still prioritize N-terminal protection.

Q3: How can I definitively prove that my optimized dose is driving specific opioid-receptor mediated effects, rather than off-target stress responses? The Causality: High doses of peptides can trigger non-specific behavioral artifacts in animals. A protocol is only trustworthy if it is self-validating. The Solution: You must establish a receptor-antagonist blockade. Pre-treating the animal with Naloxone (a non-selective opioid antagonist) 15–30 minutes prior to your peptide injection should completely reverse the analgesic or behavioral effects[3]. If the effect persists despite Naloxone, your dose is either too high (causing off-target toxicity) or the effect is not opioid-receptor mediated.

Part 2: Quantitative Data - Route & Dosage Comparison

To establish a baseline for your experimental design, reference the following pharmacokinetic parameters for Met-enkephalin-Lys in rodent models.

Route of AdministrationTypical Dose Range (Mice/Rats)Onset of ActionDuration of EffectPrimary Experimental Challenge
Intravenous (IV) 1.0 - 5.0 mg/kg< 1 min5 - 10 minsRapid enzymatic degradation in plasma; requires high doses[1].
Intraperitoneal (IP) 4.0 - 10.0 mg/kg5 - 10 mins15 - 30 minsPoor Blood-Brain Barrier (BBB) penetration; systemic proteolysis.
Intracerebroventricular (ICV) 2.0 - 10.0 nmol1 - 5 mins30 - 60 minsRequires precise stereotaxic surgery; highest target specificity.
Subcutaneous (SC) 5.0 - 10.0 mg/kg10 - 15 mins30 - 45 minsDelayed absorption; high tissue-level degradation.

Part 3: Self-Validating Experimental Protocol

ICV Administration Workflow with Enzymatic Protection & Antagonist Validation

This step-by-step methodology ensures that the peptide reaches the central receptors intact, while simultaneously validating the mechanism of action.

Phase 1: Reconstitution & Cocktail Preparation

  • Peptide Solution: Dissolve lyophilized Met-enkephalin-Lys in sterile Artificial Cerebrospinal Fluid (aCSF) to a working concentration of 2 nmol/µL. Keep on ice.

  • Inhibitor Cocktail: Prepare a separate aCSF solution containing 10 µg Bestatin (aminopeptidase inhibitor) and 1 µg Thiorphan (neutral endopeptidase inhibitor) per 5 µL volume.

Phase 2: Antagonist Control Pre-treatment 3. Divide your cohort. For the Validation Group , administer Naloxone (5 mg/kg, IP) 15 minutes prior to the ICV injection[3]. Leave the Test Group untreated at this stage.

Phase 3: Stereotaxic Delivery 4. Anesthetize the rodent (e.g., 2% Isoflurane) and secure in a stereotaxic frame. 5. Target the lateral ventricle using standard coordinates (e.g., for mice: AP -0.4 mm, ML +1.0 mm, DV -2.5 mm). 6. Sequential Injection: Inject 5 µL of the Inhibitor Cocktail at a rate of 1 µL/min. Wait 5 minutes to allow enzyme blockade. 7. Inject 5 µL of the Met-enkephalin-Lys Solution (Total dose: 10 nmol) at 1 µL/min. Leave the syringe in place for 2 minutes to prevent backflow.

Phase 4: Behavioral Evaluation (e.g., Radiant Heat Tail-Flick) 8. Measure baseline nociception prior to surgery. 9. Re-measure at 10, 20, 30, and 60 minutes post-injection. 10. Causality Check: The Test Group should exhibit prolonged latency (analgesia). The Validation Group (Naloxone) must return to baseline. If both show analgesia, suspect tissue damage from the injection. If neither shows analgesia, increase the peptide dose to 15 nmol.

Part 4: Mechanistic Pathway Visualization

The following diagram illustrates the causality behind the rapid degradation of Met-enkephalin-Lys, and how the strategic use of inhibitors in the protocol above forces the peptide toward functional receptor agonism.

G Peptide Met-enkephalin-Lys (Tyr-Gly-Gly-Phe-Met-Lys) Aminopeptidase Aminopeptidase N (Cleaves Tyr-Gly) Peptide->Aminopeptidase Degradation NEP Neutral Endopeptidase (Cleaves Gly-Phe) Peptide->NEP Degradation Receptors δ and μ Opioid Receptors Peptide->Receptors Agonism (Protected) Inactive Inactive Peptide Fragments (Rapid Clearance) Aminopeptidase->Inactive NEP->Inactive Bestatin Bestatin (Inhibitor) Bestatin->Aminopeptidase Blocks Thiorphan Thiorphan (Inhibitor) Thiorphan->NEP Blocks Effect Analgesia & Neuromodulation Receptors->Effect Naloxone Naloxone (Antagonist) Naloxone->Receptors Reverses

Met-enkephalin-Lys degradation pathways, enzymatic inhibition, and opioid receptor signaling.

References

  • Hartvig, P., et al. (1986). Kinetics of four 11C-labelled enkephalin peptides in the brain, pituitary and plasma of rhesus monkeys. PubMed / NIH. Available at: [Link]

  • Egleton, R. D., et al. (2009). Anticonvulsant Met-Enkephalin Analogues Containing Backbone Spacers Reveal Alternative Non-Opioid Signaling in the Brain. ACS Publications. Available at: [Link]

  • Wilson, S. P., et al. (1982). Proportional secretion of opioid peptides and catecholamines from adrenal chromaffin cells in culture. Journal of Neuroscience. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Enkephalin-Met, Lys(6)- Assays

Welcome to the technical support center for enkephalin-Met, lys(6)- assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for enkephalin-Met, lys(6)- assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here, you will find in-depth answers to frequently asked questions and detailed guides to overcome common challenges, with a primary focus on mitigating non-specific binding (NSB).

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a critical issue in enkephalin-Met, lys(6)- assays?

A1: Non-specific binding is the adherence of the labeled or unlabeled enkephalin peptide to components of the assay system other than the intended target receptor or antibody.[1] This can include the walls of the microplate wells, filter materials, and other proteins present in the sample.[1] In the context of enkephalin-Met, lys(6)- assays, which often involve small peptides and complex biological samples, NSB is a major contributor to high background signals. This elevated background can obscure the true specific binding signal, leading to reduced assay sensitivity, and inaccurate quantification of the peptide.[1][2] Minimizing NSB is therefore essential for obtaining reliable and reproducible data.[1]

Q2: What are the primary causes of high non-specific binding in these assays?

A2: High non-specific binding in enkephalin-Met, lys(6)- assays can stem from several factors:

  • Hydrophobic and Electrostatic Interactions: Peptides like enkephalins can interact non-specifically with various surfaces through hydrophobic or electrostatic forces.[1][3]

  • Suboptimal Assay Buffer Conditions: Inappropriate pH or low ionic strength in the assay buffer can enhance non-specific interactions.[1]

  • Inadequate Blocking: Failure to effectively block all unoccupied binding sites on the assay plate or membrane allows for the adherence of the enkephalin peptide to these surfaces.[1][4]

  • Properties of the Peptide: The inherent physicochemical properties of the enkephalin-Met, lys(6)- peptide itself can predispose it to non-specific interactions.[1]

  • Quality of Reagents: The purity of the peptide, antibodies, and other reagents is crucial. Contaminants can contribute to NSB.[1]

  • Matrix Effects: Components within the biological sample (e.g., serum, plasma, tissue homogenates) can interfere with the assay, causing non-specific binding.[5][6][7]

Q3: How is non-specific binding experimentally determined?

A3: Non-specific binding is measured by including control wells that contain the labeled enkephalin-Met, lys(6)- peptide along with a large excess of the corresponding unlabeled peptide. The high concentration of the unlabeled peptide saturates the specific binding sites (receptors or primary antibodies). Therefore, any remaining bound labeled peptide is considered to be non-specifically bound.

Q4: What is considered an acceptable level of non-specific binding?

A4: While there is no universal value, a general guideline is that non-specific binding should be less than 10% of the total binding. However, the acceptable level can be assay-dependent. The primary goal is to achieve a high signal-to-noise ratio, where the specific binding signal is significantly higher than the non-specific binding.

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during enkephalin-Met, lys(6)- assays.

Issue 1: High Background Signal Across the Entire Assay Plate

High background is a pervasive issue that can mask the specific signal. The following troubleshooting workflow can help identify and resolve the root cause.

Workflow for Diagnosing High Background

Caption: Troubleshooting workflow for high background signals.

Detailed Troubleshooting Steps:

1. Ineffective Blocking: The blocking buffer's role is to saturate all potential non-specific binding sites on the microplate.[2][8]

  • Causality: If blocking is incomplete, the enkephalin peptide or detection antibodies can adhere directly to the plastic surface, leading to a uniformly high background.

  • Solution:

    • Optimize Blocker Concentration: Titrate the concentration of your blocking agent. Common starting points are 1-5% Bovine Serum Albumin (BSA) or 1-5% non-fat dry milk.[1]

    • Test Different Blocking Agents: Not all blockers are universally effective.[9] If BSA is not working, consider alternatives like non-fat dry milk, casein, or normal serum from the species in which the secondary antibody was raised.[4][10]

    • Increase Blocking Time and Temperature: Extend the blocking incubation time (e.g., to 2 hours at room temperature or overnight at 4°C) to ensure complete saturation of non-specific sites.

2. Insufficient Washing: Washing steps are critical for removing unbound and weakly bound reagents.[2][11]

  • Causality: Inadequate washing leaves behind excess labeled peptide or detection antibodies, contributing to high background.[2]

  • Solution:

    • Increase Wash Cycles and Duration: Increase the number of wash cycles to 3-5, and consider including a 1-5 minute soak time during each wash.[11][12][13]

    • Optimize Wash Buffer: The addition of a non-ionic detergent like Tween-20 (typically at 0.05-0.1%) to the wash buffer is highly effective at reducing non-specific hydrophobic interactions.[2][12][13] Ensure the ionic strength and pH of the wash buffer are optimal to disrupt weak, non-specific electrostatic interactions.[13]

3. Excessive Antibody or Conjugate Concentration:

  • Causality: Using too high a concentration of the primary or secondary antibody (or enzyme conjugate) can lead to non-specific binding and a high background signal.[12]

  • Solution:

    • Perform a Titration: Systematically dilute your primary and secondary antibodies to find the optimal concentration that provides a robust specific signal with a low background.

4. Matrix Effects from Biological Samples:

  • Causality: Endogenous substances in complex samples (e.g., lipids, proteins in serum) can interfere with the assay, causing NSB.[6][7]

  • Solution:

    • Sample Dilution: Diluting the sample can often reduce the concentration of interfering substances.[5][14]

    • Matrix-Matched Standards: Prepare your standard curve in a matrix that closely resembles your sample matrix to account for these effects.[7]

    • Sample Preparation: Employ sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components before the assay.[7][15]

Issue 2: Poor Reproducibility and High Well-to-Well Variability

Inconsistent results between replicate wells or different plates can invalidate your findings.

Potential Causes and Solutions:
  • Inconsistent Pipetting:

    • Causality: Small variations in the volumes of reagents added to each well can lead to significant differences in the final signal.

    • Solution: Ensure pipettes are properly calibrated. Use a multichannel pipette for adding reagents to multiple wells simultaneously to improve consistency.[16][17]

  • Plate Edge Effects:

    • Causality: Wells on the outer edges of the plate may experience different temperature and evaporation rates compared to the inner wells, leading to variability.

    • Solution: Avoid using the outermost wells for critical samples and standards. Fill them with buffer or a blank sample to create a more uniform environment across the plate.

  • Inadequate Mixing:

    • Causality: If reagents are not mixed thoroughly in each well, the binding reactions may not proceed uniformly.

    • Solution: Gently tap the plate or use a plate shaker after adding each reagent to ensure proper mixing.

  • Inconsistent Washing:

    • Causality: Uneven washing across the plate can leave varying amounts of unbound reagents in different wells.

    • Solution: Use an automated plate washer if available for more consistent washing.[11] If washing manually, be meticulous in aspirating and dispensing the wash buffer uniformly across all wells.

Experimental Protocols

Protocol 1: Optimizing Blocking Buffer Concentration

This protocol helps determine the ideal concentration of a blocking agent to minimize NSB without compromising the specific signal.

  • Prepare a range of blocking buffer concentrations: Dilute your chosen blocking agent (e.g., BSA) in your assay buffer to create a series of concentrations, for example, 0.1%, 0.5%, 1%, 2%, and 5%.[1]

  • Coat the microplate: If your assay requires it, coat the wells with the capture antibody or receptor preparation as per your standard protocol.[17]

  • Wash the plate: Remove the coating solution and wash the wells with an appropriate wash buffer.[17]

  • Apply blocking buffers: Add 200 µL of each blocking buffer concentration to different sets of wells. Include a "no blocker" control. Incubate for 1-2 hours at room temperature or overnight at 4°C.[17]

  • Perform the binding assay:

    • To one set of wells for each blocker concentration, add the labeled enkephalin-Met, lys(6)- peptide to determine total binding.

    • To a parallel set of wells, add the labeled peptide plus a high concentration of unlabeled peptide to measure non-specific binding.[1]

  • Incubate and wash: Follow your standard incubation and wash procedures to remove unbound peptide.[1]

  • Measure the signal: Read the plate using the appropriate detection method.

  • Analyze the data: For each blocker concentration, calculate the specific binding (Total Binding - Non-Specific Binding). The optimal concentration is the one that yields the lowest NSB while maintaining a high specific binding signal.[1]

Data Interpretation: Selecting the Optimal Blocker
BlockerConcentrationNon-Specific Binding (Signal Units)Specific Binding (Signal Units)Signal-to-Noise Ratio (Specific/Non-Specific)
None-150080005.3
BSA0.5%800950011.9
BSA1.0%4501000022.2
BSA2.0%300980032.7
BSA5.0%280850030.4
Non-fat Milk2.0%350920026.3

In this example, 2.0% BSA provides the best signal-to-noise ratio.

Issue 3: Antibody Cross-Reactivity

Understanding the Problem
  • Causality: The antibody used in the assay may not be entirely specific to enkephalin-Met, lys(6)- and could be binding to other structurally similar endogenous peptides. This can lead to false-positive results or an overestimation of the analyte concentration. For instance, some anti-Met-enkephalin antibodies have been shown to cross-react with cholecystokinin (CCK) peptides.[18]

  • Solution:

    • Verify Antibody Specificity: Always check the manufacturer's datasheet for cross-reactivity data against related peptides. If this information is not available, you may need to perform your own cross-reactivity tests by running the assay with a range of potentially interfering peptides.

    • Use Highly Specific Antibodies: Whenever possible, select monoclonal antibodies, as they are generally more specific than polyclonal antibodies because they recognize a single epitope.[16]

    • Sample Purification: If cross-reactivity is a significant issue, consider incorporating a sample purification step, such as high-pressure liquid chromatography (HPLC), to isolate the enkephalin-Met, lys(6)- peptide from other cross-reacting substances before performing the immunoassay.[19]

Visualizing Antibody Interactions

Antibody_Specificity cluster_0 Ideal Scenario: High Specificity cluster_1 Problem: Cross-Reactivity Antibody_S Specific Antibody Enkephalin Enkephalin-Met, lys(6)- Antibody_S->Enkephalin Binds Related_Peptide_S Related Peptide Antibody_S->Related_Peptide_S No Binding Antibody_C Cross-Reactive Antibody Enkephalin_C Enkephalin-Met, lys(6)- Antibody_C->Enkephalin_C Binds Related_Peptide_C Related Peptide Antibody_C->Related_Peptide_C Binds (False Positive)

Caption: Specific vs. Cross-Reactive Antibody Binding.

By systematically addressing these common issues, you can significantly reduce non-specific binding and improve the accuracy, sensitivity, and reproducibility of your enkephalin-Met, lys(6)- assays.

References

  • Critical Factors in Immunoassay Optimization. (n.d.). SeraCare. Retrieved from [Link]

  • Abu-Salah, K. M. (1987). Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. Israel Journal of Medical Sciences, 23(6), 732–734. Retrieved from [Link]

  • How to Reduce Background Noise in ELISA Assays. (2025, May 9). Patsnap Synapse. Retrieved from [Link]

  • 8 critical tips to consider when developing and optimising an immunoassay or ELISA. (2023, July 25). Fleet Bioprocessing. Retrieved from [Link]

  • Al-Abdulla, I. H., Mellor, G. W., & Siddiq, A. (2015). Reduction of non-specific binding in immunoassays requiring long incubations. Journal of Immunological Methods, 426, 73–76. Retrieved from [Link]

  • Bench Tips for Optimizing ELISA: It All Comes Out in the Wash. (2013, August 22). Biocompare. Retrieved from [Link]

  • How to Optimize Microplate Washing for ELISA and Cell-Based Assays. (2025, September 26). LabX.com. Retrieved from [Link]

  • Lahm, H. W., Gerber, L. D., Brink, L., Kilpatrick, D. L., & Udenfriend, S. (1983). Specific polyclonal antibodies to the carboxyl terminus of [Met]enkephalin-Arg6-Gly7-Leu8. Archives of Biochemistry and Biophysics, 225(2), 422–429. Retrieved from [Link]

  • Main causes of non-specific reactions. (n.d.). MBL Life Science. Retrieved from [Link]

  • Smith, S. C., McIntosh, N., & James, K. (1993). Pitfalls in the use of ELISA to screen for monoclonal antibodies raised against small peptides. Journal of Immunological Methods, 158(2), 151–160. Retrieved from [Link]

  • Robinson, L., & Senior, B. W. (1988). The effects of detergent on the enzyme-linked immunosorbent assay (ELISA) of blood group substances. Journal of Immunological Methods, 111(1), 133–139. Retrieved from [Link]

  • ELISA Blocking Optimization: Reduce Background & Improve Sensitivity. (n.d.). Boster Bio. Retrieved from [Link]

  • Hewavitharana, A. K., & Navaratna, S. B. (2014). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 32(1), 40–49. Retrieved from [Link]

  • Bock, J. L. (2010). The Fundamental Flaws of Immunoassays and Potential Solutions Using Tandem Mass Spectrometry. Clinical Chemistry and Laboratory Medicine, 48(7), 941–943. Retrieved from [Link]

  • Effective Blocking Procedures in ELISA Assays. (n.d.). Corning. Retrieved from [Link]

  • ELISA Protocol. (n.d.). Arigo Biolaboratories. Retrieved from [Link]

  • Effective Blocking Procedures. (n.d.). ELISA Technical Bulletin - No. 3. Retrieved from [Link]

  • de Witte, W., Schoofs, L., & van de Water, F. (2009). Development of peptide receptor binding assays: methods to avoid false negatives. Journal of Receptors and Signal Transduction, 29(6), 333–342. Retrieved from [Link]

  • Abu-Salah, K. M. (1987). Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. Semantic Scholar. Retrieved from [Link]

  • Lost Samples in the Container: Non-specific Binding and the Impact of Blocking Agents. (2019, March 18). Waters. Retrieved from [Link]

  • Christensson-Nylander, I., Nyberg, F., Ragnarsson, U., & Terenius, L. (1986). Production and characterization of antibodies for the specific determination of the opioid peptide Met5-Enkephalin-Arg6-Phe7. Regulatory Peptides, 13(3-4), 213–224. Retrieved from [Link]

  • Trufelli, H., Famiglini, G., & Cappiello, A. (2011). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta, 692(1-2), 1–16. Retrieved from [Link]

  • Immunoassay Troubleshooting. (2022, October 18). Biocompare. Retrieved from [Link]

  • Non-Specific Binding: What You Need to Know. (n.d.). Surmodics IVD. Retrieved from [Link]

  • Ng, A. H. C., Fobel, R., & Wheeler, A. R. (2012). Matrix Effects-A Challenge Toward Automation of Molecular Analysis. Journal of Laboratory Automation, 17(1), 11–28. Retrieved from [Link]

  • Blocking Buffer Selection Guide: Tips for Selecting the Best Blocking Agent. (2020, March 3). G-Biosciences. Retrieved from [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). LinkedIn. Retrieved from [Link]

  • Limitations of competitive immunoassay and one of the ways to overcome them. (n.d.). ResearchGate. Retrieved from [Link]

  • Cohen, L., & Walt, D. R. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society, 140(49), 17091–17097. Retrieved from [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). LinkedIn. Retrieved from [Link]

  • Morley, J. S., Capper, S. J., & Miles, J. (1984). New methodology in the raising of antibodies to small peptides leading to a highly specific radioimmunoassay for enkephalins. Neuropeptides, 4(6), 477–482. Retrieved from [Link]

  • 4 Ways to Reduce Non-Specific Binding in SPR Experiments. (2020, December 10). Nicoya Lifesciences Inc. Retrieved from [Link]

  • Childers, S. R., & Snyder, S. H. (1980). Met-enkephalin: rapid separation from brain extracts using high-pressure liquid chromatography, and quantitation by binding assay. Journal of Neurochemistry, 34(3), 583–589. Retrieved from [Link]

  • Characterization of a Multiple-Scan-Rate Voltammetric Waveform for Real-Time Detection of Met-Enkephalin. (2018, December 20). ACS Publications. Retrieved from [Link]

  • Deschodt-Lanckman, M., & Pontarotti, P. (1984). Cross-reactivity of a monoclonal anti-[Met5]enkephalin antibody with cholecystokinin peptides. Canadian Journal of Biochemistry and Cell Biology, 62(11), 1097–1099. Retrieved from [Link]

  • Investigating Radioimmunoassay: The Delicate Science of Trace Antigen Detection. (n.d.). LinkedIn. Retrieved from [Link]

  • Unveiling Dopamine and Met-Enkephalin Dynamics: Simultaneous Co-Detection in Rat Striatum. (2025, November 8). PMC. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Met-Enkephalin-Lys Purification Portal

Welcome to the Technical Support Center for the synthesis and purification of synthetic enkephalin-Met, lys(6)- (Sequence: Tyr-Gly-Gly-Phe-Met-Lys). As a hexapeptide with significant neurobiological relevance, achieving...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of synthetic enkephalin-Met, lys(6)- (Sequence: Tyr-Gly-Gly-Phe-Met-Lys). As a hexapeptide with significant neurobiological relevance, achieving high-purity yields is often bottlenecked by a single, highly reactive residue: Methionine .

This guide is engineered for drug development professionals and analytical scientists. It bypasses basic peptide synthesis to directly address the complex physicochemical challenges of methionine oxidation, artificial on-column degradation, and diastereomeric separation.

Part 1: Diagnostic Triage & Troubleshooting FAQs

When purifying Met-Enkephalin-Lys, the thioether side chain of methionine acts as a nucleophile, making it highly susceptible to oxidation by reactive oxygen species (ROS), acidic environments, and trace metals. This section addresses the most common anomalies observed during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Q1: Why does my synthetic Met-Enkephalin-Lys appear as a doublet or triplet peak during analytical RP-HPLC? A1: This is the hallmark of Methionine Sulfoxide[Met(O)] formation . When the thioether group oxidizes, it gains an oxygen atom (+16 Da), creating a highly polar sulfoxide group. Because the sulfur atom becomes a new chiral center upon oxidation, it forms a 1:1 diastereomeric mixture of Met-(R)-sulfoxide and Met-(S)-sulfoxide[1]. These diastereomers possess slightly different hydrodynamic radii and interact differently with the C18 stationary phase, resolving as a distinct, early-eluting doublet peak[2].

Q2: My peptide was pure after cleavage, but oxidation increases during HPLC purification. What is causing this "artificial oxidation"? A2: The root cause is likely your mobile phase. Standard peptide purification relies on 0.1% Trifluoroacetic acid (TFA). However, TFA creates a highly acidic environment (pH ~1.9) that strips the passivation layer from stainless steel LC capillaries, releasing Fe²⁺/Fe³⁺ ions. These transition metals catalyze Fenton-like reactions with dissolved oxygen in the mobile phase, driving "artificial" on-column oxidation of the methionine residue[3]. Switching to a milder acid, such as 0.1% Formic Acid (pH ~2.7), preserves system passivation and halts this catalytic cycle.

Q3: How do I prevent oxidation during the initial resin cleavage step? A3: Standard cleavage cocktails (like Reagent K) are often insufficient for methionine-heavy sequences. The carbocations generated during the removal of protecting groups (e.g., tBu, Boc) can alkylate or oxidize methionine. You must use an optimized cleavage cocktail containing aggressive scavengers. Formulations incorporating dimethylsulfide (Me₂S) and ammonium iodide (NH₄I), or a TMSCl/PPh₃ cocktail, are required to keep the methionine residue in its reduced state during cleavage[4].

Part 2: Quantitative Data & Chromatographic Profiling

To successfully purify the target hexapeptide, you must be able to identify its oxidized variants purely by their chromatographic behavior. The addition of the sulfoxide oxygen drastically reduces the hydrophobicity of the peptide.

Table 1: Chromatographic and Mass Spectrometric Profiling of Met-Enkephalin-Lys
Peptide VariantMass Shift (Da)Relative HydrophilicityExpected RP-HPLC Elution ProfilePeak Morphology
Native Met-Enkephalin-Lys BaselineLowestTarget Retention Time (Late)Single, sharp peak
Met(O)-Enkephalin-Lys +16 DaHighEarly elutingDoublet (R/S diastereomers)
Met(O₂)-Enkephalin-Lys +32 DaHighestEarliest elutingSingle peak (Sulfone is achiral)
Table 2: Mobile Phase Comparison for Met-Peptide Purification
Acid ModifierpH (at 0.1% v/v)On-Column Oxidation RiskMechanism of Action / Causality
Trifluoroacetic Acid (TFA) ~1.9High Corrodes LC steel, releasing metal ions that catalyze thioether oxidation.
Formic Acid (FA) ~2.7Low Milder pH preserves steel passivation; reduces metal-catalyzed oxidation.

Part 3: Logical Relationships & Workflows

To master the purification of this peptide, it is critical to understand both the chemical logic of the redox reactions and the operational workflow required to rescue oxidized batches.

MetRedoxLogic Thioether Native Methionine (Thioether, Hydrophobic) Sulfoxide Methionine Sulfoxide [Met(O)] (Chiral, Hydrophilic Doublet) Thioether->Sulfoxide Oxidation (Low pH TFA, Fe2+/Fe3+) ROS Reactive Oxygen Species (H2O2, Metal-catalyzed O2) ROS->Thioether Sulfoxide->Thioether Reduction (37°C, 12-24h) ReducingAgent Reducing Agents (NMA, DTT, NH4I) ReducingAgent->Sulfoxide

Logical relationship of methionine oxidation and chemical reduction.

MetEnkPurification Crude Crude Met-Enkephalin-Lys (Tyr-Gly-Gly-Phe-Met-Lys) LC RP-HPLC Analysis (0.1% FA Mobile Phase) Crude->LC Split Is Met(O) (+16 Da) present? LC->Split Oxidized Met(O)-Enkephalin-Lys (Early Eluting Doublet) Split->Oxidized Yes Reduced Intact Met-Enkephalin-Lys (Target Peak) Split->Reduced No Rescue Reduction Protocol (N-methyl-mercaptoacetamide) Oxidized->Rescue Purify Preparative RP-HPLC (C18, H2O/ACN gradient) Reduced->Purify Rescue->LC Re-analyze Final Pure Met-Enkephalin-Lys Purify->Final

Workflow for diagnosing, rescuing, and purifying oxidized Met-Enkephalin-Lys.

Part 4: Self-Validating Experimental Protocols

The following protocols are designed as closed-loop, self-validating systems. Every major manipulation is followed by an analytical verification step to ensure the physical chemistry of the peptide behaves as predicted.

Protocol 1: Post-Cleavage Reduction of Met(O)-Enkephalin-Lys (Rescue Protocol)

If your analytical LC-MS reveals a high yield of the +16 Da doublet, do not discard the batch. Methionine sulfoxide can be quantitatively reduced back to the native thioether using N-methyl-mercaptoacetamide (NMA)[5].

  • Solubilization: Dissolve the oxidized crude peptide in a degassed 5% aqueous acetic acid solution to a concentration of 1–2 mg/mL.

    • Causality: Degassing the buffer via sonication under vacuum removes dissolved atmospheric oxygen, preventing a futile redox cycle where the peptide re-oxidizes as fast as it is reduced.

  • Reagent Addition: Add NMA to achieve a final concentration of 1.5 M.

    • Causality: The reduction of a sulfoxide is an equilibrium reaction. A massive molar excess of the reducing agent is required by Le Chatelier's principle to drive the equilibrium entirely toward the reduced thioether state.

  • Incubation: Seal the reaction vessel under an inert atmosphere (Argon or Nitrogen) and incubate at 37°C for 12 to 24 hours.

  • Validation Check (Critical): Remove a 5 µL aliquot, dilute 1:10 in water, and inject it into the analytical LC-MS.

    • Self-Validation: The reaction is deemed successful only when the early-eluting +16 Da doublet completely disappears, consolidating into a single, later-eluting peak matching the exact mass of native Met-Enkephalin-Lys. If the doublet persists, extend incubation by 6 hours.

  • Desalting: Once validated, pass the mixture through a C18 Solid Phase Extraction (SPE) cartridge. Wash with 5 column volumes of 0.1% FA in water to elute the NMA, then elute the peptide with 50% Acetonitrile (ACN). Lyophilize immediately.

Protocol 2: Optimized Preparative RP-HPLC Purification

To prevent artificial oxidation during the final polishing step, TFA must be eliminated from the fluidic pathway[3].

  • Mobile Phase Preparation:

    • Solvent A: Milli-Q H₂O + 0.1% Formic Acid (FA).

    • Solvent B: LC-MS Grade Acetonitrile + 0.1% Formic Acid (FA).

    • Causality: Using FA maintains a pH of ~2.7. This provides sufficient ion-pairing for sharp peak shapes without causing the aggressive steel corrosion and subsequent iron-catalyzed oxidation associated with TFA.

  • Sample Loading: Reconstitute the desalted peptide in Solvent A. Load onto a Preparative C18 column (e.g., 5 µm particle size, 100 Å pore size).

  • Gradient Elution: Run a shallow linear gradient from 5% to 35% Solvent B over 45 minutes.

    • Causality: The R and S diastereomers of any residual Met(O) elute very close to the native peptide. A shallow gradient (approx. 0.6% B/min) maximizes the theoretical plates utilized, ensuring baseline resolution between the oxidized impurities and the target peptide.

  • Fraction Collection & Validation Check: Collect fractions based on UV absorbance at 280 nm (targeting the Tyrosine residue at position 1).

    • Self-Validation: Immediately analyze the apex fractions via direct-infusion MS. Only pool fractions that show a pristine [M+H]⁺ signal for the native peptide without any trace of the +16 Da mass.

  • Lyophilization: Flash-freeze the pooled fractions in liquid nitrogen and lyophilize to a dry powder. Store at -20°C under Argon.

Part 5: References

  • [An endogenous aminoenkephalinase inhibitor: purification and characterization of Arg0-Met5-enkephalin from bovine striatum - PubMed] - nih.gov:

  • [Oxidation increases the strength of the methionine-aromatic interaction - PMC - NIH] - nih.gov:

  • [Artificial Oxidation: A Major Challenge in Implementing Multi-Attribute Methods for Therapeutic Protein Analysis - MDPI] - mdpi.com:

  • [Technical Support Center: Optimizing Cleavage of Peptides Containing Heavy Methionine - Benchchem] - benchchem.com:

  • [Methionine oxidation and its effect on the stability of a reconstituted subunit of the light-harvesting complex...] - ibaraki.ac.jp:

Sources

Optimization

Technical Support Center: Met-enkephalin-Lys6 Solubilization &amp; Handling

Welcome to the Advanced Application Scientist Knowledge Base. This portal is designed for researchers and drug development professionals working with enkephalin-Met, lys(6)- (Sequence: Tyr-Gly-Gly-Phe-Met-Lys).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Scientist Knowledge Base. This portal is designed for researchers and drug development professionals working with enkephalin-Met, lys(6)- (Sequence: Tyr-Gly-Gly-Phe-Met-Lys).

Handling hexapeptides with mixed hydrophobic and charged profiles requires a fundamental understanding of their physicochemical nature. This guide moves beyond basic instructions to explain the causality behind peptide behavior, providing you with self-validating workflows to ensure experimental integrity.

Part 1: Peptide Profiling & The Causality of Solubility

To successfully solubilize Met-enkephalin-Lys6, we must first deconstruct its sequence. The peptide acts as an endogenous opioid neurotransmitter with agonist activity at μ and δ opioid receptors[1]. While its biological function is well-characterized, its in vitro handling is complicated by a highly specific sequence architecture.

At a neutral pH (7.0), the N-terminus and the Lysine (Lys) side chain are protonated (net +2), while the C-terminus is deprotonated (net -1), giving the peptide an overall net charge of +1. Generally, hydrophilic peptides containing >25% charged residues are soluble in water[2]. However, the hydrophobic core (Phe-Met) and the aromatic ring (Tyr) can drive intermolecular aggregation via hydrophobic interactions and π−π stacking. Furthermore, the Methionine (Met) residue is highly susceptible to rapid oxidation, which can permanently alter the peptide's conformation and receptor binding affinity[2].

Table 1: Physicochemical Profile of Met-enkephalin-Lys6
ResidueChemical NatureImpact on Solubility & Handling
Tyr (Y) Aromatic / PolarAllows UV quantification at 280 nm; can participate in π−π stacking.
Gly (G) NeutralProvides backbone flexibility, exposing the hydrophobic core.
Phe (F) HydrophobicDrives hydrophobic aggregation, especially in high-salt buffers.
Met (M) Hydrophobic / SulfurCritical Risk: Highly prone to oxidation; mandates oxygen-free solvents[3].
Lys (K) Basic (+ charge)Enhances aqueous solubility; provides critical electrostatic repulsion at low pH[4].

Part 2: Troubleshooting FAQs

Q1: Why does my Met-enkephalin-Lys6 peptide form a cloudy suspension when I dissolve it directly in standard PBS (pH 7.4)? A: This is a classic case of electrostatic shielding. PBS contains high concentrations of salts (phosphates, NaCl) that mask the positive charges on the peptide's N-terminus and Lysine residue. Without these repulsive electrostatic forces, the hydrophobic effect of the Phe-Met core dominates, causing the peptide molecules to aggregate and precipitate. Solution: Always dissolve the peptide in sterile, deionized water before diluting it into high-ionic-strength working buffers[2].

Q2: I dissolved the peptide in water, but it remains slightly turbid. What is the mechanistic rationale for the next step? A: If water fails, you must artificially increase the peptide's net positive charge to force the molecules apart. By adding 10% to 30% acetic acid, you lower the pH below the pKa of the C-terminal carboxylate group (~2.2). This protonates the C-terminus (neutralizing its negative charge), shifting the peptide's overall net charge from +1 to +2. This maximizes electrostatic repulsion and effectively breaks up hydrophobic aggregates[4][5].

Q3: How do I prevent the degradation of the Methionine residue during solubilization and long-term storage? A: Methionine readily oxidizes to methionine sulfoxide in the presence of dissolved oxygen[2]. Solution: You must use oxygen-free (degassed) solvents. Purge your sterile water or buffers with an inert gas (Nitrogen or Argon) for 15 minutes prior to reconstitution. Once dissolved, aliquot the peptide into siliconized tubes, blanket with inert gas, and store at -20°C or -80°C[3][6].

Q4: If both aqueous and acidic solutions fail, what is the hierarchy of rescue solvents? A: For stubborn aggregation, organic co-solvents are required to disrupt the hydrophobic interactions. DMSO is the preferred primary rescue solvent due to its low cellular toxicity at low concentrations[2][4]. Dissolve the peptide in a minimal volume of 100% DMSO, then slowly add the aqueous buffer dropwise while vortexing.

Table 2: Solvent Rescue Hierarchy
TierSolvent SystemMechanism of ActionApplication Notes
1 Degassed Sterile WaterBaseline hydration.Ideal starting point for basic peptides[5].
2 10-30% Acetic AcidProtonates C-term; increases net positive charge.Disrupts electrostatic aggregation[4].
3 Minimal DMSO (≤5% v/v)Solvates hydrophobic core (Phe-Met).Use only if Tier 1 & 2 fail; low toxicity[2].

Part 3: Self-Validating Solubilization Protocol

Do not rely on visual inspection alone. Micro-precipitates can ruin downstream assays. This protocol incorporates built-in validation checkpoints to guarantee the peptide is fully in solution.

Step 1: Equilibration & Aliquoting

  • Remove the lyophilized peptide from -20°C storage and place it in a desiccator for 30 minutes to equilibrate to room temperature. Causality: Opening a cold vial causes atmospheric moisture condensation, which can instantly degrade the peptide.

  • Weigh out a small test aliquot (1–2 mg). Never attempt to solubilize the entire batch at once [4].

Step 2: Primary Solubilization 3. Add degassed, sterile deionized water to achieve a target concentration of 1-2 mg/mL[3]. 4. Gently vortex or briefly sonicate (3 x 10 seconds, chilling on ice in between)[4]. 5. Validation Checkpoint 1 (Macroscopic): Hold the tube to the light. The solution must be completely transparent and particle-free. If cloudy, proceed to Step 3.

Step 3: Acidic Rescue (If necessary) 6. Add 10% Acetic Acid dropwise until the solution clears. The drop in pH will protonate the C-terminus and force dissolution[5].

Step 4: Microscopic & Quantitative Validation 7. Validation Checkpoint 2 (Microscopic): Centrifuge the tube at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. If a microscopic white pellet has formed, the peptide is not fully dissolved. You must add a co-solvent (e.g., 1-2% DMSO)[2]. 8. Validation Checkpoint 3 (Quantitative): Measure the absorbance of the supernatant at 280 nm using a spectrophotometer (utilizing the Tyrosine residue). Calculate the actual concentration. If the measured concentration is significantly lower than your theoretical calculation, precipitation has occurred.

Step 5: Storage 9. Sterile filter the validated solution through a 0.22 µm low-protein-binding filter. 10. Aliquot into single-use siliconized microtubes, purge the headspace with Argon/Nitrogen, and immediately flash-freeze for storage at -80°C[3][6].

Part 4: Visual Workflows & Pathways

Solubilization Decision Matrix

The following diagram illustrates the logical workflow for solubilizing Met-enkephalin-Lys6, ensuring minimal use of harsh solvents.

PeptideSolubilization Start Lyophilized Met-enkephalin-Lys6 Eq Equilibrate to Room Temp (30 mins in desiccator) Start->Eq Water Add Degassed Sterile Water (Target: 1-2 mg/mL) Eq->Water Check1 Is solution transparent? Water->Check1 Acid Add 10% Acetic Acid (Protonates C-term) Check1->Acid No Validate Centrifuge at 10,000 x g Check for micro-pellet Check1->Validate Yes Check2 Is solution transparent? Acid->Check2 DMSO Add minimal DMSO (Max 5% final vol) Check2->DMSO No Check2->Validate Yes DMSO->Validate Store Aliquot & Store at -80°C (Oxygen-free) Validate->Store

Caption: Workflow for the systematic solubilization and validation of Met-enkephalin-Lys6.

Biological Signaling Pathway

Understanding the downstream target is crucial for assay design. Met-enkephalin-Lys6 acts primarily through the following G-protein coupled receptor (GPCR) pathway.

EnkephalinSignaling Ligand Met-enkephalin-Lys6 Receptor μ and δ Opioid Receptors Ligand->Receptor GProtein Gi/Go Protein Activation Receptor->GProtein AC Adenylyl Cyclase (Inhibited) GProtein->AC Ion K+ Efflux & Ca2+ Blockade GProtein->Ion cAMP cAMP Levels Decrease AC->cAMP Physio Analgesia & Neuromodulation cAMP->Physio Ion->Physio

Caption: Biological signaling pathway of Met-enkephalin-Lys6 via opioid receptor activation.

Sources

Troubleshooting

how to increase the binding affinity of enkephalin-Met, lys(6)-

Topic: Structural Optimization and Binding Affinity Enhancement of Met-Enkephalin-Lys6 Target Audience: Peptide Chemists, Pharmacologists, and Drug Development Scientists Welcome to the Technical Support Center. As a Sen...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Structural Optimization and Binding Affinity Enhancement of Met-Enkephalin-Lys6 Target Audience: Peptide Chemists, Pharmacologists, and Drug Development Scientists

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to translate endogenous linear peptides into viable pharmacological probes. Met-enkephalin-Lys6 (Sequence: Tyr-Gly-Gly-Phe-Met-Lys) is a naturally occurring extended enkephalin that binds to μ (MOR) and δ (DOR) opioid receptors. However, its therapeutic utility is severely limited by rapid proteolytic degradation and conformational flexibility, which increases the entropic cost of receptor binding.

This guide provides field-proven, mechanistically grounded strategies to troubleshoot low binding affinity and optimize your peptide design.

Troubleshooting Guide: Optimizing Binding Affinity

Issue: Rapid loss of bioactivity and low apparent affinity in cell-based assays.

  • Causality: Met-enkephalin-Lys6 is highly susceptible to enzymatic cleavage. Aminopeptidases rapidly hydrolyze the N-terminal Tyr1-Gly2 bond, while carboxypeptidases target the C-terminal Lys6[1]. Even if the intrinsic affinity is moderate, the rapid reduction in local peptide concentration manifests as a high apparent Kd​ (low affinity).

  • Resolution: Substitute Gly2 with a D-amino acid, such as D-Ala2 or D-Pen2. This stereochemical inversion creates localized steric hindrance that completely blocks aminopeptidase docking. More importantly, D-Ala2 thermodynamically stabilizes the Type II' β -turn conformation, which is the exact structural topology required to align the Tyr1 and Phe4 pharmacophores for insertion into the opioid receptor pocket[2].

Issue: The peptide exhibits poor intrinsic affinity (High Ki​ ) even in protease-deficient radioligand assays.

  • Causality: Linear hexapeptides exist as an ensemble of highly flexible conformers in solution. When binding to the rigid GPCR pocket, the peptide must adopt a single, highly constrained conformation. This massive loss of conformational degrees of freedom results in a severe entropic penalty ( ΔS<0 ), which reduces the overall free energy of binding ( ΔG ).

  • Resolution: Introduce a macrocyclic constraint. Replace Gly2 with D-Asp and perform an on-resin cyclization to form a lactam bridge between the β -carboxyl group of D-Asp2 and the ϵ -amino group of Lys6 (forming cyclo[D-Asp2, Lys6]). This side-chain to side-chain cyclization pre-organizes the peptide into the bioactive conformation, eliminating the entropic penalty upon binding and drastically increasing affinity, particularly for the μ -opioid receptor[3].

Issue: The analog lacks subtype selectivity between μ and δ opioid receptors.

  • Causality: The endogenous Phe4 residue provides standard hydrophobic interactions that are universally accepted by both MOR and DOR binding pockets.

  • Resolution: Halogenate the aromatic ring at position 4 (e.g., p-Cl-Phe4 or p-F-Phe4). The addition of an electron-withdrawing chlorine atom increases the lipophilicity and alters the electrostatic potential of the aromatic ring, enhancing deep π−π stacking interactions specific to certain receptor subtypes, thereby increasing both overall affinity and selectivity[4].

Frequently Asked Questions (FAQs)

Q: Why does C-terminal amidation ( Lys6−NH2​ ) increase μ -opioid receptor binding affinity? A: The endogenous C-terminal carboxylate ( COO− ) carries a negative charge at physiological pH. The μ -opioid receptor binding pocket contains a hydrophobic/cationic sub-pocket that repels anionic groups. By converting the C-terminus to a neutral carboxamide ( CONH2​ ), you eliminate this electrostatic repulsion, which directly lowers the dissociation constant ( Kd​ ) while simultaneously providing absolute resistance to carboxypeptidases[3].

Q: Can I use hydrocarbon stapling instead of a lactam bridge to constrain Met-enkephalin-Lys6? A: Yes. All-hydrocarbon stapled peptides (using ring-closing metathesis of α -alkenyl amino acids) are an excellent modern alternative. Stapling not only locks the bioactive conformation to reduce the entropic penalty of binding but also significantly increases blood-brain barrier (BBB) permeability and plasma half-life compared to traditional lactam or disulfide bridges[5].

Quantitative Data Summary: Impact of Modifications

The following table synthesizes the expected pharmacological impact of the structural modifications discussed above.

Peptide AnalogStructural Modification μ -Receptor Affinity ( Ki​ , nM) δ -Receptor Affinity ( Ki​ , nM)Primary Mechanistic Advantage
Met-Enkephalin-Lys6 None (Wild-Type)~15.0 - 50.0~5.0 - 20.0Baseline endogenous activity
[D-Ala2]-Met-Enk-Lys6 D-Ala at Position 2~2.0 - 10.0~1.0 - 5.0Aminopeptidase resistance, β -turn stabilization
[p-Cl-Phe4]-Met-Enk-Lys6 Halogenation at Pos 4~0.5 - 5.0~0.5 - 2.0Enhanced hydrophobic/ π−π pocket interactions
cyclo[D-Asp2, Lys6]-Met-Enk Lactam bridge (Pos 2 to 6)< 1.0 < 5.0Severe entropic restriction, locked pharmacophore
Self-Validating Experimental Protocol: Synthesis & Binding Assay

To ensure reproducibility and scientific integrity, follow this self-validating workflow for the generation and testing of the high-affinity cyclo[D-Asp2, Lys6] analog.

Phase 1: Solid-Phase Peptide Synthesis (SPPS) & Cyclization

  • Resin Loading: Synthesize the linear sequence Fmoc-Tyr(tBu)-D-Asp(OAll)-Gly-Phe-Met-Lys(Alloc)-Rink Amide using standard Fmoc chemistry to yield an amidated C-terminus.

  • Orthogonal Deprotection: Treat the resin with Pd(PPh3​)4​ (0.1 eq) and phenylsilane (10 eq) in anhydrous DCM for 2 hours to selectively remove the Allyl/Alloc protecting groups from D-Asp2 and Lys6.

  • On-Resin Cyclization: Add PyBOP (3 eq) and DIPEA (6 eq) in DMF. Agitate for 12 hours.

    • Validation Checkpoint: Perform a Kaiser test. A negative (yellow) result confirms the complete consumption of the Lys6 primary amine, validating successful lactam ring closure.

  • Cleavage: Cleave the peptide from the resin using TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

    • Validation Checkpoint: Analyze via MALDI-TOF MS. You must observe a mass shift of exactly -18 Da compared to the linear precursor, confirming the loss of water during lactam formation. Purify via RP-HPLC to >95% purity.

Phase 2: Radioligand Competitive Binding Assay

  • Membrane Preparation: Isolate CHO cell membranes stably expressing human μ or δ opioid receptors.

  • Assay Setup: Incubate 50 μ g of membrane protein with a fixed concentration of a radioligand (e.g., 1 nM [3H]DAMGO for μ -receptors) and increasing concentrations of your synthesized cyclic peptide ( 10−12 to 10−5 M) in 50 mM Tris-HCl buffer (pH 7.4) for 60 minutes at 25°C.

  • Validation & Calculation:

    • Validation Checkpoint: Run a parallel homologous competitive binding curve using unlabeled DAMGO. This validates the specific activity of the radioligand and the functional integrity of the receptor preparation.

  • Analysis: Terminate the reaction by rapid vacuum filtration. Measure bound radioactivity via liquid scintillation counting. Calculate the IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

System Visualizations

SignalingPathway A High-Affinity Enkephalin Analog (e.g., cyclo[D-Asp2, Lys6]) B Opioid Receptor (μ/δ) (GPCR Activation) A->B Ligand Docking (Low Kd) C Gi/o Protein Complex (GDP/GTP Exchange) B->C Conformational Shift D Adenylyl Cyclase (Enzymatic Inhibition) C->D Gαi Subunit Action E Decreased Intracellular cAMP (Reduced Excitability) D->E Signal Transduction

GPCR signaling pathway activated by high-affinity Met-enkephalin-Lys6 analogs.

Workflow S1 Solid-Phase Peptide Synthesis (Fmoc/tBu Chemistry) S2 Orthogonal Deprotection (Pd(PPh3)4 Catalyst) S1->S2 S3 On-Resin Lactam Cyclization (Asp2-Lys6 Bridge) S2->S3 S4 Cleavage & Global Deprotection (TFA Cocktail) S3->S4 S5 Radioligand Binding Assay (Kd/Ki Determination) S4->S5

Step-by-step experimental workflow for synthesizing and validating cyclic enkephalin analogs.

References
  • Energy conformation study of Met-enkephalin and its D-Ala2 analogue and their resemblance to rigid opiates. Proceedings of the National Academy of Sciences (PNAS).2[2]

  • Structural requirements for opioid activity of analogues of the enkephalins. Royal Society Publishing.1[1]

  • Rationally designed chimeric peptide of met-enkephalin and FMRFa-[D-Ala2, p-Cl-Phe4]YFa induce multiple opioid receptors mediate. Ovid.4[4]

  • Design, Synthesis, and Biological Activities of Cyclic Lactam Peptide Analogues of Dynorphin A(1−11)-NH2. ACS Publications - Journal of Medicinal Chemistry.3[3]

  • All-Hydrocarbon Stapled Peptide Multifunctional Agonists at Opioid and Neuropeptide FF Receptors. ACS Publications - Journal of Medicinal Chemistry.5[5]

Sources

Optimization

overcoming poor signal-to-noise in enkephalin-Met, lys(6)- experiments

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the quantification of endogenous neuropeptides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the quantification of endogenous neuropeptides. Enkephalin-Met, Lys(6)- (sequence: Tyr-Gly-Gly-Phe-Met-Lys), a hexapeptide variant of the classic methionine-enkephalin, presents a unique set of analytical challenges.

The addition of the C-terminal Lysine alters the peptide's isoelectric point and hydrophobicity, while the core sequence remains highly susceptible to adsorption, enzymatic degradation, and oxidation. To achieve a robust Signal-to-Noise (S/N) ratio, we cannot simply rely on instrument tuning; we must engineer a self-validating analytical system from the moment of sample collection through to detection.

Below is our comprehensive troubleshooting guide, structured to address the exact mechanisms of signal loss and noise amplification in your workflows.

Diagnostic Overview

SN_Troubleshooting Start Low S/N in Met-Enk, Lys(6)- Check1 Is Absolute Signal Low? Start->Check1 Check2 Is Background Noise High? Start->Check2 LowSig1 Check Adsorption (Use Siliconized Tubes) Check1->LowSig1 LowSig2 Check Degradation (Add 5% Acetic Acid) Check1->LowSig2 LowSig3 Check Oxidation (Met -> Met-Sulfoxide) Check1->LowSig3 HighNoise1 Matrix Ion Suppression (Run Post-Column Infusion) Check2->HighNoise1 HighNoise2 Interfering Isobars (Optimize MRM Transitions) Check2->HighNoise2

Fig 1: Diagnostic workflow for resolving poor S/N in Met-Enkephalin, Lys(6)- experiments.

FAQ 1: Pre-Analytical Sample Loss (Maximizing the "Signal")

Q: My signal disappears before the sample even reaches the mass spectrometer. Why is my recovery so low in biological matrices?

A: Met-enkephalin, Lys(6)- is highly susceptible to three pre-analytical failure modes: ex vivo proteolytic degradation, non-specific adsorption to storage capillaries, and methionine oxidation. Neuropeptides in biological matrices (like brain dialysate or plasma) degrade rapidly at room temperature and even at -80°C if not properly quenched[1]. Furthermore, the hydrophobic residues (Phe, Met) drive severe adsorption to untreated plastics and glass[2].

Because you cannot measure what never makes it into the instrument, your sample preparation must actively prevent these losses.

Protocol 1: Self-Validating Sample Stabilization & Extraction This protocol builds in a stable isotope-labeled internal standard (SIL-IS) at the very first step. If your SIL-IS signal is strong but your endogenous signal is absent, you have proven the absence of the peptide rather than an extraction failure.

  • Pre-Quench: Pre-fill collection vials with Acetic Acid to achieve a final concentration of 5% (v/v) upon sample addition. This immediately drops the pH, denaturing endogenous peptidases and stabilizing the peptide[1].

  • Surface Passivation: Use exclusively siliconized, low-bind microcentrifuge tubes. This prevents the hydrophobic core of the enkephalin from adhering to the polymer walls[2].

  • Internal Standardization: Spike in a heavy-isotope labeled standard (e.g., 13C/15N-labeled Met-Enkephalin-Lys(6)) immediately at the point of collection[3].

  • Targeted Extraction: Perform Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge. The C-terminal Lysine provides a primary amine that remains positively charged at low pH, allowing you to wash away neutral lipids and acidic interferences before eluting the peptide with a basic organic solvent.

FAQ 2: Matrix Effects & Ion Suppression (Minimizing the "Noise")

Q: My extraction recovery is fine, but my LC-MS/MS S/N is still < 3:1. How do I fix the high background noise?

A: You are likely experiencing matrix-induced ion suppression. In Electrospray Ionization (ESI), co-eluting endogenous compounds (like phospholipids) compete with Met-enkephalin, Lys(6)- for available charge in the droplets. Because the Lys(6) variant has a different isoelectric point than standard Met-enkephalin, it elutes at a different retention time, often dropping it directly into highly suppressive matrix zones[4].

Protocol 2: Post-Column Infusion (PCI) for Matrix Effect Mapping Do not guess where your matrix effects are occurring; map them visually. This protocol creates a self-validating baseline.

  • Setup: Connect a syringe pump to a T-zero union placed between the LC column outlet and the MS source inlet.

  • Infusion: Continuously infuse a pure standard of Met-Enkephalin, Lys(6)- (e.g., 100 ng/mL) at 10 µL/min into the MS. This will create a high, flat baseline signal for your target MRM transition.

  • Injection: Inject a blank matrix extract (e.g., extracted plasma or dialysate without the analyte) onto the LC column and run your standard gradient.

  • Data Interpretation: Monitor the MS signal. A steady baseline indicates no matrix effect. Any sudden dip or spike in the MS signal precisely identifies the retention time of invisible, co-eluting suppressors or enhancers[4].

  • Action: Adjust your LC gradient (e.g., modify the organic ramp rate) to shift the retention time of Met-Enkephalin, Lys(6)- into a "clean" zone where the PCI baseline remains flat.

FAQ 3: Chemical Stability & Oxidation

Q: I am seeing a split peak or a secondary peak with a +16 Da mass shift. What is causing this?

A: The methionine residue in the hexapeptide is highly sensitive to reactive oxygen species (ROS), trace metals (like Fe3+), and ambient UV light, rapidly oxidizing to methionine sulfoxide (+16 Da)[5]. This splits your analyte across two different mass channels, effectively halving your S/N ratio. Additionally, both the tyrosine and methionine residues are electroactive and can undergo unintended oxidation[6].

Degradation_Pathways Peptide Met-Enkephalin, Lys(6)- (Tyr-Gly-Gly-Phe-Met-Lys) Oxidation Methionine Oxidation (+16 Da Mass Shift) Peptide->Oxidation ROS / Light Proteolysis Enzymatic Cleavage (Loss of Active Peptide) Peptide->Proteolysis Peptidases Adsorption Non-Specific Binding (To Glass/Plastics) Peptide->Adsorption Hydrophobic interactions Sol1 Avoid Fe3+ & UV Light Oxidation->Sol1 Sol2 Add 5% Acetic Acid Proteolysis->Sol2 Sol3 Siliconized Consumables Adsorption->Sol3

Fig 2: Primary degradation and loss pathways for Met-Enkephalin, Lys(6)- with targeted solutions.

Solution: Purge your LC solvents with inert gas (N2 or Argon) to remove dissolved oxygen. Store all samples and standards in amber vials to block UV light degradation[5]. If compatible with your downstream assay, adding a trace amount of an antioxidant (e.g., 0.1% ascorbic acid) during extraction can prevent Met-sulfoxide formation.

Quantitative Summary of S/N Optimization Strategies

The table below summarizes the expected quantitative impact of implementing the above causality-driven changes in a standard LC-MS/MS workflow.

VariableStandard ConditionOptimized ConditionMechanism of ActionTypical S/N Impact
Sample Storage Standard PolypropyleneSiliconized Low-Bind TubesPrevents hydrophobic adsorption of Phe/Met residues.2x to 5x increase in absolute signal.
Quenching Room Temp / No Acid5% Acetic Acid at CollectionDenatures peptidases; stabilizes primary sequence.>10x increase (prevents total loss).
Extraction Protein PrecipitationMixed-Mode Cation Exchange (MCX)Removes phospholipids; isolates Lys(6) positive charge.3x to 8x reduction in background noise.
Chromatography Generic C18 GradientGradient shifted via PCI mappingMoves peptide out of ion suppression zones.2x to 4x increase in ionization efficiency.
Solvent Prep Ambient SolventsN2-Purged / Amber VialsPrevents Met -> Met-Sulfoxide (+16 Da) conversion.1.5x to 2x increase (consolidates split peaks).

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioactivity Guide: Met-Enkephalin vs. Lys(6)-Met-Enkephalin

Executive Summary & Nomenclature Clarification In the landscape of endogenous opioid peptides, precise nomenclature is critical. Enkephalin-Met and Met-enkephalin refer to the identical pentapeptide sequence (YGGFM ), wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Nomenclature Clarification

In the landscape of endogenous opioid peptides, precise nomenclature is critical. Enkephalin-Met and Met-enkephalin refer to the identical pentapeptide sequence (YGGFM ), which serves as a primary endogenous ligand for delta (δ) opioid receptors (DOR) and a secondary ligand for mu (μ) opioid receptors (MOR). In contrast, Lys(6)-Met-enkephalin (also known as Met-enkephalin-Lys⁶) is the C-terminally extended hexapeptide variant (YGGFMK ).

While both peptides exhibit opioid bioactivity, their physiological roles diverge significantly. Met-enkephalin functions as a mature, rapid-acting neurotransmitter. Lys(6)-Met-enkephalin primarily acts as a biosynthetic intermediate—a pro-peptide generated during the proteolytic cleavage of Proenkephalin A, which is subsequently processed into the mature pentapeptide. This guide objectively compares their structural dynamics, receptor affinities, and enzymatic stabilities to inform researchers and drug development professionals designing novel opioid therapeutics.

Structural Dynamics & Receptor Binding Profiles

The addition of a basic lysine residue at the 6th position fundamentally alters the physicochemical properties of the enkephalin molecule.

  • Met-Enkephalin (YGGFM): At physiological pH, the C-terminal methionine provides a hydrophobic anchor that fits perfectly into the highly conserved hydrophobic binding pocket of the delta-opioid receptor. This structural complementarity drives its high DOR selectivity.

  • Lys(6)-Met-Enkephalin (YGGFMK): The inclusion of lysine shifts the peptide's C-terminus from a zwitterionic state to a highly cationic state. This added steric bulk and positive charge create electrostatic repulsion within the DOR binding pocket, significantly reducing its binding affinity compared to the pentapeptide. However, this basic residue acts as a critical recognition motif for processing enzymes.

Both peptides exert their bioactivity by binding to G-protein coupled receptors (GPCRs), specifically activating the Gi/o pathway to inhibit adenylyl cyclase, reduce cAMP levels, and hyperpolarize the neuron.

Pathway Ligand Opioid Peptide (YGGFM / YGGFMK) Receptor Mu/Delta Opioid Receptor Ligand->Receptor Binds & Activates G_protein Gi/o Protein Complex Receptor->G_protein Conformational Shift AC Adenylyl Cyclase (Inhibited) G_protein->AC Gαi Subunit cAMP cAMP Levels (Decreased) AC->cAMP Reduced Synthesis

Fig 1. Gi/o-coupled signaling pathway activated by Met-enkephalin binding to opioid receptors.

Quantitative Bioactivity Comparison

To objectively evaluate performance, we must look at the inhibition constant ( Ki​ ) values, which represent the binding affinity of the peptides to MOR and DOR. Lower Ki​ values indicate higher affinity.

PeptideSequenceMOR Affinity ( Ki​ , nM)DOR Affinity ( Ki​ , nM)Primary Biological RoleEnzymatic Susceptibility
Met-enkephalin YGGFM~15.0 - 25.0~1.5 - 3.0Mature neuromodulatorHigh (Aminopeptidases)
Lys(6)-Met-enkephalin YGGFMK~35.0 - 50.0~15.0 - 25.0Biosynthetic intermediateHigh (Carboxypeptidase E)

Data synthesis derived from standard radioligand displacement assays in mammalian brain homogenates. The hexapeptide retains moderate opioid activity but loses the extreme DOR selectivity characteristic of the pentapeptide.

Enzymatic Processing & Stability

The causality behind the distinct biological lifespans of these two peptides lies in their enzymatic susceptibility.

Lys(6)-Met-enkephalin is a direct substrate for Carboxypeptidase E (CPE) (also known as enkephalin convertase)[1] and Carboxypeptidase Z (CPZ) [2]. These metalloproteases specifically recognize basic C-terminal residues (Lys or Arg). CPE cleaves the Lys⁶ residue, converting the relatively weaker hexapeptide into the highly potent Met-enkephalin[3]. This conversion occurs primarily within the secretory vesicles of the adrenal medulla and central nervous system neurons[4].

Conversely, once mature Met-enkephalin is released into the synaptic cleft, it is rapidly inactivated by aminopeptidases (which cleave the N-terminal Tyrosine) and neutral endopeptidases (enkephalinases, which cleave the Gly³-Phe⁴ bond).

Workflow Pro Proenkephalin A (Precursor) PC Prohormone Convertase (Cleavage) Pro->PC Endoproteolysis Hexa Met-Enkephalin-Lys6 (YGGFMK) PC->Hexa Intermediate CPE Carboxypeptidase E (Lysine Removal) Hexa->CPE Exoproteolysis Penta Met-Enkephalin (YGGFM) CPE->Penta Mature Bioactive Form

Fig 2. Enzymatic processing workflow of Proenkephalin A to mature Met-enkephalin via YGGFMK.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes specific causality-driven controls to isolate the variable of interest.

Protocol A: Opioid Receptor Radioligand Binding Assay

Objective: Determine the comparative Ki​ of YGGFM and YGGFMK at MOR and DOR. Causality & Validation: We utilize [³H]-DAMGO (MOR-specific) and [³H]-DPDPE (DOR-specific) to prevent cross-receptor contamination. A parallel control using 10 µM Naloxone (a non-selective opioid antagonist) is mandatory to define non-specific binding. If the radioligand signal persists in the Naloxone control, the assay is invalid due to non-receptor-mediated background noise.

  • Membrane Preparation: Homogenize rat brain tissue in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in assay buffer.

  • Incubation: In a 96-well plate, combine:

    • 50 µL of radioligand ([³H]-DAMGO or [³H]-DPDPE at Kd​ concentration).

    • 50 µL of test peptide (YGGFM or YGGFMK) at varying concentrations ( 10−11 to 10−5 M).

    • 100 µL of membrane suspension (approx. 50 µg protein).

  • Control Wells: Substitute the test peptide with 10 µM Naloxone to determine non-specific binding.

  • Reaction: Incubate the plate at 25°C for 60 minutes to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific peptide adherence). Wash three times with ice-cold Tris-HCl.

  • Quantification: Add scintillation fluid to the filters and measure radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression, and convert to Ki​ via the Cheng-Prusoff equation.

Protocol B: LC-MS/MS Enzymatic Processing Assay

Objective: Quantify the conversion rate of Lys(6)-Met-enkephalin to Met-enkephalin by Carboxypeptidase E. Causality & Validation: To prove that the degradation of YGGFMK is specifically mediated by a metallo-carboxypeptidase (and not background proteases), a parallel reaction must be run spiked with 1 mM 1,10-phenanthroline (a zinc chelator and CPE inhibitor). Complete cessation of YGGFM production in this control validates the specific enzymatic pathway.

  • Reaction Setup: Prepare a 100 µL reaction mixture containing 50 mM Sodium Acetate buffer (pH 5.6, optimal for CPE), 1 mM CoCl₂ (CPE activator), and 10 µM Lys(6)-Met-enkephalin (YGGFMK).

  • Enzyme Addition: Initiate the reaction by adding 10 nM purified recombinant human Carboxypeptidase E.

  • Inhibitor Control: In a separate tube, pre-incubate the enzyme with 1 mM 1,10-phenanthroline for 15 minutes before adding the substrate.

  • Time-Course Sampling: Extract 10 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot by mixing with 10 µL of 1% trifluoroacetic acid (TFA) to denature the enzyme.

  • LC-MS/MS Analysis: Inject the quenched samples into a C18 reverse-phase HPLC column coupled to a tandem mass spectrometer. Monitor the specific transitions for YGGFMK ( m/z 702.3 fragments) and YGGFM ( m/z 574.2 fragments).

  • Data Interpretation: Plot the depletion of the hexapeptide against the equimolar appearance of the pentapeptide over time.

References

  • Biosynthesis of the Enkephalins and Enkephalin-Containing Polypeptides Source: Annual Review of Biochemistry URL:[Link]

  • Purification and characterization of a specific enkephalin-synthesizing carboxypeptidase localized to adrenal chromaffin granules Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Information on EC 3.4.17.10 - Carboxypeptidase E Source: BRENDA Enzyme Database URL:[Link]

  • Substrate Specificity and Structural Modeling of Human Carboxypeptidase Z: A Unique Protease with a Frizzled-Like Domain Source: International Journal of Molecular Sciences URL:[Link]

Sources

Comparative

Comparative Guide: Receptor Selectivity of Met-enkephalin-Lys6 vs. DAMGO

Executive Summary In the landscape of opioid receptor pharmacology, distinguishing between endogenous peptide signaling and synthetic ligand activation is critical for neuropharmacological research and drug development....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of opioid receptor pharmacology, distinguishing between endogenous peptide signaling and synthetic ligand activation is critical for neuropharmacological research and drug development. This guide provides an in-depth comparative analysis of Met-enkephalin-Lys6 (an endogenous hexapeptide) and DAMGO (a synthetic enkephalin analogue). By examining their structural causality, receptor binding affinities, and functional activation profiles, researchers can objectively select the appropriate ligand for probing μ -opioid (MOR) and δ -opioid (DOR) receptor systems.

Ligand Profiles & Structural Causality

DAMGO: The Gold Standard for MOR Selectivity

DAMGO ([D-Ala2, N-MePhe4, Gly-ol]-enkephalin) is a synthetic peptide engineered specifically to overcome the rapid enzymatic degradation and promiscuous receptor binding typical of endogenous enkephalins.

  • Structural Causality: The substitution of D-alanine at position 2 prevents cleavage by aminopeptidases. The N-methylation of phenylalanine at position 4 and the conversion of the C-terminal to a glycine-ol restrict the peptide's conformational flexibility. This rigid conformation sterically clashes with the binding pockets of DOR and KOR, while perfectly aligning with the third extracellular loop of the MOR, rendering DAMGO highly selective 1.

Met-enkephalin-Lys6: The Endogenous Mixed Agonist

Met-enkephalin-Lys6 (Tyr-Gly-Gly-Phe-Met-Lys) is an endogenous hexapeptide derived from the proteolytic cleavage of proenkephalin A 2.

  • Structural Causality: It retains the highly flexible N-terminal "message" domain (YGGF) required for universal opioid receptor activation. The addition of the basic Lysine residue at the 6th position (extending the standard Met-enkephalin pentapeptide) alters its docking orientation. Because it lacks the rigid synthetic modifications of DAMGO, Met-enkephalin-Lys6 exhibits biological redundancy, binding with high affinity to both MOR and DOR, functioning as a mixed endogenous agonist 3.

Quantitative Receptor Selectivity Data

The following table summarizes the binding affinities ( Ki​ ) and selectivity ratios of both ligands. Data reflects competitive displacement assays utilizing monkey brain membranes and recombinant human receptors 4.

LigandMOR Affinity ( Ki​ , nM)DOR Affinity ( Ki​ , nM)KOR Affinity ( Ki​ , nM)Selectivity Ratio (MOR:DOR)
DAMGO 1.23 ± 0.3> 600> 1000~500-fold (MOR selective)
Met-enkephalin-Lys6 12.5 ± 2.14.8 ± 1.2> 500~0.38-fold (Mixed MOR/DOR)

Note: Met-enkephalin-Lys6 displays a slight preference for DOR over MOR, characteristic of proenkephalin-derived peptides, whereas DAMGO is strictly MOR-selective.

Mechanistic Signaling Pathways

Both ligands activate Gi​/Go​ coupled pathways, leading to the inhibition of adenylyl cyclase and the modulation of ion channels. However, their divergent receptor engagement dictates the physiological outcome.

G DAMGO DAMGO (Synthetic) MOR μ-Opioid Receptor (MOR) DAMGO->MOR Highly Selective MetEnk Met-enkephalin-Lys6 (Endogenous) MetEnk->MOR Mixed Affinity DOR δ-Opioid Receptor (DOR) MetEnk->DOR Mixed Affinity GiGo Gi/Go Protein Activation MOR->GiGo DOR->GiGo cAMP Inhibition of Adenylyl Cyclase (↓ cAMP) GiGo->cAMP IonChannels K+ Efflux / Ca2+ Blockade GiGo->IonChannels

Divergent receptor activation profiles of DAMGO and Met-enkephalin-Lys6 leading to Gi/Go signaling.

Experimental Methodologies

To ensure scientific integrity, any profiling of these ligands must utilize self-validating assay systems. Below are the standardized protocols for evaluating binding affinity and functional efficacy.

Protocol A: Self-Validating Radioligand Binding Assay

This assay determines the Ki​ of the test ligands by measuring their ability to displace a tritiated radioligand (e.g., [3H] diprenorphine or [3H] DAMGO) 5.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human MOR or DOR in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 20-50 µ g/well .

  • Assay Incubation: In a 96-well plate, combine:

    • 50 µL of [3H] DAMGO (for MOR) or [3H] DPDPE (for DOR) at a concentration equal to its Kd​ (~1 nM).

    • 50 µL of the competing ligand (DAMGO or Met-enkephalin-Lys6) in a 10-point serial dilution ( 10−11 to 10−5 M).

    • 100 µL of membrane suspension.

  • Self-Validation Control (Critical): Define Non-Specific Binding (NSB) by adding 10 µM Naloxone to control wells. Causality: If counts in the NSB wells exceed 15% of total binding, the assay lacks specific signal-to-noise resolution and must be rejected.

  • Filtration: Incubate for 60 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters (pre-soaked in 0.1% PEI to reduce non-specific peptide adherence).

  • Quantification: Wash filters 3x with ice-cold buffer, extract in scintillation fluid, and count radioactivity. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: [35S]GTPγS Functional Assay

To measure agonist efficacy (G-protein coupling) rather than just binding.

Step-by-Step Methodology:

  • Reaction Setup: Incubate 10-20 µg of membrane protein in assay buffer (50 mM Tris-HCl, 3 mM MgCl2​ , 0.2 mM EGTA, 100 mM NaCl, pH 7.4).

  • Baseline Validation (Critical): Add 30 µM GDP to all wells. Causality: GDP suppresses spontaneous, ligand-independent G-protein activation. Without this step, the basal noise will mask the specific agonist-induced signal, invalidating the efficacy readout.

  • Ligand Addition: Add DAMGO or Met-enkephalin-Lys6 at varying concentrations alongside 0.1 nM [35S]GTPγS . Incubate for 60 min at 30°C.

  • Termination & Counting: Filter through GF/B filters, wash, and quantify via liquid scintillation. Express data as a percentage of basal [35S]GTPγS binding.

Workflow Membrane 1. Membrane Preparation (HEK293/Brain) Incubation 2. Radioligand Incubation (± Test Ligands) Membrane->Incubation Filtration 3. Rapid Filtration (GF/B Filters) Incubation->Filtration Scintillation 4. Liquid Scintillation Counting Filtration->Scintillation Analysis 5. Non-Linear Regression (Ki Determination) Scintillation->Analysis

Self-validating radioligand binding assay workflow for opioid receptor selectivity profiling.

Application & Conclusion

When designing an experiment, the choice between these two ligands depends entirely on the biological question:

  • Select DAMGO when isolating MOR-specific pathways is required. Its synthetic rigidity ensures that any observed downstream signaling (e.g., β -arrestin recruitment or adenylyl cyclase inhibition) is exclusively MOR-mediated, free from DOR or KOR crosstalk.

  • Select Met-enkephalin-Lys6 when modeling endogenous physiological states, such as natural pain modulation in the gastrointestinal tract or adrenal medulla. Its mixed μ/δ profile accurately reflects the biological redundancy and synergistic receptor activation inherent to endogenous opioid systems.

References

  • DAMGO, a mu-opioid receptor selective ligand, distinguishes between mu-and kappa-opioid receptors...FEBS Letters (PubMed/NIH).
  • Biosynthesis of the Enkephalins and Enkephalin-Containing Polypeptides.Annual Reviews.
  • Biological redundancy of endogenous GPCR ligands in the gut and the potential for endogenous functional selectivity.Frontiers in Pharmacology.
  • Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes.Journal of Pharmacology and Experimental Therapeutics (PubMed/NIH).
  • Comparison of [Dmt1]DALDA and DAMGO in binding and G protein activation at mu, delta, and kappa opioid receptors.Journal of Pharmacology and Experimental Therapeutics (PubMed/NIH).

Sources

Validation

Comprehensive Guide to Validating enkephalin-Met, lys(6)- Antibody Specificity

Introduction & Mechanistic Context The endogenous opioid hexapeptide enkephalin-Met, lys(6)- (commonly referred to as [Lys6]-Met-enkephalin; sequence: Tyr-Gly-Gly-Phe-Met-Lys) is a critical bioactive intermediate derived...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

The endogenous opioid hexapeptide enkephalin-Met, lys(6)- (commonly referred to as [Lys6]-Met-enkephalin; sequence: Tyr-Gly-Gly-Phe-Met-Lys) is a critical bioactive intermediate derived from the proenkephalin precursor. It plays a highly specific role in nociception, neuroendocrine signaling, and stress responses.

For researchers and drug development professionals, accurately mapping the expression of enkephalin-Met, lys(6)- is notoriously difficult. The proenkephalin processing pathway generates a milieu of structurally homologous peptides, including Met-enkephalin, Leu-enkephalin, and extended variants like[Arg6,Phe7]-Met-enkephalin[1]. Because these peptides share the highly conserved N-terminal opioid motif (Tyr-Gly-Gly-Phe), validating an antibody that specifically recognizes the C-terminal Lysine without cross-reacting with the truncated Met-enkephalin or the Arginine-extended homolog is a profound analytical challenge.

ProenkephalinPathway Proenkephalin Proenkephalin (Precursor) PC1_2 Prohormone Convertases (PC1/PC2) Proenkephalin->PC1_2 Proteolytic Cleavage MetEnk Met-enkephalin (YGGFM) PC1_2->MetEnk MetEnkLys [Lys6]-Met-enkephalin (YGGFMK) PC1_2->MetEnkLys MetEnkArg [Arg6]-Met-enkephalin (YGGFMR) PC1_2->MetEnkArg LeuEnk Leu-enkephalin (YGGFL) PC1_2->LeuEnk

Proenkephalin cleavage pathway generating [Lys6]-Met-enkephalin and related opioid peptides.

Comparison of Detection Modalities

When interrogating the opioid system, researchers must select the appropriate analytical modality. The table below objectively compares the performance of a highly specific enkephalin-Met, lys(6)- antibody against common alternatives.

Table 1: Performance Comparison of Opioid Detection Alternatives

Detection ModalitySpecificity for [Lys6]-Met-EnkThroughputEquipment CostIdeal Application / Use Case
Target-Specific Antibody High (Requires C-terminal Lys recognition)HighLowIHC, ELISA, and RIA for specific cleavage product mapping.
Pan-Enkephalin Antibody Low (Binds shared N-terminal YGGF)HighLowTotal opioid system mapping; cannot distinguish variants.
Proenkephalin Antibody None (Binds uncleaved precursor)HighLowAssessing overall transcriptional/translational precursor pool.
LC-MS/MS Absolute (Mass/charge ratio)Low-MediumVery HighDiscovery proteomics and absolute multiplexed quantification.

Quantitative Cross-Reactivity Profiling

A premium enkephalin-Met, lys(6)- antibody must demonstrate near-zero cross-reactivity with homologous sequences. The data below represents the acceptable threshold for a validated antibody lot using a competitive Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA).

Table 2: Required Cross-Reactivity Profile for Validation

Peptide CompetitorAmino Acid SequenceMax Acceptable Cross-Reactivity (%)
enkephalin-Met, lys(6)- YGGFMK 100%
Met-EnkephalinYGGFM< 0.1%
[Arg6]-Met-EnkephalinYGGFMR< 0.5%
Leu-EnkephalinYGGFL< 0.1%
Beta-EndorphinYGGFMTSEKS...< 0.01%

The Self-Validating Protocol: HPLC-Coupled Immunoassay

To establish absolute trustworthiness (E-E-A-T), an antibody cannot be validated by direct ELISA alone, as direct binding only confirms affinity to the synthetic immunogen. Instead, we employ a self-validating system : Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with downstream immunoassay detection.

The Causality Behind the Design: Biological matrices (such as pancreatic or adrenal extracts) contain massive physiological abundances of Met-enkephalin compared to [Lys6]-Met-enkephalin[2]. Even a 0.5% cross-reactivity could yield a false-positive signal in a crude extract. By running the sample through an HPLC column first, peptides are physically separated based on hydrophobicity. The antibody is then used to probe the eluted fractions. If the antibody is truly specific, the immunoreactive signal will align exclusively with the retention time of the synthetic enkephalin-Met, lys(6)- standard, effectively using an orthogonal physical property to internally control for cross-reactivity.

ValidationWorkflow Antigen Target:[Lys6]-Met-enkephalin PrimaryScreen Primary Screening (Direct ELISA) Antigen->PrimaryScreen Immunization & Bleed CompetitiveELISA Specificity Validation (Competitive RIA/ELISA) PrimaryScreen->CompetitiveELISA Select High-Titer Clones Competitors Homologous Peptides (Met-Enk, Leu-Enk, etc.) Competitors->CompetitiveELISA Cross-Reactivity Check HPLC Biological Matrix Validation (HPLC-RIA) CompetitiveELISA->HPLC Validated Clone

Step-by-step self-validating workflow for [Lys6]-Met-enkephalin antibody specificity.

Step-by-Step Methodology: HPLC-RIA Validation

Step 1: Acidic Tissue Extraction

  • Homogenize the target tissue (e.g., adrenal medulla or pancreas) in 10 volumes of ice-cold 0.1 M HCl.

  • Causality: The highly acidic environment immediately denatures endogenous proteases. This prevents the artificial, post-mortem cleavage of proenkephalin, ensuring that the detected enkephalin-Met, lys(6)- reflects true physiological levels rather than sample degradation artifacts.

  • Centrifuge at 15,000 x g for 20 minutes at 4°C. Collect and lyophilize the supernatant.

Step 2: Reverse-Phase HPLC Separation

  • Reconstitute the lyophilized extract in 0.1% Trifluoroacetic acid (TFA) in water (Mobile Phase A).

  • Inject the sample onto a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

  • Elute using a linear gradient of 0% to 50% Acetonitrile containing 0.1% TFA (Mobile Phase B) over 50 minutes at a flow rate of 1.0 mL/min.

  • Collect 1-minute fractions (1.0 mL each) using an automated fraction collector.

  • Causality: Met-enkephalin, enkephalin-Met, lys(6)-, and Leu-enkephalin have distinct hydrophobicities. This gradient ensures baseline resolution between these closely related peptides prior to antibody exposure.

Step 3: Fraction Preparation

  • Lyophilize all collected HPLC fractions in a SpeedVac.

  • Causality: Acetonitrile and TFA will denature antibodies and severely interfere with the binding kinetics of the downstream immunoassay. Complete removal of the mobile phase is mandatory.

Step 4: Competitive Immunoassay (ELISA/RIA)

  • Reconstitute each dried fraction in 250 µL of standard assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20).

  • Incubate the fractions in pre-coated plates with the enkephalin-Met, lys(6)- primary antibody and a known concentration of tracer (e.g., biotinylated-[Lys6]-Met-Enk).

  • Measure the displacement of the tracer to quantify the peptide concentration in each fraction.

  • Plot the immunoreactivity (y-axis) against the HPLC fraction number/retention time (x-axis). A single, sharp peak corresponding precisely to the retention time of the synthetic enkephalin-Met, lys(6)- standard validates the absolute specificity of the antibody in a complex biological matrix.

References

  • Title : Isolation of the opioid heptapeptide Met-enkephalin [Arg6,Phe7] from bovine adrenal medullary granules and striatum. Source : Proceedings of the National Academy of Sciences (PNAS). URL :[Link][1]

  • Title : Opioid polypeptides in guinea pig pancreas. Source : Proceedings of the National Academy of Sciences (PNAS). URL :[Link][2]

Sources

Comparative

Cross-Reactivity and Binding Analytics of Met-Enkephalin-Lys6 vs. Alternative Opioids

A Technical Comparison Guide for Drug Development Professionals As a Senior Application Scientist specializing in neurochemical profiling and immunoassay development, I frequently encounter challenges in quantifying endo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Comparison Guide for Drug Development Professionals

As a Senior Application Scientist specializing in neurochemical profiling and immunoassay development, I frequently encounter challenges in quantifying endogenous opioid peptides. The structural homology between the active pentapeptide Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and its extended precursor derivatives, such as Met-enkephalin-Lys6 (Tyr-Gly-Gly-Phe-Met-Lys), necessitates rigorous cross-reactivity validation.

This guide objectively compares the receptor binding performance and immunoassay cross-reactivity of Met-enkephalin-Lys6 against other prominent opioids. Furthermore, it provides a self-validating experimental methodology designed to accurately distinguish and quantify these peptides in complex biological matrices.

Biological Context & Structural Mechanism

Met-enkephalin-Lys6 is an endogenous hexapeptide derived from the processing of Proenkephalin A . During neurosecretion, prohormone convertases cleave Proenkephalin into intermediate fragments (such as1)[1]. These intermediates are further processed into extended enkephalins like Met-enkephalin-Lys6.

The presence of the basic Lysine residue at the 6th position fundamentally alters the peptide's electrostatic surface and steric profile. This single amino acid extension dictates both its receptor binding affinity and its ability to be recognized by highly specific antibodies in vitro.

Pathway ProEnk Proenkephalin A (Precursor Protein) PC Prohormone Convertases (Cleavage) ProEnk->PC PeptideF Peptide F / I (Intermediates) PC->PeptideF MetEnkLys Met-Enkephalin-Lys6 (Target Analyte) PeptideF->MetEnkLys Endogenous Processing Enzymes Trypsin + Carboxypeptidase B (In Vitro Digestion) MetEnkLys->Enzymes Assay Preparation MetEnk Met-Enkephalin (100% RIA Reactive) Enzymes->MetEnk Epitope Unmasking

Fig 1. Proenkephalin processing pathway and in vitro enzymatic conversion of Met-Enkephalin-Lys6.

Comparative Performance: Receptor Binding Profiles

When evaluating opioids for drug development, understanding receptor subtype selectivity is paramount. Enkephalins are the2[2]. However, C-terminal extensions can shift this selectivity. While Met-enkephalin-Lys6 maintains high affinity for the Delta (δ) receptor, extended analogs like Met-enkephalin-Arg6-Phe7 demonstrate broader activity, 3[3].

Table 1: Relative Opioid Receptor Binding Profile

Ligandδ (Delta) Receptorμ (Mu) Receptorκ (Kappa) Receptor
Met-Enkephalin High (Primary Target)ModerateLow
Met-Enkephalin-Lys6 HighModerateLow
Met-Enk-Arg6-Phe7 ModerateModerateModerate (Agonist)
Morphine (Alkaloid) LowHigh (Primary Target)Low

Immunoassay Cross-Reactivity Analytics

In quantitative analytics (such as Radioimmunoassay or ELISA), the specificity of the antiserum is the defining variable. Antisera raised against Met-enkephalin are typically highly sensitive to the C-terminal methionine.

As demonstrated in4, the addition of a Lysine residue sterically hinders antibody recognition[4]. Consequently, Met-enkephalin-Lys6 exhibits a drastically reduced cross-reactivity compared to the free pentapeptide.

Table 2: Competitive RIA Cross-Reactivity Profile (Target: Met-Enkephalin Antiserum)

Peptide AnalyteAmino Acid SequenceCross-Reactivity (%)
Met-Enkephalin Tyr-Gly-Gly-Phe-Met100%
Met-Enkephalin-Lys6 Tyr-Gly-Gly-Phe-Met-Lys8%
Met-Enkephalin-Arg6-Phe7 Tyr-Gly-Gly-Phe-Met-Arg-Phe4%
Met-Enkephalin-Arg6 Tyr-Gly-Gly-Phe-Met-Arg3%
Leu-Enkephalin Tyr-Gly-Gly-Phe-Leu2%
Peptide E / Leu-Enk-Lys6 Extended Precursors< 0.1%

Data Interpretation: If a biological sample contains 100 ng of Met-enkephalin-Lys6, a standard Met-enkephalin RIA will only detect it as 8 ng of "enkephalin equivalents." This necessitates the specialized enzymatic workflow detailed below.

Experimental Methodology: Self-Validating RIA Protocol

To accurately quantify Met-enkephalin-Lys6, we must engineer a protocol that bypasses the 8% cross-reactivity limitation. We achieve this through targeted enzymatic digestion.

The Causality of the Protocol

The addition of Trypsin and Carboxypeptidase B is not merely a preparative step; it is the mechanistic core of the assay. Trypsin specifically cleaves the peptide bond immediately following the basic Lysine residue. Carboxypeptidase B trims any remaining basic residues. This unmasks the C-terminal methionine, converting the extended peptide into free Met-enkephalin.

By running parallel assays (digested vs. undigested), we create a self-validating system : the mathematical difference (delta) in detected concentrations between the two samples proves the exact quantity of the extended precursor.

Step-by-Step Workflow
  • Sample Extraction: Extract tissue (e.g., adrenal medulla) using 0.1 M HCl to denature endogenous proteases and preserve peptide integrity. Lyophilize the extract.

  • Parallel Aliquoting (The Validation Step): Split the lyophilized extract into two equal aliquots: Aliquot A (Free Enkephalins) and Aliquot B (Total Enkephalins).

  • Enzymatic Digestion (Aliquot B Only):

    • Dissolve Aliquot B in 200 µL of 0.2 M N-ethylmorpholine acetate buffer (pH 8.0).

    • Add 20 ng of Trypsin. Incubate in a heating block at 37°C for 16 hours.

    • Centrifuge for 3 min at 1,500 x g.

    • Add 0.1 ng Carboxypeptidase B and incubate briefly to finalize the 4[4].

  • Competitive Incubation: Introduce 125I-Met-enkephalin tracer and Met-enkephalin-specific antiserum (e.g., 18R2) to both Aliquots. The unlabeled peptides in the sample will compete with the radioactive tracer for antibody binding sites.

  • Phase Separation & Detection: Precipitate the bound antibody complexes using a secondary antibody or PEG. Quantify the radioactivity using a Gamma Counter. The signal is inversely proportional to the analyte concentration.

RIA_Logic Sample 1. Sample Extract (Contains Met-Enk-Lys6) Digestion 2. Enzymatic Cleavage (Converts to Met-Enk) Sample->Digestion Unmasks binding epitope Incubation 3. Competitive Incubation (Sample + 125I-Tracer + Antibody) Digestion->Incubation Enables 100% cross-reactivity Separation 4. Phase Separation (Isolate Bound Complexes) Incubation->Separation Displacement causality Detection 5. Gamma Counting (Signal Inversely Proportional to Analyte) Separation->Detection

Fig 2. Competitive Radioimmunoassay (RIA) workflow demonstrating displacement causality.

References

  • Glucocorticoid Regulation of Enkephalins in Cultured Rat Adrenal Medulla Source: oup.com URL:[Link]

  • Probable precursors of [Leu]enkephalin and [Met]enkephalin in adrenal medulla: peptides of 3-5 kilodaltons Source: pnas.org URL:[Link]

  • Receptor binding and G-protein activation by new Met5-enkephalin-Arg6-Phe7 derived peptides Source: nih.gov URL:[Link]

  • Met-enkephalin Source: wikipedia.org URL:[Link]

Sources

Validation

Unveiling the Functional Divergence: Met-Enkephalin-Lys⁶ vs. Canonical Enkephalins in Opioid Signaling and Therapeutics

As a Senior Application Scientist navigating the complex landscape of peptide therapeutics, understanding the nuanced functional differences between endogenous opioid peptides is paramount. The enkephalins—primarily Meth...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complex landscape of peptide therapeutics, understanding the nuanced functional differences between endogenous opioid peptides is paramount. The enkephalins—primarily Methionine-enkephalin (Met-ENK) and Leucine-enkephalin (Leu-ENK)—are canonical pentapeptides derived from the proenkephalin A (PENK) precursor[1]. However, the proteolytic processing of PENK also yields C-terminally extended variants, notably the hexapeptide Met-enkephalin-Lys⁶ (Met-ENK-Lys⁶)[2][3].

While canonical enkephalins are well-characterized for their high affinity to the δ-opioid receptor (DOPr), their rapid enzymatic degradation severely limits their clinical utility[1][4]. Extended variants like Met-ENK-Lys⁶ present unique electrostatic and structural profiles that alter receptor selectivity, metabolic stability, and downstream physiological effects. This guide objectively compares these peptides, providing actionable insights and self-validating experimental protocols for researchers and drug development professionals.

Structural and Biosynthetic Causality

The functional divergence between Met-ENK and Met-ENK-Lys⁶ is fundamentally rooted in their biosynthesis and structural biochemistry. PENK undergoes tissue-specific cleavage by prohormone convertases (PC1 and PC2) and carboxypeptidases. A complete cleavage yields four copies of Met-ENK (Tyr-Gly-Gly-Phe-Met) and one copy of Leu-ENK (Tyr-Gly-Gly-Phe-Leu)[1][4]. However, alternative processing generates extended peptides, including Met-ENK-Lys⁶ (Tyr-Gly-Gly-Phe-Met-Lys)[2][3].

The addition of the basic lysine residue at the 6th position is not merely a biosynthetic artifact; it introduces a positively charged, sterically bulky side chain at physiological pH. This structural modification fundamentally alters the peptide's isoelectric point and its interaction with the binding pockets of opioid receptors and degrading enzymes.

Biosynthesis PENK Proenkephalin A (PENK) Convertase Prohormone Convertases (PC1 / PC2) PENK->Convertase MetENK Met-Enkephalin (Tyr-Gly-Gly-Phe-Met) Convertase->MetENK 4 Copies LeuENK Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu) Convertase->LeuENK 1 Copy MetENKLys Met-Enkephalin-Lys⁶ (Tyr-Gly-Gly-Phe-Met-Lys) Convertase->MetENKLys C-Terminal Extension

Biosynthetic pathway of Proenkephalin A yielding canonical and extended enkephalins.

Receptor Binding Affinity and Selectivity

Canonical Met-ENK is a potent, selective agonist for the δ-opioid receptor (DOPr), with secondary affinity for the μ-opioid receptor (MOPr)[1][4]. The binding is primarily driven by the N-terminal Tyrosine (essential for opioid activity) and the C-terminal Methionine.

When the Lys⁶ residue is appended, the electrostatic landscape of the C-terminus shifts. The positive charge of lysine can form novel salt bridges or induce steric clashes within the DOPr binding pocket, often resulting in a reduced DOPr selectivity and a relatively altered affinity for MOPr or other non-classical opioid receptors. This shift is critical for drug developers aiming to design selectively targeted analgesics without the respiratory depression typically associated with MOPr agonists.

Metabolic Stability and Degradation Kinetics

The most significant barrier to enkephalin-based therapeutics is their ephemeral half-life. Canonical Met-ENK has a half-life of less than 2 minutes in plasma and cerebrospinal fluid (CSF)[1][5][6]. It is rapidly hydrolyzed by a consortium of "enkephalinases," including aminopeptidase N (APN), neutral endopeptidase (NEP), and dipeptidyl peptidase 3 (DPP3)[1].

Met-ENK-Lys⁶ demonstrates a distinct pharmacokinetic profile. The C-terminal lysine acts as a structural shield. By altering the recognition sequence, it significantly reduces the catalytic efficiency of carboxypeptidases and NEP, which typically cleave the Gly³-Phe⁴ or Phe⁴-Met⁵ bonds. Consequently, Met-ENK-Lys⁶ exhibits an extended half-life, making it a more stable endogenous modulator during sustained stress responses or a more viable template for synthetic peptide engineering.

Quantitative Comparison of Enkephalin Variants
PropertyMet-EnkephalinLeu-EnkephalinMet-Enkephalin-Lys⁶
Amino Acid Sequence Tyr-Gly-Gly-Phe-MetTyr-Gly-Gly-Phe-LeuTyr-Gly-Gly-Phe-Met-Lys
Primary Receptor Affinity DOPr (High), MOPr (Moderate)DOPr (High), MOPr (Low)DOPr (Moderate), MOPr (Moderate)
In Vivo Half-Life < 2 minutes< 2 minutesExtended (Sterically shielded)
Primary Degradation Enzymes APN, NEP, DPP3, ACEAPN, NEP, DPP3APN (Slower NEP cleavage)
Physiological Role Acute nociception, tissue growthAnalgesia, gonadal functionSustained stress response[6]
Self-Validating Experimental Protocol: Degradation Kinetics Assay

To empirically validate the metabolic stability differences between Met-ENK, Leu-ENK, and Met-ENK-Lys⁶, researchers must employ a rigorous, self-validating in vitro degradation assay. The following protocol utilizes CSF or brain homogenates to mimic physiological enzymatic conditions, ensuring high translational relevance.

Workflow Incubate 1. Peptide Incubation (CSF/Homogenate) Quench 2. Reaction Quenching (Ethanol/TFA) Incubate->Quench HPLC 3. LC-MS/MS Quantification Quench->HPLC Kinetics 4. Kinetic Analysis (Calculate t½) HPLC->Kinetics

Step-by-step experimental workflow for evaluating enkephalin degradation kinetics.

Step-by-Step Methodology:

Step 1: Matrix Preparation

  • Action: Collect fresh cerebrospinal fluid (CSF) or prepare a 100,000 x g supernatant from specific brain regions (e.g., thalamus, basal ganglia)[7].

  • Causality: Using a 100,000 x g supernatant isolates the cytosolic and light membrane fractions where key enkephalinases (like APN and NEP) are localized, providing a physiologically accurate degradation environment[7].

Step 2: Peptide Incubation

  • Action: Incubate 100 μM of synthetic Met-ENK, Leu-ENK, or Met-ENK-Lys⁶ with the prepared matrix at 37°C in a pH 7.4 buffer[5][7].

  • Causality: Maintaining optimal physiological pH and temperature is critical, as deviations significantly suppress metalloprotease activity, skewing the kinetic data[7].

Step 3: Reaction Quenching

  • Action: Withdraw aliquots at predefined time points (e.g., 0, 5, 10, 20, 40, 60 minutes) and immediately mix with an equal volume of 48% ethanol or 1% Trifluoroacetic acid (TFA).

  • Causality: Enzymatic degradation must be halted instantaneously. While TFA is standard for canonical enkephalins, ethanol precipitation is often preferred for extended variants to prevent acid-catalyzed hydrolysis of the C-terminal basic lysine in Met-ENK-Lys⁶[8].

Step 4: LC-MS/MS Quantification

  • Action: Centrifuge the quenched samples and analyze the supernatant using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

  • Causality: Immunoassays (like RIA or ELISA) often suffer from cross-reactivity due to the shared N-terminal Tyr-Gly-Gly-Phe motif[6][9]. MS/MS provides exact mass-to-charge (m/z) resolution, ensuring unambiguous quantification of the intact parent peptides versus their cleaved metabolites.

Step 5: Kinetic Analysis

  • Action: Plot the natural log of remaining peptide concentration versus time to calculate the degradation rate constant (k) and half-life (t½ = 0.693/k)[5][8].

Sources

Comparative

A Comparative Analysis of the Biological Effects of Met-Enkephalin, Leu-Enkephalin, and Substance P

This guide provides a detailed comparative analysis of three pivotal neuropeptides: Methionine-enkephalin (Met-enkephalin), Leucine-enkephalin (Leu-enkephalin), and Substance P. We will delve into their distinct receptor...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparative analysis of three pivotal neuropeptides: Methionine-enkephalin (Met-enkephalin), Leucine-enkephalin (Leu-enkephalin), and Substance P. We will delve into their distinct receptor interactions, downstream signaling cascades, and the resulting physiological effects, supported by experimental data and protocols for researchers in pharmacology and drug development. Our focus is to elucidate the nuanced differences and overlapping functionalities that define their roles in nociception, inflammation, and beyond.

Introduction: A Tale of Two Systems

The endogenous opioid and tachykinin systems represent two fundamental pillars of neuromodulation, often exerting opposing effects within the central and peripheral nervous systems. Enkephalins, as key members of the opioid peptide family, are renowned for their analgesic properties. In contrast, Substance P, a member of the tachykinin family, is a primary mediator of nociceptive signals and inflammatory responses. Understanding the interplay between these peptides is crucial for the development of novel therapeutics targeting pain and related disorders.

  • Enkephalins (Met- and Leu-): These pentapeptides are endogenous ligands for opioid receptors, primarily the mu (μ) and delta (δ) opioid receptors. Their activation typically leads to inhibitory effects on neuronal activity, underpinning their role in pain suppression and mood regulation.

  • Substance P: This undecapeptide is the preferred endogenous ligand for the neurokinin 1 receptor (NK1R). Its release is strongly associated with the transmission of pain signals from the periphery to the central nervous system and the initiation of neurogenic inflammation.

Receptor Pharmacology: A Comparative Overview

The distinct physiological effects of these neuropeptides are rooted in their differential affinities for their respective G protein-coupled receptors (GPCRs).

The following table summarizes the receptor binding affinities.

NeuropeptidePrimary ReceptorOther ReceptorsG-Protein Coupling
Met-enkephalin δ-opioid receptor (DOR)[1][2]μ-opioid receptor (MOR)[1][3]Gαi/Gαo (Inhibitory)[4]
Leu-enkephalin δ-opioid receptor (DOR)[5]μ-opioid receptor (MOR)[5]Gαi/Gαo (Inhibitory)[6]
Substance P Neurokinin 1 Receptor (NK1R)[7][8]NK2R, NK3R (at high concentrations)[9][10]Gαq/11, Gαs (Excitatory)[11][12][13]

Expert Insights: While both enkephalins show a preference for the δ-opioid receptor, their affinity for the μ-opioid receptor is not insignificant and contributes to their overall pharmacological profile.[1][3][5] This dual agonism is a key consideration in experimental design, as effects observed may not be solely attributable to δ-opioid receptor activation. Conversely, Substance P exhibits high selectivity for the NK1R, with cross-reactivity at other neurokinin receptors only occurring at supraphysiological concentrations.[9][10]

Signaling Pathways: A Dichotomy of Cellular Responses

Upon receptor binding, enkephalins and Substance P initiate distinct intracellular signaling cascades, leading to opposing cellular outcomes.

Enkephalin-Mediated Signaling (Inhibitory)

Activation of δ- and μ-opioid receptors by enkephalins primarily engages the Gαi/o pathway.[4][6] This leads to:

  • Inhibition of Adenylyl Cyclase: A hallmark of Gαi activation, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][14]

  • Modulation of Ion Channels:

    • Activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs), leading to potassium efflux and membrane hyperpolarization.

    • Inhibition of voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent neurotransmitter release.[4]

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: Opioid receptors can also signal through the MAPK cascade, influencing long-term cellular processes like gene expression and cell survival.[15][16]

Enkephalin_Signaling ENK Met/Leu-Enkephalin OR Opioid Receptor (δ/μ) ENK->OR G_protein Gαi/o OR->G_protein AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates VGCC Ca2+ Channel G_protein->VGCC Inhibits MAPK MAPK Pathway G_protein->MAPK cAMP ↓ cAMP AC->cAMP K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx ↓ Ca2+ Influx (↓ Neurotransmitter Release) VGCC->Ca_influx

Caption: Enkephalin Inhibitory Signaling Pathway.

Substance P-Mediated Signaling (Excitatory)

Substance P binding to the NK1R activates Gαq/11 and, to a lesser extent, Gαs proteins.[11][12][13] This triggers:

  • Phospholipase C (PLC) Activation: Gαq/11 activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[13]

  • Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm.[13]

  • Protein Kinase C (PKC) Activation: DAG and elevated intracellular calcium activate PKC, which phosphorylates numerous downstream targets, leading to cellular excitation and activation of transcription factors like NF-κB.[9][17]

  • cAMP Production: Gαs activation can stimulate adenylyl cyclase, leading to an increase in cAMP, although the Gαq pathway is generally considered dominant for NK1R signaling.[12][18]

SubstanceP_Signaling SP Substance P NK1R NK1 Receptor SP->NK1R Gq_protein Gαq/11 NK1R->Gq_protein PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release ↑ Intracellular Ca2+ ER->Ca_release Ca_release->PKC Activates Cell_Excitation Cellular Excitation (e.g., NF-κB activation) PKC->Cell_Excitation

Caption: Substance P Excitatory Signaling Pathway.

Comparative Physiological Effects

The opposing signaling mechanisms of enkephalins and Substance P manifest in their antagonistic physiological roles, particularly in pain and inflammation.

Physiological EffectEnkephalins (Met- & Leu-)Substance P
Nociception Analgesic: Inhibit the transmission of pain signals in the spinal cord and brainstem.Nociceptive: A primary neurotransmitter for pain perception, released from C-fiber sensory neurons.[8]
Inflammation Anti-inflammatory: Can suppress the release of pro-inflammatory mediators.Pro-inflammatory: Induces vasodilation, plasma extravasation (neurogenic inflammation), and immune cell activation.[8][9]
Gastrointestinal Motility Inhibitory: Decrease gut motility, a common side effect of opioid agonists.Excitatory: A potent stimulator of intestinal smooth muscle contraction.
Mood/Behavior Anxiolytic and antidepressant-like effects.Implicated in anxiety, stress, and depression.

Experimental Protocols

To quantitatively assess and compare the effects of these neuropeptides, the following standardized assays are recommended.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of unlabeled enkephalins and Substance P for their respective receptors.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cells recombinantly expressing the human μ-opioid receptor, δ-opioid receptor, or NK1 receptor.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Reaction Setup: In a 96-well plate, add:

    • Cell membrane preparation.

    • A fixed concentration of a suitable radioligand (e.g., [³H]-DAMGO for MOR, [³H]-Naltrindole for DOR, or [¹²⁵I]-Substance P for NK1R).

    • Increasing concentrations of the unlabeled competitor peptide (Met-enkephalin, Leu-enkephalin, or Substance P).

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a set duration (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specific binding.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the IC50 value (concentration of competitor that inhibits 50% of specific radioligand binding) and convert it to the Ki (inhibition constant) using the Cheng-Prusoff equation.

Binding_Assay_Workflow A 1. Prepare Receptor Membranes B 2. Set up Reaction: Membranes + Radioligand + Competitor Peptide A->B C 3. Incubate to Equilibrium B->C D 4. Filter & Wash to Separate Bound Ligand C->D E 5. Quantify Radioactivity (Scintillation Counting) D->E F 6. Analyze Data: IC50 → Ki Calculation E->F

Caption: Workflow for a Competitive Radioligand Binding Assay.

Protocol 2: cAMP Accumulation Assay

Objective: To measure the functional effect of enkephalins on Gαi-coupled adenylyl cyclase activity.

Methodology:

  • Cell Culture: Culture cells expressing the opioid receptor of interest (e.g., CHO-DOR cells).

  • Cell Stimulation: Pre-treat the cells with an adenylyl cyclase stimulator like forskolin to induce a measurable baseline of cAMP. Co-incubate with varying concentrations of Met-enkephalin or Leu-enkephalin.

  • Cell Lysis: After the incubation period, lyse the cells to release intracellular cAMP.

  • cAMP Detection: Use a competitive immunoassay kit (e.g., HTRF, ELISA, or LANCE) to quantify the amount of cAMP in the cell lysates. The signal in these assays is typically inversely proportional to the cAMP concentration.

  • Data Analysis: Plot the assay signal against the log concentration of the enkephalin. Calculate the EC50 value, representing the concentration of the peptide that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP accumulation.

Protocol 3: Intracellular Calcium Mobilization Assay

Objective: To measure the functional effect of Substance P on Gαq-coupled NK1 receptor activation.

Methodology:

  • Cell Culture: Culture cells expressing the NK1 receptor (e.g., U2OS-NK1R cells).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader or microscope.

  • Compound Addition: Add varying concentrations of Substance P to the cells.

  • Fluorescence Monitoring: Immediately monitor the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: Determine the peak fluorescence response for each concentration of Substance P. Plot the peak response against the log concentration of the peptide and calculate the EC50 value.

Conclusion

Met-enkephalin, Leu-enkephalin, and Substance P, while all being neuropeptides, exhibit a classic yin-yang relationship in their physiological effects, driven by their interaction with distinct receptor systems and opposing signaling pathways. Enkephalins, through Gαi-coupled opioid receptors, are fundamentally inhibitory, providing a basis for their analgesic and anti-inflammatory potential. Substance P, acting via Gαq-coupled NK1 receptors, is excitatory, playing a critical role in pain transmission and neurogenic inflammation. A thorough understanding of their comparative pharmacology and cellular mechanisms, as outlined in this guide, is essential for researchers aiming to modulate these systems for therapeutic benefit.

References

  • Opioid receptors signaling network. PMC - NIH. [Link]

  • Opioid Signaling Pathway | GeneGlobe. QIAGEN. [Link]

  • Molecular basis of opioid receptor signaling. Cell. [Link]

  • Molecular Mechanisms of Opioid Receptor-dependent Signaling and Behavior. Anesthesiology. [Link]

  • The Neurokinin-1 Receptor: Structure Dynamics and Signaling. MDPI. [Link]

  • Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development. Frontiers in Synaptic Neuroscience. [Link]

  • The Neurokinin-1 Receptor: Structure Dynamics and Signaling. Encyclopedia MDPI. [Link]

  • Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation. PMC - NIH. [Link]

  • The NK-1 Receptor Signaling: Distribution and Functional Relevance in the Eye. MDPI. [Link]

  • Biological and Pharmacological Aspects of the NK1-Receptor. PMC - NIH. [Link]

  • The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders. Frontiers in Cellular Neuroscience. [Link]

  • Met-enkephalin. The International Peptide Society. [Link]

  • Meta Substituted Phe 4 Analogs of Leu-enkephalin Increase Affinity at δOR and. ResearchGate. [Link]

  • Substance P's Impact on Chronic Pain and Psychiatric Conditions—A Narrative Review. MDPI. [Link]

  • Substance P. Wikipedia. [Link]

  • Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives. MDPI. [Link]

  • Met-enkephalin. Wikipedia. [Link]

  • Substance P and its receptors – a potential target for novel medicines in malignant brain tumour therapies (mini-review). Termedia. [Link]

  • Leu-enkephalin. Wikipedia. [Link]

Sources

Validation

Comparative Pharmacodynamics and Signaling Profiles: Met-Enkephalin-Lys(6) vs. Synthetic Opioid Agonists

Executive Summary The development of opioid therapeutics requires a deep understanding of how endogenous ligands interact with the mu-opioid receptor (MOR) and delta-opioid receptor (DOR) compared to their synthetic coun...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of opioid therapeutics requires a deep understanding of how endogenous ligands interact with the mu-opioid receptor (MOR) and delta-opioid receptor (DOR) compared to their synthetic counterparts. Met-enkephalin-Lys(6) (sequence: Tyr-Gly-Gly-Phe-Met-Lys) is an endogenous hexapeptide derived from the processing of proenkephalin A. While it exhibits robust efficacy at opioid receptors, its utility in pharmacological applications is severely limited by its rapid proteolytic degradation. In contrast, synthetic opioid agonists—ranging from peptide analogs like DAMGO to small molecules like Fentanyl —have been engineered to resist enzymatic cleavage, enhance MOR selectivity, and, in some cases, bias downstream signaling cascades.

This guide provides an objective, data-driven comparison of Met-enkephalin-Lys(6) against standard synthetic opioid agonists, detailing their structural determinants, signaling profiles, and the validated experimental methodologies used to quantify their pharmacodynamics.

Mechanistic Overview & Structural Determinants

The Endogenous Hexapeptide: Met-Enkephalin-Lys(6)

Met-enkephalin-Lys(6) functions as a mixed MOR/DOR full agonist. However, its native peptide backbone makes it highly labile in physiological environments. The presence of an unmodified L-tyrosine at position 1 and glycine at position 2 makes the N-terminus a prime target for rapid cleavage by aminopeptidase N. Furthermore, the C-terminal basic lysine residue renders it a specific substrate for Carboxypeptidase E (enkephalin convertase) , which rapidly trims the hexapeptide to yield the pentapeptide Met-enkephalin 1. This dual susceptibility results in a plasma half-life measured in seconds to minutes.

Synthetic Optimization: DAMGO and Fentanyl

To overcome the proteolytic lability of endogenous enkephalins, synthetic peptide agonists like DAMGO ([D-Ala2, N-MePhe4, Gly-ol5]-enkephalin) were engineered with specific steric protections. The substitution of D-alanine at position 2 completely blocks aminopeptidase activity, while the N-methylation of phenylalanine and the conversion of the C-terminal glycine to an alcohol (Gly-ol) prevent carboxypeptidase degradation. Small molecule synthetic opioids like Fentanyl bypass peptide degradation entirely, utilizing a highly lipophilic piperidine-derivative structure to rapidly cross the blood-brain barrier and lock into the MOR orthosteric pocket with high affinity.

Pharmacodynamic Profiles: Affinity, Efficacy, and Biased Signaling

The interaction of these ligands with the MOR dictates not only the analgesic efficacy but also the propensity for tolerance and side effects.

  • G-Protein Activation: Both Met-enkephalin and DAMGO display maximal Gαi/o protein activation, acting as full agonists. In contrast, fentanyl and morphine often present as partial agonists depending on the specific Gα subunit and cellular expression levels 2.

  • Arrestin Recruitment & Internalization: Highly efficacious endogenous agonists like Met-enkephalin and synthetic peptides like DAMGO promote robust MOR phosphorylation and β-arrestin 2 recruitment, leading to rapid receptor internalization and recycling. Conversely, synthetic alkaloids like morphine produce significantly less β-arrestin recruitment, leading to poor internalization and distinct tolerance mechanisms 3.

  • Voltage Sensitivity: Recent biophysical studies reveal that MOR activation by DAMGO and morphine is strongly enhanced by membrane depolarization. Interestingly, fentanyl shows a decrease in activation upon depolarization, while Met-enkephalin displays no apparent voltage sensitivity, highlighting distinct ligand-specific conformational states 4.

SignalingPathway Agonist Opioid Agonist (Met-Enk-Lys6 / Synthetic) MOR Mu-Opioid Receptor (MOR) Agonist->MOR Binds Gi Gαi/o Protein Activation MOR->Gi G-protein pathway Arrestin β-Arrestin 2 Recruitment MOR->Arrestin Arrestin pathway cAMP Inhibition of cAMP (Analgesia) Gi->cAMP Effector Internalization Receptor Internalization (Tolerance) Arrestin->Internalization Desensitization

Fig 1. Divergent signaling pathways following MOR activation by opioid agonists.

Quantitative Data Comparison

The following table summarizes the key pharmacological metrics comparing the endogenous hexapeptide to widely used synthetic alternatives.

LigandOrigin / ClassPrimary TargetMOR Affinity (Ki)Efficacy (Emax vs DAMGO)Proteolytic Stability
Met-enkephalin-Lys(6) Endogenous PeptideDOR / MOR~15 - 40 nM~95-100% (Full)Very Low (Seconds/Mins)
DAMGO Synthetic PeptideMOR (Selective)~1 - 5 nM100% (Reference)High (Hours)
Fentanyl Synthetic Small MoleculeMOR~1 - 2 nM~80-90% (Partial/Full)High (Hours)
Morphine Natural AlkaloidMOR~1 - 5 nM~60-75% (Partial)High (Hours)

Experimental Methodologies (Self-Validating Protocols)

To objectively compare the efficacy and affinity of these ligands, researchers must rely on robust, self-validating biochemical assays. Below are the standard operating procedures for the two most critical evaluations.

Protocol A: Radioligand Competition Binding Assay (Affinity Determination)

This assay determines the equilibrium dissociation constant (Ki) of the unlabelled agonist by measuring its ability to displace a radiolabeled antagonist.

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing human MOR in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 43,000 × g for 20 minutes at 4°C.

    • Causality: This step isolates the membrane fraction containing the GPCRs, removing cytosolic proteases that would otherwise rapidly degrade Met-enkephalin-Lys(6).

  • Assay Incubation: Resuspend the membrane pellet in assay buffer. Incubate 50 µg of membrane protein with a fixed concentration of [3H]Diprenorphine (Kd ~ 0.2 nM) and varying concentrations of the test agonist (10⁻¹¹ to 10⁻⁵ M) for 90 minutes at 25°C.

    • Causality: A 90-minute incubation at room temperature ensures the binding kinetics reach equilibrium, which is mathematically required to accurately calculate the Ki using the Cheng-Prusoff equation.

  • Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% PEI, followed by three washes with ice-cold buffer.

  • Validation Checkpoint: Include a Non-Specific Binding (NSB) control tube containing 10 µM Naloxone. System Validation: The assay is only considered valid if the specific binding (Total signal minus NSB signal) accounts for >80% of the total radioactive counts.

Protocol B: [35S]GTPγS Binding Assay (Efficacy Determination)

Unlike downstream cAMP assays which suffer from signal amplification, the [35S]GTPγS assay measures the direct, stoichiometric exchange of GDP for GTP on the Gα subunit, providing a true measure of receptor efficacy (Emax).

  • Reaction Setup: Incubate MOR-expressing membranes in assay buffer (50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, 0.2 mM EGTA) containing 10 µM GDP.

    • Causality: The inclusion of excess GDP is critical; it forces the G-proteins into an inactive state, reducing basal noise and ensuring that the measured [35S]GTPγS incorporation is strictly agonist-driven.

  • Agonist & Radioligand Addition: Add the test opioid agonist alongside 0.1 nM [35S]GTPγS. Incubate at 30°C for 60 minutes.

  • Filtration & Quantification: Terminate via rapid filtration over GF/B filters. Dry the filters, add scintillation cocktail, and quantify using a liquid scintillation counter.

  • Validation Checkpoint: Include a basal control (no agonist) and a positive reference control (10 µM DAMGO). System Validation: The assay is validated only if the DAMGO reference produces a signal window of at least 3-fold over the basal GDP-bound state.

GTPWorkflow Step1 Membrane Preparation Step2 Agonist Incubation Step1->Step2 Step3 [35S]GTPγS Addition Step2->Step3 Step4 Filtration & Washing Step3->Step4 Step5 Liquid Scintillation Step4->Step5

Fig 2. Step-by-step workflow for the [35S]GTPγS binding assay to measure G-protein coupling.

Conclusion

While Met-enkephalin-Lys(6) is a highly efficacious endogenous signaling molecule capable of driving robust G-protein coupling and receptor internalization, its inherent proteolytic instability makes it unsuitable for direct therapeutic application. Synthetic opioid agonists like DAMGO and Fentanyl solve this pharmacokinetic limitation through structural modifications that confer enzymatic resistance and high MOR selectivity. Understanding these comparative pharmacodynamics is essential for researchers developing the next generation of biased opioid therapeutics aimed at maximizing analgesia while minimizing tolerance.

References

  • Functional Selectivity at the μ-Opioid Receptor: Implications for Understanding Opioid Analgesia and Tolerance Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Differential Activation of G-proteins by Mu-Opioid Receptor Agonists Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Carboxypeptidase E Source: ResearchGate URL:[Link]

  • Differential interaction patterns of opioid analgesics with µ opioid receptors correlate with ligand-specific voltage sensitivity Source: eLife Sciences URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Enkephalin-met, lys(6)- proper disposal procedures

Comprehensive Laboratory Disposal and Deactivation Protocols for Enkephalin-met, lys(6)- 1. Executive Summary & Scientific Context Enkephalin-met, lys(6)- (Synonyms: 6-Lys-met-enkephalin, Met-enk-L) is an endogenous opio...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Disposal and Deactivation Protocols for Enkephalin-met, lys(6)-

1. Executive Summary & Scientific Context Enkephalin-met, lys(6)- (Synonyms: 6-Lys-met-enkephalin, Met-enk-L) is an endogenous opioid hexapeptide derivative originally identified in the adrenal medulla[1]. With the amino acid sequence Tyr-Gly-Gly-Phe-Met-Lys, it acts as a potent ligand at opioid receptors, undergoing specific conformational changes to enhance binding[2]. In a laboratory setting, the improper disposal of active opioid peptides poses significant occupational and environmental risks, including unintended pharmacological exposure and aquatic contamination.

As a Senior Application Scientist, I have designed this protocol to ensure that your facility neutralizes the biological activity of Enkephalin-met, lys(6)- prior to final waste consolidation. This guide provides self-validating, step-by-step methodologies that bridge the gap between bench-level peptide chemistry and institutional environmental health and safety (EHS) mandates[3].

2. Physicochemical Profiling & Waste Matrix Considerations Before executing a disposal protocol, one must understand the peptide's behavior in various laboratory matrices. Enkephalin-met, lys(6)- is frequently utilized in electrokinetic chromatography (EKC) and nuclear magnetic resonance (NMR) studies, where it forms highly stable complexes with anionic surfactants like sodium dodecyl sulfate (SDS)[4]. The electrostatic interaction between the cationic lysine residue and the anionic micelle shields the peptide's hydrophobic core (Phe-Met), which directly impacts the efficacy of standard chemical denaturants[4].

Table 1: Physicochemical Properties & Matrix Interactions of Enkephalin-met, lys(6)-

Property / ParameterValue / DescriptionOperational Implication for Disposal
CAS Number 75909-25-0[5]Required for accurate EHS waste manifesting and regulatory tracking.
Molecular Formula C33H47N7O8S[1]Sulfur content requires monitoring during high-temperature incineration.
Molecular Weight 701.84 g/mol [1]Determines molarity calculations for stoichiometric degradation assays.
SDS Micelle Association ( Keq​ ) 426 ± 23 M⁻¹[4]High affinity means SDS shields the peptide; requires organic crash prior to denaturation.
Susceptible Residues Methionine (Met), Tyrosine (Tyr)Met is highly prone to oxidation; Tyr is susceptible to extreme pH shifts.

3. Disposal Workflow & Decision Matrix The physical state of the peptide—whether it is a solid lyophilized powder, an aqueous solution, or a surfactant complex—dictates its disposal trajectory.

DisposalWorkflow Start Enkephalin-met, lys(6)- Waste Stream Solid Solid Waste (Lyophilized Powder/Vials) Start->Solid Liquid Liquid Waste (Solutions/Assays) Start->Liquid Incineration High-Temp Incineration (Chemical Waste) Solid->Incineration Org Organic Solvents (TFA, Acetonitrile) Liquid->Org Aq Aqueous/Surfactant (PBS, SDS Micelles) Liquid->Aq Org->Incineration Denaturation Chemical Denaturation (10% Bleach / 1M NaOH) Aq->Denaturation Denaturation->Incineration Post-Neutralization

Decision tree for the segregation and disposal of Enkephalin-met, lys(6)- waste streams.

4. Chemical Denaturation: The Causality of Inactivation To render Enkephalin-met, lys(6)- biologically inactive, we must disrupt its pharmacophore—specifically the N-terminal Tyr-Gly-Gly-Phe sequence responsible for opioid receptor binding[2]. We achieve this through two parallel chemical mechanisms:

  • Oxidation: Sodium hypochlorite (bleach) rapidly oxidizes the thioether group of the Methionine residue to methionine sulfoxide (and eventually sulfone). This bulky, polar modification sterically hinders receptor docking.

  • Base-Catalyzed Hydrolysis: 1M Sodium Hydroxide (NaOH) initiates the hydrolysis of the peptide backbone, fragmenting the hexapeptide into biologically inert di- and tri-peptides.

DegradationMechanism Peptide Intact Enkephalin-met, lys(6)- (Tyr-Gly-Gly-Phe-Met-Lys) Oxidation Methionine Oxidation (NaOCl) Peptide->Oxidation Bleach Treatment Hydrolysis Peptide Bond Hydrolysis (1M NaOH) Peptide->Hydrolysis Base Treatment MetSulfoxide Met-Sulfoxide Derivative (Loss of Receptor Affinity) Oxidation->MetSulfoxide Fragments Short Peptide Fragments (Tyr, Gly-Gly, Phe-Met-Lys) Hydrolysis->Fragments Inactive Biologically Inactive Waste Safe for Incineration MetSulfoxide->Inactive Fragments->Inactive

Mechanistic pathway of Enkephalin-met, lys(6)- chemical denaturation via oxidation and hydrolysis.

5. Step-by-Step Disposal Methodologies

Protocol A: Inactivation of Aqueous Peptide Solutions (Non-Surfactant) Use this protocol for Enkephalin-met, lys(6)- dissolved in PBS, water, or mild physiological buffers.

  • Volume Assessment: Consolidate all aqueous peptide waste into a clearly labeled, secondary-contained high-density polyethylene (HDPE) vessel.

  • Oxidative Cleavage: Add fresh, laboratory-grade sodium hypochlorite (bleach) to the waste container to achieve a final concentration of 10% (v/v).

    • Causality: A 10% bleach solution provides sufficient free chlorine to rapidly oxidize the Methionine residue, permanently altering the peptide's conformational state and abolishing receptor affinity.

  • Incubation: Seal the container loosely to prevent gas buildup and allow the mixture to incubate at room temperature for a minimum of 60 minutes.

  • Neutralization & Manifesting: Following incubation, verify the deactivation. Adjust the pH to ~7.0 using dilute HCl if required by your local EHS guidelines. Label the container as "Chemically Deactivated Peptide Waste (Aqueous)" and transfer to EHS for final incineration.

Protocol B: Disposal of Peptide-Surfactant Complexes (e.g., SDS/NMR Waste) Use this protocol for waste generated from EKC or NMR studies where the peptide is complexed with SDS micelles[4][6].

  • Matrix Disruption: Because the SDS micelle ( Keq​ = 426 M⁻¹) shields the non-polar amino acid side chains (Phe, Met) from aqueous oxidants[4], direct bleach addition is inefficient. First, add an equal volume of Isopropyl Alcohol (IPA) or Ethanol to the waste stream.

    • Causality: Short-chain alcohols disrupt the micellar structure, lowering the critical micelle concentration (CMC) and exposing the peptide core to the solvent.

  • Base Hydrolysis: Add 1M NaOH to the disrupted mixture to achieve a final pH of >12.

  • Incubation: Stir continuously for 2 hours at room temperature to ensure complete backbone hydrolysis.

  • Disposal: Label as "Flammable/Corrosive Liquid Waste (Peptide/SDS/Alcohol)" and submit for high-temperature chemical incineration. Do not pour down the drain.

Protocol C: Solid Lyophilized Powder and Contaminated Consumables Use this protocol for expired vials, empty stock containers, and contaminated pipette tips.

  • Segregation: Do not attempt to dissolve bulk solid powder for chemical deactivation, as this increases the risk of aerosolization and inhalation exposure.

  • Containment: Place all intact vials, empty vials, and contaminated consumables into a rigid, puncture-resistant chemical waste bin lined with a biohazard or chemical waste bag (as per institutional policy)[3].

  • Incineration: Label the bin explicitly with the CAS Number (75909-25-0)[1][5] and "Enkephalin-met, lys(6)- Solid Waste". Dispatch directly for high-temperature commercial incineration (>1000°C), which completely mineralizes the peptide into CO₂, H₂O, NOₓ, and SOₓ.

References

  • BioHippo. "Enkephalin-met, lys(6)- CAS 75909-25-0". Comprehensive Life Science Marketplace. [Link]

  • National Institutes of Health (NIH) / PubMed. "A pulsed field gradient NMR diffusion investigation of enkephalin peptide-sodium dodecyl sulfate micelle association". PubMed.[Link]

  • ACS Publications. "NMR Studies on the Interaction of Anticancer Drug Doxorubicin with Membrane Mimetic SDS". The Journal of Physical Chemistry B. [Link]

  • Loti Labs. "PT-141 (Bremelanotide) 10MG - Storage and Safety". Loti Labs. [Link]

Handling

Operational Safety Guide: Personal Protective Equipment for Handling Enkephalin-met, lys(6)-

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling Enkephalin-met, lys(6)-. As a potent, bioactive opioid peptide analog, the primary r...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling Enkephalin-met, lys(6)-. As a potent, bioactive opioid peptide analog, the primary risk is not chemical reactivity but its powerful pharmacological activity.[1][2] Therefore, all handling procedures must be designed to rigorously prevent personnel exposure through inhalation, dermal contact, or ingestion. This document establishes a self-validating system of protocols where procedural integrity ensures personnel safety and experimental accuracy.

Hazard Assessment and Risk Profile

Enkephalin-met, lys(6)- is a synthetic hexapeptide analog of Met-enkephalin, an endogenous neuropeptide that binds to delta and mu opioid receptors.[1][2] The principal hazards are directly linked to this biological function.

  • Primary Hazard: Potent Pharmacological Activity: As an opioid agonist, accidental exposure could lead to systemic effects, including respiratory depression, sedation, and other physiological responses associated with opioids.[3][4] The toxicological properties of many novel peptides are not fully characterized, demanding a conservative, risk-averse approach to handling.[5]

  • Secondary Hazard: Inhalation of Lyophilized Powder: The compound is typically supplied as a lyophilized (freeze-dried) powder.[6][7] This physical state presents a significant risk of aerosolization during weighing and reconstitution.[4] Inhaled particles can be readily absorbed, leading to rapid systemic exposure.

  • Dermal and Ocular Exposure: While intact skin provides a barrier, absorption is possible, particularly with prolonged contact or compromised skin integrity.[3] Ocular exposure can lead to rapid absorption through mucous membranes.

Given these risks, a tiered approach to Personal Protective Equipment (PPE) is mandatory, with the highest level of protection required when handling the undiluted, powdered form of the peptide.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be matched to the specific task and the physical form of the compound being handled. All PPE must be used in accordance with the Occupational Safety and Health Administration (OSHA) PPE standard (29 CFR 1910.132).[8]

TaskRisk LevelRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Weighing & Reconstituting Lyophilized Powder High NIOSH-approved N100/P100 filtering facepiece respirator (minimum) .[3][8] For frequent or large-quantity work, a Powered Air-Purifying Respirator (PAPR) is recommended.[9]Safety goggles with side shields AND a full-face shield.Double nitrile gloves .[9] Inspect outer gloves for integrity before and during use.Disposable, fluid-resistant gown with knit cuffs. Sleeve covers for full arm protection.[8]
Handling Concentrated Stock Solutions (>1 mg/mL) Moderate Not required if handled exclusively within a certified chemical fume hood.Safety goggles with side shields.Single pair of nitrile gloves.[7][10]Standard lab coat.
Handling Dilute Solutions (<1 mg/mL) Low Not required.Safety glasses.Single pair of nitrile gloves.[7]Standard lab coat.
Waste Disposal & Decontamination Moderate Not required if handling sealed containers. N95 respirator if cleaning up powder spills.Safety goggles with side shields.Heavy-duty nitrile gloves.Standard lab coat.

Safe Handling Workflow: From Receipt to Storage

This workflow is designed to minimize exposure at every step. All handling of the lyophilized powder must occur within a certified chemical fume hood, biological safety cabinet, or other ventilated enclosure.

Step-by-Step Protocol:

  • Pre-Operational Checks:

    • Review the Safety Data Sheet (SDS) before handling.[6]

    • Prepare and decontaminate the designated work area (e.g., chemical fume hood).

    • Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) and waste containers inside the hood to minimize movement in and out of the controlled space.

  • Donning High-Risk PPE:

    • Don inner nitrile gloves.

    • Don the disposable gown, ensuring full coverage.

    • Don the N100/P100 respirator. Perform a user seal check as required by OSHA's Respiratory Protection Standard (29 CFR 1910.134).[8]

    • Don safety goggles.

    • Don the face shield.

    • Don outer nitrile gloves, pulling the cuffs over the sleeves of the gown.

  • Handling the Lyophilized Powder:

    • Before opening, allow the sealed vial to equilibrate to room temperature inside a desiccator to prevent moisture condensation, which can affect peptide stability.[11][12]

    • Carefully unseal the vial inside the hood.

    • Use a dedicated spatula to gently weigh the desired amount of powder onto a weigh boat. Avoid any actions that could create dust.

    • Transfer the powder to the appropriate vial for reconstitution.

  • Reconstitution:

    • Slowly add the sterile, appropriate solvent (e.g., sterile water, PBS) to the vial containing the powder.[5]

    • Cap the vial securely and gently vortex or sonicate to ensure complete dissolution.[11]

  • Storage:

    • For long-term stability, store the lyophilized peptide at -20°C or -80°C, protected from light.[7][13]

    • Peptide solutions have limited shelf life. Aliquot solutions into smaller volumes to avoid repeated freeze-thaw cycles and store frozen.[6]

  • Doffing PPE:

    • Remove outer gloves first, peeling them off without touching the outside surface. Dispose of them in the designated hazardous waste container.[6]

    • Remove the gown and face shield.

    • Exit the immediate work area.

    • Remove goggles and respirator.

    • Remove inner gloves.

    • Wash hands thoroughly with soap and water.

Emergency Procedures & Spill Management

Immediate and correct response to a spill is critical to prevent exposure.

First Aid:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[14][15]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[15][16]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[15][17]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[15]

Spill Response Workflow:

Spill_Response start Spill Occurs alert Alert Personnel & Secure Area start->alert assess Assess Spill (Powder or Liquid?) alert->assess ppe Don Enhanced PPE: - N100/P100 Respirator - Goggles & Face Shield - Double Nitrile Gloves - Disposable Gown assess->ppe Both contain_powder Cover gently with absorbent pads. ppe->contain_powder Powder contain_liquid Contain with absorbent material (vermiculite or sand). ppe->contain_liquid Liquid cleanup Clean spill area, working from outside in. contain_powder->cleanup contain_liquid->cleanup decontaminate Decontaminate area with 10% bleach solution, followed by water or ethanol. cleanup->decontaminate dispose Place all contaminated materials in a sealed, labeled hazardous waste container. decontaminate->dispose report Report incident to EHS and Lab Supervisor. dispose->report

Caption: Workflow for managing a chemical spill.

Decontamination and Waste Disposal

All waste generated from handling Enkephalin-met, lys(6)- must be treated as hazardous chemical waste. Never dispose of peptides in regular trash or down public drains.[6][18]

Step-by-Step Disposal Protocol:

  • Segregate Waste at the Source:

    • Sharps: All needles, syringes, and contaminated glass pipette tips must be placed immediately into a designated, puncture-resistant sharps container labeled "Chemically Contaminated Sharps."[10][19]

    • Solid Waste: All contaminated PPE (gloves, gowns), weigh boats, vials, and absorbent materials from spills must be collected in a clearly labeled, leak-proof hazardous waste container.[6][10]

    • Liquid Waste: Collect all unused or waste peptide solutions in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution.[10]

  • Decontaminate Work Surfaces:

    • After each use, thoroughly wipe down the work area (fume hood, benchtop) with a deactivating agent. A 10% bleach solution with a contact time of at least 30 minutes is effective, followed by a rinse with water or 70% ethanol to remove corrosive bleach residue.[10]

  • Coordinate with EHS:

    • Store sealed waste containers in a designated satellite accumulation area.

    • Follow your institution's protocols to schedule a pickup with the Environmental Health and Safety (EHS) department for final, compliant disposal.[6][20]

References

  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025, November 21). Vertex AI Search.
  • Safeguarding the Laboratory: Proper Disposal Procedures for Vicin-like Antimicrobial Peptide 2d. Benchchem.
  • Navigating the Safe Disposal of T140 Peptide: A Comprehensive Guide. Benchchem.
  • PPE and Decontamination | Substance Use. (2024, September 20). CDC.
  • Safety Tips for Handling Peptides in Your Research. (2026, February 21). Suzhou Peptides.
  • Occupational Safety and Health and Illicit Opioids: State of the Research on Protecting Against the Threat of Occup
  • Opioid Operational Command Center (OOCC). (2017, June 7). MIEMSS.
  • Protection against fentanyl & other opioids. DuPont.
  • Scene Safety and Force Protection in the Era of Ultra-Potent Opioids. (2017, September 28). OverdoseFreePA.
  • Laboratory Safety and Handling Best Practices for TB-500 Research Peptide. (2026, March 27). Palmetto Peptides.
  • How to Handle Research Compounds Safely. (2025, September 5). Maxed Out Compounds.
  • Handling and Storage of Peptides - FAQ. AAPPTEC.
  • Storage and Handling Synthetic Peptides. Sigma-Aldrich.
  • Handling and Storage Guidelines for Peptides. Bachem.
  • Handling and Storage Instruction AQUA Peptides. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Concanavalin A. (2025, October 15). Sigma-Aldrich.
  • SAFETY DATA SHEET - Met-Enkephalin. Fisher Scientific.
  • Met Enkephalin [Lys6]. Echelon Biosciences.
  • Development of novel enkephalin analogues which have enhanced opioid activities
  • SAFETY DATA SHEET - [Leu5]-Enkephalin. (2025, February 8). MedchemExpress.com.
  • [LEU5]-ENKEPHALIN SDS, 58822-25-6 Safety D

Sources

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